molecular formula C11H16ClN B6254484 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride CAS No. 52957-57-0

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

カタログ番号: B6254484
CAS番号: 52957-57-0
分子量: 197.70 g/mol
InChIキー: GGTLUBXLBLXTID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

52957-57-0

分子式

C11H16ClN

分子量

197.70 g/mol

IUPAC名

2-(2,3-dihydro-1H-inden-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)10;/h1-4,10H,5-8,12H2;1H

InChIキー

GGTLUBXLBLXTID-UHFFFAOYSA-N

正規SMILES

C1CC2=CC=CC=C2C1CCN.Cl

純度

95

製品の起源

United States
Foundational & Exploratory

Unraveling the CNS Mechanism of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine: A Technical Guide to a Novel Psychoactive Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic and psychoactive potential of aminoindane derivatives has been a subject of intense research, yielding compounds with diverse pharmacological profiles, from potent monoamine releasers to selective enzyme inhibitors. This technical guide focuses on the specific, yet sparsely documented, compound: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride (CAS: 52957-57-0). In the absence of direct pharmacological data for this molecule, this document provides a comprehensive framework for elucidating its mechanism of action within the central nervous system (CNS). By examining the established structure-activity relationships of the 1-aminoindane scaffold, we will hypothesize potential molecular targets and detail the requisite in-vitro and in-vivo experimental workflows necessary for definitive characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this novel chemical entity.

Introduction: The Enigma of a 1-Substituted Aminoindane

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a rigid analog of phenethylamine, a core structure in many psychoactive compounds. Its defining feature is the indenyl moiety with an ethanamine side chain at the 1-position. While numerous studies have characterized the pharmacology of 2-aminoindane derivatives, which often act as potent psychostimulants by interacting with monoamine transporters, the pharmacology of 1-aminoindane analogs is markedly different and less explored.[1][2]

The parent compound, 1-aminoindane, displays significantly weaker activity at dopamine and norepinephrine transporters compared to its 2-aminoindane isomer and tends to suppress, rather than stimulate, locomotor activity in rodents.[2] However, the (R)-enantiomer of 1-aminoindane is the primary active metabolite of the anti-Parkinsonian drug rasagiline, where it exerts neuroprotective effects independent of monoamine oxidase (MAO) inhibition.[1][2] This dichotomy establishes the 1-aminoindane scaffold as a privileged structure capable of interacting with a range of CNS targets beyond classical monoamine transporters.

This guide, therefore, will first establish the known pharmacology of the 1-aminoindane core. It will then propose a logical, multi-step experimental strategy to systematically deconstruct the mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, transforming it from a chemical novelty into a pharmacologically characterized agent.

The 1-Aminoindane Core: A Departure from the Stimulant Profile

A critical error in assessing the target compound would be to extrapolate the mechanism from the more common 2-aminoindane stimulants like 2-AI or MDAI.[3][4] Structure-activity relationship (SAR) data clearly delineates a functional divergence based on the amine's position on the indane ring.

Studies directly comparing 1-aminoindane and 2-aminoindane reveal a stark contrast in their interaction with monoamine transporters. 1-Aminoindane is a significantly less potent inhibitor of norepinephrine and dopamine reuptake.[2] This fundamental difference in potency at the primary targets for amphetamine-like stimulants underpins their opposing effects on locomotor activity.

CompoundDopamine Transporter (DAT) Inhibition (IC50)Norepinephrine Transporter (NET) Inhibition (IC50)Locomotor Activity
1-Aminoindane ~1000 µM[2]Data suggests 28-fold weaker than 2-AI[2]Decreased (-69%)[2]
2-Aminoindane ~3.3 µM[2]Potent Inhibitor/Releaser[3][4]Increased (+49%)[2]
Amphetamine ~0.4 µM[2]Potent Inhibitor/ReleaserIncreased

Table 1: Comparative pharmacology of 1-aminoindane and 2-aminoindane at monoamine transporters.[2]

The most well-characterized derivative, (R)-1-aminoindane, emerges from the metabolism of rasagiline. While rasagiline is a potent irreversible MAO-B inhibitor, (R)-1-aminoindane is largely devoid of this activity.[2] Instead, it is credited with enhancing striatal dopaminergic neurotransmission and providing neuroprotection through mechanisms that remain under investigation but are independent of MAO inhibition.[1][2] This suggests the 1-aminoindane scaffold may interact with downstream signaling cascades or alternative receptor systems that modulate dopaminergic function.

Hypothesized Mechanism of Action and Primary Targets

Given the known properties of the 1-aminoindane core, we can formulate a set of primary hypotheses for the mechanism of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. The addition of an ethyl group to the amine creates a phenethylamine-like side chain, which warrants a thorough investigation of monoaminergic systems, despite the low potency of the parent scaffold.

Potential Primary Molecular Targets:

  • Monoamine Transporters (DAT, NET, SERT): While the 1-aminoindane core is weak, the ethylamine side chain may alter affinity or efficacy. It is crucial to determine if the compound acts as a reuptake inhibitor or a releasing agent.

  • Trace Amine-Associated Receptor 1 (TAAR1): As a key regulator of monoamine transporter function, TAAR1 is a common target for phenethylamine-like molecules.

  • Metabotropic Glutamate Receptors (mGluRs): Other 1-aminoindane derivatives are known to be potent antagonists at mGluR1, mGluR2, and mGluR3.[1]

  • Sigma Receptors (σ1, σ2): These receptors are known to modulate monoaminergic systems and are targets for many psychoactive compounds.

  • α-Adrenergic Receptors: Certain aminoindanes have shown affinity for α2-adrenergic receptor subtypes.[5]

The following diagram illustrates the potential initial points of interaction for the compound within a neuron, based on these hypotheses.

Hypothesized_Targets cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound 2-(...)-ethan-1-amine DAT DAT Compound->DAT ? NET NET Compound->NET ? SERT SERT Compound->SERT ? TAAR1 TAAR1 Compound->TAAR1 ? mGluR mGluRs Compound->mGluR ? Alpha2 α2-Adrenergic R Compound->Alpha2 ? Sigma Sigma Receptors (σ1, σ2) Compound->Sigma ?

Caption: Hypothesized molecular targets for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

Experimental Workflow for Mechanistic Elucidation

A tiered approach, moving from broad, non-specific screening to highly specific in-vivo validation, is essential. Each step is designed to be self-validating, with the results from one tier informing the experimental design of the next.

Tier 1: In-Vitro Target Identification and Validation

The initial goal is to identify the primary molecular binding sites. This is achieved through broad screening followed by focused affinity and functional assays.

Experimental Workflow: In-Vitro Screening

In_Vitro_Workflow cluster_validation Target Validation Start Test Compound Screening Broad Receptor Binding Panel (e.g., PDSP) Start->Screening Hits Identify Primary Hits (Ki < 1µM) Screening->Hits NoHits No Significant Affinity Screening->NoHits If no hits Binding Radioligand Binding Assays (Determine Ki) Hits->Binding For identified receptors Uptake Synaptosome/HEK Cell Uptake Assays (Determine IC50) Hits->Uptake For monoamine transporters Function Functional Assays (e.g., cAMP, Ca2+ flux) Hits->Function For GPCRs/ion channels Report Characterized In-Vitro Profile Hits->Report Release Synaptosome/HEK Cell Release Assays (Determine EC50) Uptake->Release

Caption: Workflow for in-vitro screening and validation of CNS-active compounds.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Causality: This is the foundational experiment to quantify the interaction with the most likely targets for a phenethylamine analog. A high affinity (low Ki value) suggests the compound is likely to exert its effects through one or more of these transporters.

  • Methodology:

    • Tissue Preparation: Prepare crude synaptosomal membranes from appropriate rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or use cell lines (e.g., HEK293) stably expressing the human recombinant transporters.

    • Assay Setup: In a 96-well plate, combine the membrane/cell preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.

    • Incubation: Incubate at a defined temperature (e.g., room temperature or 4°C) for a set time to allow binding to reach equilibrium.

    • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to reduce non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Specific binding is calculated by subtracting non-specific from total binding. Data are fitted to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Release and Reuptake Assays

  • Objective: To determine if the compound acts as a substrate (releaser) or an inhibitor (blocker) at monoamine transporters.

  • Causality: A releaser actively reverses the direction of transport, while an inhibitor simply blocks the transporter's normal function. This distinction is critical for predicting the neurochemical and behavioral profile; releasers typically have a more robust stimulant effect than pure inhibitors.

  • Methodology (Release Assay):

    • Preparation: Use synaptosomes or HEK cells expressing the target transporter.

    • Loading: Pre-load the preparations with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Washing: Wash the cells/synaptosomes to remove excess extracellular radiolabel.

    • Stimulation: Add varying concentrations of the test compound to the preparation. A known releasing agent (e.g., amphetamine) is used as a positive control.

    • Sampling: Collect the supernatant at a specific time point (e.g., 10-30 minutes).

    • Quantification: Measure the radioactivity in the supernatant via scintillation counting.

    • Data Analysis: Express the results as a percentage of total incorporated radioactivity. Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) for release.

  • Methodology (Uptake Inhibition Assay): This is run concurrently. Instead of pre-loading, the test compound is added before the addition of the radiolabeled monoamine. The assay then measures how effectively the compound prevents the uptake of the radiolabel into the cells/synaptosomes, yielding an IC50 value.

Tier 2: In-Vivo Neurochemical and Behavioral Profiling

Once an in-vitro profile is established, the next critical step is to determine if these molecular interactions translate into functional effects in a living system.

Experimental Workflow: In-Vivo Analysis

In_Vivo_Workflow Start Compound with known In-Vitro Profile Locomotor Locomotor Activity Assay (Open Field Test) Start->Locomotor Microdialysis In-Vivo Microdialysis (e.g., Striatum, PFC) Start->Microdialysis Correlation Correlate Neurochemistry with Behavior Locomotor->Correlation Analysis HPLC-ECD Analysis of Dialysate Samples Microdialysis->Analysis Analysis->Correlation Report Characterized In-Vivo Profile Correlation->Report

Caption: Workflow for in-vivo characterization of a novel CNS compound.

Protocol 3: In-Vivo Microdialysis

  • Objective: To measure real-time, in-vivo changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following systemic administration of the compound.

  • Causality: This experiment provides the most direct evidence linking the compound's administration to a neurochemical effect in the brain. It validates the in-vitro findings (e.g., a DAT inhibitor should increase extracellular dopamine) and provides crucial pharmacokinetic/pharmacodynamic data.

  • Methodology:

    • Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

    • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.

    • Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect.

    • Sample Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Data Analysis: Express the results as a percentage change from the average baseline concentration. Analyze for dose-dependency and time-course effects.

Conclusion: A Roadmap to Characterization

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride in CNS models is, at present, undefined. However, based on the distinct pharmacology of its 1-aminoindane core, it is unlikely to be a classical amphetamine-like stimulant. Its profile is more likely to involve a more nuanced modulation of monoaminergic or glutamatergic systems, potentially with neuroprotective properties akin to the metabolite of rasagiline.

The true mechanism can only be revealed through empirical investigation. The multi-tiered experimental workflow detailed in this guide—from broad receptor screening and specific transporter functional assays to in-vivo microdialysis—provides a robust and validated roadmap. By systematically executing these protocols, researchers can effectively de-orphanize this novel compound, elucidate its primary molecular targets, and characterize its functional impact on CNS neurochemistry and behavior, paving the way for potential therapeutic development.

References

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Journal of Pharmacology and Experimental Therapeutics, 369(3), 478-488. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Stability of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and stability of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. As a chiral primary amine with a rigid indane scaffold, this compound presents unique characteristics relevant to its development as a pharmaceutical agent or research chemical. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, including its structural isomer 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine HCl and the parent compound 1-aminoindane, to provide a robust and scientifically grounded overview. The subsequent sections will delve into the compound's structural features, physicochemical parameters, and stability profile under various stress conditions. Furthermore, this guide outlines detailed protocols for the analytical characterization and stability assessment of this molecule, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a primary amine derivative of the indane bicyclic system. The indane moiety provides a conformationally restricted framework that is a common feature in many biologically active compounds. The presence of a chiral center at the 1-position of the indane ring means this compound exists as a pair of enantiomers, which may exhibit different pharmacological and toxicological profiles. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve stability compared to the free base.[1]

The molecular structure consists of an ethanamine side chain attached to the C1 position of a 2,3-dihydro-1H-indene (indane) ring. The hydrochloride salt is formed by the protonation of the primary amine group.

Diagram 1: Chemical Structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl

Caption: 2D structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₁₆ClNBased on the chemical structure.
Molecular Weight 197.71 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white crystalline solidTypical appearance for amine hydrochloride salts.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1]
pKa ~9-10Estimated based on the pKa of 1-aminoindan (pKa ~9.21) and other primary amines.[4] This value is critical for understanding its behavior in different pH environments.
Melting Point Expected to be a relatively high-melting solid.Amine hydrochlorides are ionic and thus have higher melting points than their corresponding free bases. For comparison, 1-aminoindan (free base) has a melting point of 15 °C.[4]

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development.[5] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6]

General Stability Considerations

As an amine hydrochloride, the compound is expected to be more stable than its free base form. The protonation of the amine's lone pair of electrons prevents it from participating in oxidative reactions.[7] However, the indane ring and the primary amine group are susceptible to specific degradation pathways under stress conditions.

Predicted Degradation Pathways
  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and hydroxylamines.[8][9] Although the hydrochloride salt form reduces this susceptibility, strong oxidizing agents or exposure to atmospheric oxygen over long periods, especially in the presence of metal ions, could initiate degradation.[7]

  • Thermal Degradation: In the solid state, amine hydrochlorides are generally thermally stable.[1] At elevated temperatures, decomposition may occur, potentially involving dealkylation or cleavage of the ethanamine side chain. The indane structure itself is relatively stable.

  • Photodegradation: The aromatic ring of the indane moiety acts as a chromophore, suggesting potential sensitivity to UV light. Photolytic degradation could involve radical-mediated reactions, leading to dimerization or the formation of other complex products.[10] Photostability testing according to ICH Q1B guidelines is crucial.[11][12]

  • Hydrolytic Degradation: Amine salts can be susceptible to hydrolysis, particularly in non-neutral pH solutions.[13][14] The stability in aqueous solutions at different pH values should be thoroughly investigated. In basic conditions, the free amine will be liberated, which is more prone to oxidation.

Diagram 2: Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation Oxidation (e.g., H2O2) Parent 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl Oxidation->Parent Heat Thermal Stress Heat->Parent Light Photolytic Stress (UV/Vis) Light->Parent pH Hydrolysis (Acid/Base) pH->Parent N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation Dealkylation Dealkylation Products Parent->Dealkylation Thermal Photodimers Photodegradation Products (e.g., Dimers) Parent->Photodimers Light Free_Base Free Amine (under basic pH) Parent->Free_Base Base

Caption: Potential degradation pathways under various stress conditions.

Analytical Methodologies for Characterization and Stability Testing

A suite of analytical techniques is necessary for the comprehensive characterization and development of a stability-indicating method for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay, impurity profiling, and stability testing.

  • Reverse-Phase HPLC (RP-HPLC) for Assay and Impurity Profiling:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indane chromophore (likely around 260-270 nm).

  • Chiral HPLC for Enantiomeric Purity:

    • Causality: As this is a chiral compound, separating and quantifying the enantiomers is critical for quality control and to understand the pharmacological activity.[15]

    • Column: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving chiral primary amines.[15][16]

    • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic mode chromatography is often employed. The addition of acidic or basic additives to the mobile phase can significantly improve peak shape and resolution.[17]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Essential for the unambiguous structural elucidation and confirmation of the compound's identity.[18] The chemical shifts and coupling constants of the protons on the five-membered ring of the indane are particularly diagnostic for confirming the 1-substitution pattern.[18][19]

    • 2D NMR (COSY, HSQC, HMBC): Useful for assigning all proton and carbon signals, especially for complex structures or for identifying impurities.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight and to aid in the identification of degradation products.[20]

    • Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) would provide accurate mass measurements for elemental composition determination.[20] Fragmentation patterns can help elucidate the structure of impurities and degradants.

Other Techniques
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, assess thermal stability, and detect any polymorphic forms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the amine salt, C-H stretches of the aromatic and aliphatic parts).

  • Powder X-Ray Diffraction (PXRD): To characterize the solid-state properties and identify the crystalline form.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific compound and analytical instrumentation.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.[5]

  • Preparation of Stock Solution: Prepare a stock solution of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[9]

  • Thermal Degradation (Solid State): Store the solid compound in an oven at 105°C for 48 hours.

  • Photodegradation (Solid and Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

  • Analysis: Analyze all stressed samples, along with a control sample, by a suitable stability-indicating HPLC method.

Diagram 3: Workflow for Stability-Indicating Method Development

G Start Start: Pure Drug Substance Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Development Develop RP-HPLC Method Forced_Degradation->HPLC_Development Peak_Purity Assess Peak Purity of Stressed Samples (e.g., with PDA detector) HPLC_Development->Peak_Purity Peak_Purity->HPLC_Development No, Optimize Method Resolution Adequate Resolution of Degradation Products? Peak_Purity->Resolution Yes Resolution->HPLC_Development No, Optimize Method LC_MS_Analysis LC-MS/MS Analysis of Degradation Products Resolution->LC_MS_Analysis Yes Structure_Elucidation Structure Elucidation of Major Degradants LC_MS_Analysis->Structure_Elucidation Method_Validation Validate Stability-Indicating Method (ICH Q2(R1)) Structure_Elucidation->Method_Validation End End: Validated Method Method_Validation->End

Caption: A typical workflow for developing a stability-indicating HPLC method.

Handling, Storage, and Conclusion

Handling: As a primary amine derivative, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area to avoid inhalation of any dust.

Storage: Based on data for analogous compounds, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl should be stored in a well-closed container, protected from light, at room temperature.[2] Its hygroscopic nature, typical of amine salts, warrants storage in a dry environment.

References

  • Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines. Retrieved from Benchchem website[15]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.[6]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[16]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).[8]

  • ChemBK. (2024, April 10). (S)-1-aminoindane.[21]

  • PubMed. (2012, July 15). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.[22]

  • Canadian Journal of Chemistry. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal.[18]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[17]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).[10]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[23]

  • DTIC. (n.d.). Hydrolysis of Oil-Dispersed Amine Salts.[13]

  • ChemicalBook. (2026, January 13). 1-Aminoindan.[4]

  • PMC. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals.[24]

  • IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.[5]

  • EvitaChem. (n.d.). Buy 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride (EVT-12351978).[25]

  • PubChem. (n.d.). (+-)-1-Aminoindan.[3]

  • ResearchGate. (n.d.). Chemical shifts in 1 H-NMR spectra of aliphatic hydrogen atoms in γ indanes.[19]

  • IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.[9]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?.[7]

  • ACS Publications. (2006, May 4). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity.[26]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.[27]

  • MilliporeSigma. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride.[2]

  • Journal of the American Chemical Society. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface.[14]

  • Wikipedia. (n.d.). 1-Aminoindane.[28]

  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine?.[29]

  • OpenStax. (2019, February 14). 14.4 Hydrolysis of Salts - Chemistry 2e.[30]

  • Reddit. (2023, June 22). Hydrochloride salt of amine.[31]

  • J-Stage. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of Pterosin-Sesquiterpenes and Related Indan-1-one Derivatives.[32]

  • National Institute of Standards and Technology. (n.d.). Indane - NIST WebBook.[33]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[1]

  • Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixt...[34]

  • Smolecule. (n.d.). CAS 10408-85-2: 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1).[35]

  • LookChem. (n.d.). 1H-Indene-1-ethanamine,2,3-dihydro-N,N,3-trimethyl-1-phenyl-, hydrochloride (1:1).[36]

  • Benchchem. (n.d.). Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide.[20]

  • ResearchGate. (2021, March 12). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.[37]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.[38]

  • PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine.[39]

  • ResearchGate. (2026, March 16). (PDF) Study of Mass Spectra of Some Indole Derivatives.[40]

  • Scirp.org. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.[41]

  • ResearchGate. (2025, January 14). Photostability of Indium Phthalocyanines in Organic Solvents.[42]

  • MDPI. (2025, January 20). Photostability of Indium Phthalocyanines in Organic Solvents.[43]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.).[44]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.[11]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.[12]

  • ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products.[45]

  • PMC. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.[46]

  • Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates. (2015, May 19).[47]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.[48]

Sources

A Technical Guide to the Early-Stage Pharmacological Screening of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel compound, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. Given the limited existing data on this specific molecule, this document outlines a systematic, multi-tiered screening cascade designed to elucidate its primary molecular targets, off-target liabilities, and overall in vivo pharmacological effects. The proposed strategy is grounded in established principles of drug discovery and safety pharmacology, with a focus on characterizing interactions with the monoamine system, a likely target based on the compound's structural motifs. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Rationale

The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a novel molecule with structural similarities to known psychoactive compounds, particularly those that interact with monoamine systems. The 2,3-dihydro-1H-indene (indan) core is present in various pharmacologically active agents, and the ethanamine side chain is a common feature of many central nervous system (CNS) stimulants and monoamine reuptake inhibitors.[1][2] Therefore, a logical starting point for the pharmacological screening of this compound is to investigate its effects on monoamine transporters and enzymes.

A systematic and tiered approach to screening is essential for building a comprehensive pharmacological profile. This guide proposes a workflow that begins with in vitro assays to identify and characterize the primary molecular targets and potential off-target interactions. Positive findings from these initial studies would then provide a strong rationale for progressing to more complex and resource-intensive in vivo behavioral and neurochemical assessments. This approach ensures that the in vivo studies are well-informed and targeted to test specific hypotheses generated from the in vitro data.

In Vitro Pharmacological Screening

The initial phase of screening focuses on determining the compound's affinity and functional activity at key molecular targets within the CNS.

Tier 1: Primary Target Identification

The primary hypothesis, based on the compound's structure, is that it will interact with monoamine transporters and/or monoamine oxidase enzymes.

A crucial first step is to determine if the compound binds to and/or inhibits the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human recombinant DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.

    • Add a range of concentrations of the test compound.

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Synaptosomal Uptake Assays

  • Objective: To determine the functional potency (IC50) of the test compound as an inhibitor of dopamine, norepinephrine, and serotonin uptake.

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity taken up by the synaptosomes.

    • Calculate the IC50 value for uptake inhibition.

It is also plausible that the compound could inhibit the activity of MAO-A or MAO-B, enzymes critical for the degradation of monoamines.[3][4]

Experimental Protocol: MAO Inhibition Assay

  • Objective: To determine the IC50 values for the inhibition of MAO-A and MAO-B.

  • Methodology:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • A fluorometric assay can be employed using a kit such as the MAO-Glo™ Assay.[5]

    • Incubate the MAO-A or MAO-B enzyme with a range of concentrations of the test compound.

    • Add a luminogenic MAO substrate.

    • After incubation, add a detection reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence, which is inversely proportional to MAO activity.

    • Calculate the IC50 values for MAO-A and MAO-B inhibition.

Tier 2: Secondary Target and Off-Target Profiling

To assess the selectivity of the compound and identify potential side effects, a broader screening against a panel of receptors and channels is recommended.

Recommended Approach: Broad Receptor Binding Panel

Engaging a contract research organization or a core facility that offers a broad receptor binding panel (e.g., the NIMH Psychoactive Drug Screening Program) is a cost-effective way to screen the compound against hundreds of known GPCRs, ion channels, and transporters at a single concentration (e.g., 10 µM). Any significant inhibition (e.g., >50%) would warrant follow-up with full concentration-response curves to determine Ki or IC50 values.

Mandatory Safety Screen: hERG Channel Assay

  • Objective: To assess the potential for QT prolongation and cardiac arrhythmias.

  • Methodology:

    • Use whole-cell patch-clamp electrophysiology on cell lines stably expressing the human hERG potassium channel.

    • Apply a voltage protocol to elicit hERG currents.

    • Perfuse the cells with various concentrations of the test compound.

    • Measure the inhibition of the hERG current and determine the IC50 value.

Data Presentation: In Vitro Screening Results
Target Assay Type Result (e.g., Ki, IC50) Interpretation
DAT BindingAffinity for dopamine transporter
UptakePotency as a dopamine uptake inhibitor
NET BindingAffinity for norepinephrine transporter
UptakePotency as a norepinephrine uptake inhibitor
SERT BindingAffinity for serotonin transporter
UptakePotency as a serotonin uptake inhibitor
MAO-A InhibitionPotency as a MAO-A inhibitor
MAO-B InhibitionPotency as a MAO-B inhibitor
hERG Patch ClampPotential for cardiac side effects

In Vivo Pharmacological Profiling

Based on the in vitro profile, a series of in vivo experiments can be designed to investigate the compound's physiological and behavioral effects in whole organisms, typically rodents.

Tier 1: Preliminary Behavioral and Safety Assessment

Experimental Protocol: Modified Irwin Test

  • Objective: To provide a broad, semi-quantitative assessment of the compound's effects on behavior and physiological function.[6]

  • Methodology:

    • Administer various doses of the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal or oral).

    • At specified time points, a trained observer scores a range of parameters, including:

      • CNS effects: alertness, sedation, stereotypy, convulsions.

      • Autonomic effects: pupil size, salivation, piloerection.

      • Neuromuscular effects: gait, grip strength, motor coordination.

    • This provides an initial indication of the compound's overall CNS stimulant, depressant, or other effects and helps in dose selection for subsequent studies.

Experimental Protocol: Locomotor Activity Assessment

  • Objective: To quantify the stimulant or sedative effects of the compound.[7]

  • Methodology:

    • Individually house animals in automated locomotor activity chambers equipped with infrared beams.

    • Allow for a habituation period.

    • Administer the test compound or vehicle.

    • Record locomotor activity (e.g., beam breaks, distance traveled) over a set period.

    • Analyze the data to determine if the compound significantly increases or decreases activity compared to the vehicle control.

Tier 2: Advanced Behavioral Studies (Contingent on In Vitro and Tier 1 In Vivo Results)

If the compound shows potent and selective activity in vitro (e.g., as a dopamine reuptake inhibitor) and a stimulant profile in Tier 1 in vivo studies, further investigation into its abuse potential is warranted.

Experimental Protocol: Conditioned Place Preference (CPP)

  • Objective: To assess the rewarding or aversive properties of the compound.

  • Methodology:

    • Pre-conditioning: Measure the baseline preference of each animal for two distinct compartments of a CPP apparatus.

    • Conditioning: Repeatedly pair the administration of the test compound with one compartment and the vehicle with the other.

    • Post-conditioning (Test): Place the animal in the apparatus with free access to both compartments and measure the time spent in each.

    • A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Experimental Protocol: Intravenous Self-Administration (IVSA)

  • Objective: To determine if the compound has reinforcing properties, a key indicator of abuse liability.

  • Methodology:

    • Surgically implant animals with intravenous catheters.

    • Train the animals to perform an operant response (e.g., lever press) to receive an infusion of a known reinforcer (e.g., cocaine).

    • Substitute the test compound for the known reinforcer.

    • An increase in responding for the test compound above vehicle levels indicates that it is reinforcing.

Visualization of Workflows and Pathways

G cluster_0 In Vitro Screening cluster_0_1 Tier 1: Primary Targets cluster_0_2 Tier 2: Safety & Selectivity cluster_1 In Vivo Profiling cluster_1_1 Tier 1: Preliminary Assessment cluster_1_2 Tier 2: Abuse Liability a Monoamine Transporter Assays (DAT, NET, SERT) Binding & Uptake e Modified Irwin Test a->e Informs b MAO Inhibition Assays (MAO-A, MAO-B) b->e Informs c Broad Receptor Screen d hERG Channel Assay f Locomotor Activity e->f Guides Dose Selection g Conditioned Place Preference f->g Warrants Further Testing if Stimulant h Self-Administration g->h Confirms Reinforcement

Caption: Proposed screening cascade for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Data Interpretation and Integrated Assessment

The culmination of this screening cascade is the integration of all data to form a comprehensive pharmacological profile. For example, if the compound is found to be a potent and selective dopamine reuptake inhibitor with minimal off-target activity, and it demonstrates stimulant effects and rewarding properties in vivo, it could be classified as a cocaine-like psychostimulant. Conversely, if it shows broad activity across multiple monoamine transporters and receptors, its in vivo effects may be more complex, and its therapeutic potential and side effect profile would need to be carefully considered.

The relative potencies for different targets are critical. A compound that is a potent NET and DAT inhibitor but weak at SERT might have a pharmacological profile similar to methylphenidate.[8] A compound that primarily inhibits MAO-B would have a different profile, potentially similar to selegiline.[3] This integrated assessment is crucial for making informed decisions about the future development or regulation of the compound.

References

  • American Chemical Society. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Publications. [Link]

  • Pol, K. D., et al. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]

  • Luethi, D., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 43-50. [Link]

  • Barrett, J. E., & Miczek, K. A. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP. [Link]

  • Goodlet, I., & Sugrue, M. F. (1974). In vitro studies on the inhibition of monoamine uptake by Org 6582. British Journal of Pharmacology, 52(1), 136P-137P. [Link]

  • Voskressensky, L. G., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride. [Link]

  • Riaz, M., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Heal, D. J., et al. (2013). The neuropharmacology of ADHD drugs in vivo: Insights on efficacy and safety. Neuropharmacology, 68, 6-18. [Link]

  • University of Nebraska–Lincoln. (n.d.). Preclinical Models. Behavioral Neuropharmacology Laboratory. [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. [Link]

  • Chembase.cn. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1). [Link]

  • ResearchGate. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link]

  • NextSDS. (n.d.). N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

Sources

A Multi-Modal Strategy for Assessing the Blood-Brain Barrier Permeability of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ability of a therapeutic candidate to cross the blood-brain barrier (BBB) is a pivotal determinant of its efficacy for treating central nervous system (CNS) disorders. Conversely, for peripherally acting agents, an inability to cross the BBB is critical for avoiding unwanted neurological side effects. This technical guide outlines a comprehensive, multi-tiered strategy for characterizing the BBB permeability of the novel compound, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. The structural motif, an aminoindane, is common to several CNS-active compounds, making a thorough evaluation of its BBB transport characteristics essential. We present an integrated workflow that progresses from foundational in-silico predictions based on physicochemical properties to high-throughput in-vitro screening for passive diffusion, and culminates in advanced cell-based and in-vivo methodologies that account for the biological complexity of the BBB. Each stage is designed to provide specific, actionable data, allowing researchers to make informed decisions at critical junctures in the drug development pipeline. The protocols described herein are grounded in established scientific principles and incorporate self-validating systems to ensure data integrity and reproducibility.

Introduction: The Challenge of the Blood-Brain Barrier

The BBB is a dynamic and highly selective barrier formed by brain capillary endothelial cells, which are sealed by complex tight junctions.[1] This barrier meticulously regulates the passage of molecules from the systemic circulation into the brain, protecting the CNS from toxins and pathogens while facilitating the transport of essential nutrients.[2] For a CNS drug candidate like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, overcoming this barrier is a primary prerequisite for therapeutic activity.

The transport of small molecules across the BBB is governed by a combination of passive and active mechanisms:

  • Passive Transcellular Diffusion: Lipid-soluble (lipophilic) molecules can diffuse directly across the endothelial cell membranes. This pathway is highly dependent on the molecule's physicochemical properties.[3][4]

  • Paracellular Diffusion: Passage between the endothelial cells is severely restricted by tight junctions, generally limiting this route to very small, water-soluble molecules.[1]

  • Carrier-Mediated Transport (Influx): Specific solute carriers (SLCs) facilitate the entry of essential molecules like glucose and amino acids.[4]

  • Active Efflux: ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), act as gatekeepers, actively pumping a wide range of xenobiotics out of the brain and back into the bloodstream.[3][5]

A successful assessment of BBB permeability requires a systematic approach to dissect these potential transport routes.

Section 1: Foundational Assessment: Physicochemical & In-Silico Profiling

The first step in any permeability assessment is to characterize the molecule's fundamental physicochemical properties. These descriptors form the basis for computational models that provide an early, cost-effective prediction of BBB penetration potential.[6][7]

Predicted Physicochemical Properties

While experimental data for the title compound is scarce, its properties can be reliably predicted using computational algorithms based on its chemical structure. These properties are the primary determinants of its ability to passively diffuse across the lipid membranes of the BBB.

PropertyPredicted ValueInfluence on BBB Permeability
Molecular Weight (MW) 161.24 g/mol (free base)Favorable. Molecules with MW < 400-450 Da have a higher probability of passive diffusion across the BBB.[3][8]
Lipophilicity (XLogP3) ~1.9 - 2.5Favorable. Optimal lipophilicity for BBB penetration is often cited in the LogP range of 1.5-3.0. This value suggests sufficient lipid solubility to enter the membrane without being so high as to be trapped within it.[3][8]
Topological Polar Surface Area (TPSA) ~26.0 ŲFavorable. A TPSA < 60-90 Ų is generally correlated with better BBB penetration, as it reflects a lower propensity for hydrogen bonding and thus easier desolvation to enter the lipid bilayer.[1][7]
Hydrogen Bond Donors 1 (amine group)Favorable. A low number of hydrogen bond donors (typically ≤ 3) is associated with enhanced permeability.[9]
pKa (predicted) ~9.5 - 10.5 (basic amine)Consideration. The primary amine will be predominantly protonated and positively charged at physiological pH (7.4). While this increases water solubility, the neutral (free base) form is required for passive diffusion across the membrane. The equilibrium between charged and neutral species is a critical factor.

Note: Values are predicted for the free base form, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.

In-Silico Modeling and Interpretation

Numerous quantitative structure-activity relationship (QSAR) models have been developed to predict BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[7][10] These models use descriptors like those in the table above. Based on its properties (low MW, optimal LogP, low TPSA), the compound is predicted to be CNS-positive , meaning it has a high likelihood of crossing the BBB via passive diffusion.

G cluster_props Molecular Physicochemical Properties cluster_barrier Blood-Brain Barrier cluster_outcome Permeability Outcome P1 Low MW (<450 Da) Membrane Lipid Bilayer of Endothelial Cell P1->Membrane Facilitates Movement P2 Optimal Lipophilicity (LogP 1.5-3.0) P2->Membrane Enables Partitioning into Membrane P3 Low TPSA (<70 Ų) P3->Membrane Reduces Desolvation Energy Penalty P4 Low H-Bond Donors (≤3) P4->Membrane Reduces Desolvation Energy Penalty Outcome High Likelihood of Passive Diffusion into CNS Membrane->Outcome Leads to

Caption: Key physicochemical properties influencing passive BBB diffusion.

Section 2: High-Throughput In-Vitro Screening: PAMPA-BBB Assay

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first experimental step. It is a cell-free, cost-effective assay that isolates and quantifies passive transcellular diffusion, the mechanism suggested by our in-silico analysis.[11][12] By using a porcine brain lipid extract on the filter membrane, it specifically models the lipid environment of the BBB.[13][14]

Experimental Protocol: PAMPA-BBB

This protocol provides a self-validating system by including high and low permeability controls.

Materials:

  • PAMPA Sandwich Plate (96-well Donor and Acceptor plates)

  • Porcine Brain Lipid solution in dodecane (e.g., BioAssay Systems PMBBB-096 or equivalent)[13]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Compound: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl

  • High Permeability Control: Propranolol

  • Low Permeability Control: Atenolol

  • DMSO (for stock solutions)

  • Analytical instrument (UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

  • Prepare Stock Solutions: Dissolve test compound and controls in DMSO to create 10-20 mM stock solutions.

  • Prepare Donor Solutions: Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100-500 µM. The final DMSO concentration should be ≤1%.

  • Prepare Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the brain lipid solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the filter for 5 minutes.

  • Start Assay: Add 200 µL of the prepared donor solutions (test compound, controls) to their respective wells in the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours in a sealed, humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, analyze an equilibrium standard prepared by mixing donor and acceptor solutions.

  • Quantification: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or LC-MS/MS for higher sensitivity).

Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_eq]) Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the effective filter area.

  • t is the incubation time in seconds.

  • C_A(t) is the compound concentration in the acceptor well at time t.

  • C_eq is the equilibrium concentration.

Trustworthiness Check:

  • The assay is valid if Propranolol shows high permeability (Pe > 4.0 x 10⁻⁶ cm/s) and Atenolol shows low permeability (Pe < 2.0 x 10⁻⁶ cm/s).[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Donor Solutions (Compound + Controls in PBS) A2 Add Donor Solutions to Donor Plate P1->A2 P2 Prepare Acceptor Plate (PBS pH 7.4) A3 Assemble Sandwich (Donor on Acceptor) P2->A3 A1 Coat Donor Plate Membrane with Brain Lipid A1->A2 A2->A3 A4 Incubate (4-18 hours) A3->A4 AN1 Measure Concentrations in Donor & Acceptor Wells A4->AN1 AN2 Calculate Permeability Coefficient (Pe) AN1->AN2

Caption: Workflow for the PAMPA-BBB permeability assay.

Section 3: Advanced In-Vitro Modeling: The hCMEC/D3 Transwell Assay

Causality: While PAMPA is excellent for assessing passive diffusion, it cannot model the influence of tight junctions or active transporters. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, provides a robust and reproducible in-vitro model of the human BBB.[2][15] When cultured on Transwell inserts, these cells form a monolayer with functional tight junctions and express key transporters, offering a more physiologically relevant assessment.[16][17]

Experimental Protocol: hCMEC/D3 Permeability Assay

Materials:

  • hCMEC/D3 cells (e.g., Millipore SCC066)[2]

  • Endothelial Cell Basal Medium, supplemented as required[17]

  • Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)

  • EVOM2 Voltohmmeter with STX2 electrodes for TEER measurement

  • Test compound, high/low permeability controls (Propranolol, Atenolol)

  • Efflux control (e.g., Digoxin, a P-gp substrate)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells according to supplier protocols.[18]

  • Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).

  • Monolayer Formation & Validation: Culture the cells for 5-7 days until a confluent monolayer is formed.

    • Trustworthiness Check: Measure the Trans-Epithelial Electrical Resistance (TEER) daily. The monolayer is ready for the transport experiment when TEER values are stable and typically >30 Ω·cm².[16] A low TEER indicates a compromised, "leaky" monolayer and invalidates the experiment.

  • Transport Experiment:

    • Wash the monolayer on both apical (blood side) and basolateral (brain side) compartments with pre-warmed HBSS.

    • Add HBSS containing the test compound and controls to the apical chamber (Donor).

    • Add fresh HBSS to the basolateral chamber (Acceptor).

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral chamber, immediately replacing the volume with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Efflux Assessment (Optional): To determine if the compound is an efflux substrate, perform the experiment in the reverse direction (basolateral to apical) or in the presence of a known P-gp inhibitor (e.g., Verapamil). A significantly higher B-to-A transport compared to A-to-B transport suggests active efflux.

Data Analysis: The apparent permeability coefficient (Papp) is calculated from the flux across the monolayer: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the steady-state flux (mass transported per unit time).

  • A is the surface area of the Transwell membrane.

  • C₀ is the initial concentration in the donor chamber.

Model ComparisonPAMPA-BBBhCMEC/D3 Transwell Assay
Barrier Type Artificial Lipid MembraneLive Endothelial Cell Monolayer
Mechanism Measured Passive Diffusion Only[4]Passive Diffusion, Paracellular Flux, Active Transport[15]
Complexity LowHigh
Throughput HighLow to Medium
Physiological Relevance Moderate (lipid composition)High (cellular junctions, transporters)
Key Output Effective Permeability (Pe)Apparent Permeability (Papp)

Section 4: The Gold Standard: In-Vivo Confirmation

Causality: In-vitro models, while powerful, cannot fully replicate the complex, dynamic environment of a living organism, which includes blood flow, plasma protein binding, and metabolism. Therefore, in-vivo studies in rodents are the definitive step to confirm BBB permeability.[19][20] The most common metric is the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma ratio (Kp,uu), which accounts for protein binding.[21]

Methodological Overview: Rodent Brain-to-Plasma Ratio

A detailed protocol for in-vivo studies is beyond the scope of this guide and requires appropriate ethical approvals. However, the principle involves the following steps:

  • Administration: The test compound is administered to a cohort of mice or rats, typically via intravenous (IV) or intraperitoneal (IP) injection.[22]

  • Sample Collection: At a specific time point (or over a time course), animals are anesthetized. Blood is collected via cardiac puncture, and the brain is harvested following cardiac perfusion with saline to remove residual blood from the brain vasculature.[23]

  • Sample Processing: The blood is processed to plasma. The brain tissue is homogenized.

  • Quantification: The concentration of the compound in both the plasma and brain homogenate is determined using a validated LC-MS/MS method.

  • Calculation: The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.

A Kp,uu value > 0.3 is generally considered indicative of significant CNS penetration.

Section 5: Integrated Analysis and Decision-Making

The power of this multi-tiered approach lies in the integration of data from each stage to build a comprehensive permeability profile. The following flowchart illustrates the decision-making process.

G Start Start: 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine HCl InSilico Step 1: In-Silico Profiling (MW, LogP, TPSA) Prediction: CNS+ Start->InSilico PAMPA Step 2: PAMPA-BBB Assay (Measures Passive Diffusion) InSilico->PAMPA PAMPA_High Result: High Pe (> 4.0E-6 cm/s) PAMPA->PAMPA_High PAMPA_Low Result: Low Pe (< 2.0E-6 cm/s) PAMPA->PAMPA_Low HCMEC Step 3: hCMEC/D3 Assay (Measures Net Permeability) PAMPA_High->HCMEC Stop Conclusion: Compound is Poorly Permeable. Stop or Redesign. PAMPA_Low->Stop HCMEC_High Result: High Papp (Comparable to High Pe) HCMEC->HCMEC_High HCMEC_Low Result: Low Papp (Pe was High) HCMEC->HCMEC_Low InVivo Step 4: In-Vivo Study (Rodent Kp,uu) HCMEC_High->InVivo Efflux Hypothesis: Active Efflux Suspected (e.g., P-gp Substrate) HCMEC_Low->Efflux Efflux->InVivo InVivo_High Result: High Kp,uu (>0.3) CONFIRMED CNS PENETRATION InVivo->InVivo_High InVivo_Low Result: Low Kp,uu (<0.1) POOR CNS EXPOSURE InVivo->InVivo_Low

Caption: Integrated workflow for assessing BBB permeability.

Conclusion: Based on a thorough analysis of its physicochemical properties, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is strongly predicted to cross the blood-brain barrier via passive diffusion. The experimental workflow detailed in this guide provides a robust, logical, and scientifically rigorous path to confirm this prediction. By first using the PAMPA-BBB assay to validate its high passive permeability and then employing the hCMEC/D3 model to rule out significant active efflux, researchers can generate a high-confidence data package. Final confirmation via in-vivo studies would then provide the definitive evidence of CNS exposure required to advance this compound in the drug development process for potential neurological applications.

References

  • Garg, P., & Verma, A. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. 5

  • Nyberg, J., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. 24

  • Liu, R., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 26(12), 1357-1369. 7

  • Degen, M., et al. (2001). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. 19

  • Narayanan, R., & Gunturi, S. B. (2011). In Silico Prediction of Blood Brain Barrier Permeability. Journal of Computational and Theoretical Nanoscience, 8(7), 1239-1246. 10

  • Narayanan, R., & Gunturi, S. B. (2005). In silico prediction of blood brain barrier permeability: an Artificial Neural Network model. Chemical & Pharmaceutical Bulletin, 53(11), 1475-1482. 6

  • Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Clinical Pharmacokinetics, 48(10), 631-640. 3

  • Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. 25

  • Devraj, K., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 56359. 22

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin, 25(4), 549-552. 26

  • Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Journal of Cerebral Blood Flow & Metabolism, 39(8), 1426-1451. 20

  • Food and Drug Administration. (2021). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. 27

  • Terasaki, T., et al. (2003). Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. American Journal of Physiology-Heart and Circulatory Physiology, 285(4), H1363-H1370. 21

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. 8

  • Bhal, S. K., et al. (2007). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Nature Protocols, 2(4), 833-840. 11

  • Plazińska, A., & Płaziński, W. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. Molecules, 29(2), 296. 9

  • van der Helm, M. W., et al. (2016). Molecular determinants of blood–brain barrier permeation. Journal of Cerebral Blood Flow & Metabolism, 36(7), 1191-1206. 1

  • Guérit, S., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56994. 23

  • Zhang, D., et al. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Pharmaceutical Analysis, 13(6), 579-589. 15

  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection. Journal of Clinical Microbiology, 47(11), 3681-3685. 16

  • Onay-Besikci, A., & Tuncay, S. (2020). Evaluation of drug permeability methods recommended by health authorities. Bibliotheca Medica, 35, 1-10. 28

  • BCRJ. (n.d.). hCMEC/D3 Cell Line. Banca di Colture Cellulari di Genova. 17

  • Merck Millipore. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066. 2

  • Sigma-Aldrich. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line. 18

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). 13

  • Pion Inc. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. 12

  • Van der Mey, D., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutics, 13(10), 1599. 4

  • Janockova, J., et al. (2016). Prediction of BBB permeability using PAMPA assay. Journal of Pharmacy and Pharmaceutical Sciences, 19(3), 344-351. 14

Sources

A Technical Guide to the Toxicological Profiling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the toxicological profile of the novel compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. The following sections detail a phased, systematic approach to safety and toxicity assessment in rodent models, grounded in internationally recognized guidelines. The experimental designs described herein are structured to not only identify potential hazards but also to understand the dose-response relationship and establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for human risk assessment. Methodologies for acute, repeated-dose, and genotoxicity studies are presented, emphasizing scientific integrity and the rationale behind each procedural step. This document is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.

Introduction and Strategic Overview

The preclinical toxicological assessment of a new chemical entity (NCE) like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a foundational requirement for any potential therapeutic development. As an amine hydrochloride, this compound is water-soluble, which often facilitates formulation for in vivo studies.[1] The indenyl structure suggests potential interactions with various biological systems, necessitating a thorough investigation of its safety profile.

The primary objectives of this toxicological program are threefold:

  • To identify potential target organs and characterize the nature of any adverse effects.

  • To determine the dose-response relationship of observed toxicities.

  • To establish a NOAEL to guide safe starting doses for first-in-human clinical trials.

The strategy follows a tiered approach, beginning with acute toxicity to determine immediate hazards and guide dose selection for longer-term studies. This is followed by a comprehensive 28-day repeated-dose study to evaluate effects of continuous exposure. Finally, genotoxicity assays are conducted to assess the potential for DNA damage. This progression is a standard, robust pathway for preclinical safety assessment.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 1: Overall workflow for toxicological profiling."

Acute Oral Toxicity Assessment

The initial step in in vivo evaluation is to determine the acute toxicity following a single dose. This provides critical information on the intrinsic toxicity of the compound and helps classify it for hazard labeling.

Rationale and Guideline

The primary goal is not to calculate a precise LD50, but rather to identify the dose range that causes mortality or severe toxicity, which allows for classification according to the Globally Harmonised System (GHS).[2] The Acute Toxic Class (ATC) method, as described in OECD Test Guideline 423 , is the preferred approach as it minimizes the number of animals required while still providing sufficient data for hazard classification.[3][4][5]

Experimental Protocol: OECD TG 423 (Acute Toxic Class Method)
  • Species and Strain: Sprague-Dawley rats (female) are typically used. Females are often slightly more sensitive.[6]

  • Animal Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days prior to dosing.[7]

  • Dose Administration: The test substance is dissolved in a suitable vehicle (e.g., sterile water for injection) and administered as a single dose by oral gavage. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[6]

  • Stepwise Dosing Procedure:

    • Step 1: A group of 3 female rats is dosed at a starting level (e.g., 300 mg/kg). The choice of starting dose is based on any available in silico or in vitro cytotoxicity data.

    • Step 2: The outcome determines the next step.

      • If 2-3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).

      • If 0-1 animals die, the test is repeated at a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.

    • Step 3: The procedure is continued until a stopping criterion is met, which allows for assignment to a GHS category. A limit test at 2000 mg/kg is often sufficient if low toxicity is expected.[5]

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight.

    • Intensive observation is required for the first 4 hours post-dosing, followed by daily observations for a total of 14 days.[3]

    • At the end of the 14-day period, surviving animals are euthanized and subjected to a gross necropsy.

ParameterSpecificationRationale
Guideline OECD TG 423Minimizes animal usage while allowing for GHS classification.[2]
Species Rat (Sprague-Dawley), typically femaleStandard rodent model; females often show slightly higher sensitivity.[6]
Group Size 3 animals per stepA statistically sound number for the stepwise procedure.[4]
Administration Single oral gavageEnsures accurate dose delivery directly to the gastrointestinal tract.[5]
Observation Period 14 daysAllows for the detection of both immediate and delayed acute toxic effects.[3]
Key Endpoints Mortality, clinical signs, body weight changes, gross necropsyProvides a comprehensive picture of acute toxicity.

Sub-chronic (28-Day) Repeated Dose Toxicity Study

This study is the cornerstone of the toxicological profile, providing information on health hazards likely to arise from repeated exposure. It is designed to identify target organs and establish a NOAEL.[8]

Rationale and Guideline

A 28-day study is of sufficient duration to reveal the toxic potential of a substance in most organ systems. The study design is based on OECD Test Guideline 407 , which is a globally accepted standard for sub-chronic rodent toxicity testing.[9][10][11] This guideline provides a robust framework for evaluating a wide range of toxicological endpoints.

dot graph G { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 2: Workflow for the OECD 407 28-Day Study."

Experimental Protocol: OECD TG 407
  • Species and Grouping:

    • Young adult Sprague-Dawley rats are used.[11]

    • At least 4 groups: one vehicle control group and a minimum of three dose groups (low, mid, high).

    • Each group should consist of at least 10 animals of each sex (10 males, 10 females).[11]

    • Satellite Groups: An additional control and high-dose group (5 animals per sex) may be included for a 14-day treatment-free recovery period to assess the reversibility of any observed effects.[11]

  • Dose Selection and Administration:

    • The high dose should be selected to induce toxic effects but not death or severe suffering. This is typically informed by the acute toxicity study.[11]

    • The mid-dose should be a geometric intermediate, and the low dose should not be expected to produce any adverse effects (the anticipated NOAEL).

    • The compound is administered daily by oral gavage for 28 consecutive days.[8]

  • In-Life Observations and Measurements:

    • Clinical Observations: Conducted daily to detect signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly to assess general health and palatability.[7]

    • Ophthalmology: Examined prior to dosing and at termination.

    • Functional Observations: A functional observational battery (FOB) and motor activity assessment are performed near the end of the study to screen for neurotoxic effects.

  • Terminal Procedures (Day 29):

    • Animals are fasted overnight before blood collection and euthanasia.

    • Hematology: Blood is collected for a complete blood count (CBC) and differential to assess effects on red blood cells, white blood cells, and platelets.

    • Clinical Chemistry: Plasma is analyzed for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other metabolic parameters.[12]

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is preserved in fixative and examined microscopically by a board-certified veterinary pathologist. If treatment-related changes are found in the high-dose group, the corresponding tissues from the lower dose groups are also examined to establish the NOAEL.[13]

ParameterKey Biomarkers / TissuesRationale for Evaluation
Hematology RBC, HGB, HCT, WBC count, PlateletsTo detect anemia, inflammation, infection, or clotting disorders.
Clinical Chemistry ALT, AST, ALP, Bilirubin, BUN, Creatinine, Glucose, CholesterolTo assess liver and kidney function, and general metabolic status.[12]
Organ Weights Liver, Kidneys, Spleen, Thymus, Brain, Heart, Adrenals, GonadsSensitive indicators of toxicity; changes can occur without overt clinical signs.
Histopathology Liver, Kidneys, Spleen, Heart, Lungs, GI Tract, Brain, Reproductive OrgansThe gold standard for identifying target organ toxicity at the cellular level.[14][15]

Specialized Toxicology: Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can cause genetic damage, which can lead to cancer or heritable diseases. A standard battery includes an in vitro test for gene mutation and an in vivo test for chromosomal damage.

Rationale and Guidelines

The purpose is to detect agents that induce chromosomal breakage or damage to the mitotic apparatus.[16] The in vivo mammalian erythrocyte micronucleus test (OECD Test Guideline 474 ) is a robust assay that evaluates genotoxic potential within a whole animal system, accounting for in vivo metabolism and pharmacokinetics.[17][18][19]

Experimental Protocol: OECD TG 474 (In Vivo Micronucleus Test)
  • Species and Strain: Mouse or rat. Mice are often preferred for this assay.

  • Dose Selection: A preliminary range-finding study is performed to determine the maximum tolerated dose (MTD). The main study uses the MTD and at least two lower dose levels, along with vehicle and positive controls.[20] The limit dose is typically 2000 mg/kg.[17]

  • Administration: The compound is typically administered once or twice, 24 hours apart, via an appropriate route (usually oral gavage or intraperitoneal injection).[17]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours). Peripheral blood is often preferred as it allows for multiple samples from the same animal.[16]

  • Analysis: Immature erythrocytes (polychromatic erythrocytes, PCEs) are analyzed for the presence of micronuclei. A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls is an indication of induced chromosomal damage.[19]

  • Cytotoxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.

Safety Pharmacology

Safety pharmacology studies are defined as those that investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[21][22]

Rationale and Guideline

The core battery of tests, as outlined in ICH Guideline S7A , is designed to protect clinical trial participants from potential adverse effects.[23][24] These studies evaluate effects on the central nervous, cardiovascular, and respiratory systems.

Core Battery Studies
  • Central Nervous System (CNS): Typically assessed in rats using a functional observational battery (FOB) to look for effects on behavior, coordination, and sensory/motor function. This can often be integrated into repeat-dose toxicity studies.

  • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated, often in conscious, telemetered dogs or non-rodents.

  • Respiratory System: Respiratory rate and tidal volume are typically measured in rats using whole-body plethysmography.

These studies are crucial for identifying potential acute, life-threatening risks before a compound is administered to humans.[22]

Data Integration and Conclusion

The culmination of this toxicological program is the integration of all data—acute, repeated-dose, genotoxicity, and safety pharmacology—to form a comprehensive safety profile for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. This profile will identify all target organs, characterize the dose-response for each finding, and definitively establish the No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is the highest dose at which no substance-related adverse findings are observed and is the most critical value used by regulatory agencies to calculate a safe starting dose for human trials. A thorough and well-documented toxicological profile is the bedrock of a successful drug development program, ensuring the safety of future patients.

References

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2016). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • In Vivo Micronucleus Test - Inotiv. (n.d.). Inotiv. [Link]

  • ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2014). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals. (2000). European Medicines Agency. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (n.d.). Nucro-Technics. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Labs-of-America.com. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD iLibrary. [Link]

  • In vivo rodent erythrocyte micronucleus assay. (1998). PubMed. [Link]

  • 28-day Repeated Dose Oral Toxicity study in Rat :Confirm the NOAEL Study. (2014). Daikin Chemicals. [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI. [Link]

  • Acute oral toxicity test (OECD 423: 2001). (n.d.). IVAMI. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]

  • International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001). PubMed. [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. [Link]

  • Guidance Document for Histologic Evaluation of Endocrine and Reproductive Tests in Rodents. (2009). OECD. [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [Link]

  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals. (n.d.). ICCF. [Link]

  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: REPEAT-DOSE (90 DAYS) TOXICITY TESTING. (2002). VICH. [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (2013). PubMed Central. [Link]

  • ammonium chloride. (n.d.). OECD-HPV. [Link]

  • Toxicological evaluation of a novel umami flavour compound. (2016). Semantic Scholar. [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). PubChem. [Link]

  • International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (2002). VICH. [Link]

  • Methylamine. (2022). Publisso. [Link]

  • Selected amines and amino alcohols. (n.d.). Miljøstyrelsen. [Link]

Sources

Methodological & Application

Application Note: Bioanalytical Sample Preparation Strategies for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and drug development studies. The target analyte, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride , is a primary aliphatic amine attached to a lipophilic indane scaffold. This structural motif is highly relevant in neuropharmacology, sharing significant structural homology with established aminoindan derivatives like rasagiline[1].

To design a robust, self-validating sample preparation workflow for LC-MS/MS analysis, we must first deconstruct the molecule’s physicochemical traits:

  • Acid-Base Chemistry: Supplied as a hydrochloride salt, the primary amine has an estimated pKa​ of ~9.5–10.5. At physiological plasma pH (7.4), the molecule is fully protonated (positively charged).

  • Hydrophobicity: The bicyclic indane core imparts a moderate degree of lipophilicity ( LogP≈2.5 in its un-ionized state).

  • Matrix Challenges: Human plasma contains high concentrations of proteins (e.g., albumin) and endogenous phospholipids (e.g., phosphatidylcholines). If not rigorously removed, these phospholipids cause severe ion suppression in the positive electrospray ionization (ESI+) source.

This guide details three distinct sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE)—explaining the mechanistic causality behind each step to empower bioanalytical scientists.

Workflow Selection & Causality

Selecting the correct extraction technique is a balance between required sensitivity, matrix effect tolerance, and throughput.

Workflow Start Plasma Matrix 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Decision Select Sample Preparation Strategy Start->Decision PPT Protein Precipitation (PPT) Fast, Low Cost Decision->PPT High throughput, moderate sensitivity LLE Liquid-Liquid Extraction (LLE) Moderate Cleanliness Decision->LLE Lipophilic extraction, low cost SPE Mixed-Mode SPE (MCX) Highest Cleanliness Decision->SPE Trace analysis, minimal matrix effect LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS

Decision matrix for selecting the optimal plasma sample preparation workflow.

Detailed Experimental Protocols

Protocol A: Protein Precipitation (PPT)

Mechanistic Rationale: Organic solvents lower the dielectric constant of the plasma, disrupting the hydration layer around proteins and causing them to denature and precipitate. While PPT is highly efficient for protein removal, it fails to remove endogenous phospholipids, making it suitable only when the LC gradient can adequately resolve the analyte from the phospholipid elution zone.

Step-by-Step Procedure:

  • Aliquot 50μL of human plasma into a 96-well plate or microcentrifuge tube.

  • Add 150μL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (IS). Causality: The acidic environment disrupts protein binding, ensuring the amine is fully solubilized in the organic phase.

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 10,000×g for 10 minutes at 4∘C .

  • Transfer 100μL of the supernatant to an autosampler vial and dilute with 100μL of LC-MS grade water prior to injection. Causality: Diluting the high-organic extract prevents poor peak shape (solvent effects) during reversed-phase LC injection.

Self-Validation Checkpoint: The supernatant must be crystal clear. Any turbidity indicates incomplete precipitation, which will rapidly foul the LC column. If cloudy, increase the solvent-to-plasma ratio to 4:1.

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: LLE exploits the pKa​ of the primary amine. By driving the pH of the plasma highly basic ( pH>11 ), the amine is deprotonated, neutralizing its charge. The un-ionized indane derivative becomes highly lipophilic and readily partitions into an immiscible organic solvent, leaving salts and polar matrix components behind.

Step-by-Step Procedure:

  • Aliquot 100μL of plasma into a 2.0mL extraction tube.

  • Add 100μL of 0.2M Sodium Carbonate ( Na2​CO3​ ) buffer ( pH10.5 ). Vortex briefly. Causality: The buffer ensures the pH is at least 1 unit above the analyte's pKa​ , forcing the molecule into its un-ionized state.

  • Add 1.0mL of Methyl tert-butyl ether (MTBE). Causality: MTBE provides an optimal balance of lipophilicity and volatility. Its low density allows it to sit on top of the aqueous layer, facilitating easy recovery.

  • Shake mechanically for 10 minutes, then centrifuge at 4,000×g for 5 minutes to separate the phases.

  • Flash-freeze the lower aqueous layer by placing the tube in a dry ice/acetone bath. Decant the upper organic layer into a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of Nitrogen at 40∘C .

  • Reconstitute in 100μL of Initial Mobile Phase.

Self-Validation Checkpoint: The phase boundary must be sharp. A cloudy organic layer indicates an emulsion. Resolve this by adding a small volume of brine ( NaCl ) to increase the ionic strength of the aqueous layer.

Protocol C: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Mechanistic Rationale: Mixed-mode sorbents contain both lipophilic divinylbenzene (reversed-phase) and sulfonic acid (cation exchange) functional groups[2]. This dual-retention mechanism is the ultimate strategy for basic amines[3]. By loading the sample under acidic conditions, the protonated amine binds ionically to the sulfonic acid. This incredibly strong bond allows for aggressive washing with 100% organic solvents to strip away phospholipids without losing the analyte.

SPE_Mechanism Condition 1. Equilibrate MeOH & 2% FA Load 2. Load Sample Protonated Amine (+) Condition->Load Wash1 3. Aqueous Wash Removes Salts Load->Wash1 Wash2 4. Organic Wash Removes Lipids Wash1->Wash2 Elute 5. Elution Neutralizes Amine Wash2->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Step-by-Step Procedure:

  • Pre-treatment: Dilute 100μL of plasma with 100μL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: Lowers the pH to ~3, ensuring the primary amine is fully protonated and disrupting protein-analyte binding.

  • Conditioning: Pass 1.0mL of Methanol (MeOH) through a 30mg MCX SPE cartridge, followed by 1.0mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated plasma onto the cartridge at a flow rate of 1mL/min .

  • Wash 1 (Aqueous): Pass 1.0mL of 2% Formic Acid in water. Causality: Washes away hydrophilic neutrals and salts. The analyte remains locked via ionic bonds.

  • Wash 2 (Organic): Pass 1.0mL of 100% Methanol. Causality: This is the critical step. The 100% organic wash strips away hydrophobic interferences and phospholipids. The analyte does not elute because the ionic bond to the sulfonic acid group is impervious to neutral organic solvents.

  • Elution: Elute with 1.0mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH ( pH>11 ) neutralizes the primary amine, breaking the ionic bond. The methanol then sweeps the newly lipophilic molecule off the reversed-phase backbone.

  • Drying & Reconstitution: Evaporate to dryness under Nitrogen and reconstitute in 100μL of Initial Mobile Phase.

Self-Validation Checkpoint: Monitor the flow rate during Wash 2. If the flow heavily restricts, protein binding was not fully disrupted during pre-treatment, causing sorbent fouling. Ensure the pre-treatment acid concentration is strictly maintained.

Quantitative Method Comparison

To guide method selection, the following table synthesizes the expected bioanalytical performance metrics for the extraction of indane-derived amines from human plasma.

Performance MetricProtocol A: PPTProtocol B: LLEProtocol C: MCX SPE
Absolute Recovery (%) 85 – 95%70 – 85%90 – 98%
Matrix Factor (Ion Suppression) 40 – 60% (High Suppression)85 – 95% (Low Suppression)95 – 105% (Minimal Suppression)
Phospholipid Removal PoorGoodExcellent
Processing Time (96-well) ~30 minutes~90 minutes~60 minutes
Cost per Sample LowMediumHigh
Ideal Application Early discovery, high-throughputPre-clinical PK, lipophilic analogsRegulated clinical trials, trace analysis

References[3] Extraction Methods of Emerging Pollutants in Sewage Sludge: A Comprehensive Review. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJAFpkmDwKeV5nfxPwGHDTvCi9gicGoTrR4VMbs1AENCgbIAgAYb75rFZp2LfVlceO4BlP5WF0KiyY6LAEsrgE7thMLIImvVZWsFqEepU8cEfP7rbgd8-uWeTLeL7Umrt9lf9HUgo7qMFarOyh[1] Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of (Rac)-Rasagiline and its Major Metabolites in Human Plasma. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGMPowjuZUaWmX1Asv_zSxJPGsyIviBAWcIUsIftU2h5zx2sbMM9fb_1-BzkQsPO9xibYcuHTRunV2pIJwNf9gR48o4g6_dKBIFsbO3hJZzLAmBTU_EDJrhVRXkVlDprSfinHsjYWJ03hAhdJMjupTfxmVlZuQ0UtQesAgZbtQBEJQapYhkgdDP3ZEdJ8GPOlPXJnxs47o3I5A8nRc12Es4VljYoDsdgghPVEKqyY9JUgETUtgDmeeU3A-QkzvCn4QsZUkMIh7NCa5OtDYsOynXzMDL1WldZ_wrbr1eLEPpm4Ltt3oxu2-EvGLWgD[2] Overview of mixed-mode ION-EXCHANGE materials in the extraction of organic compounds. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIdaqdGo3YoMXcrSoeWomW2QC4wFQDYurpvgyMQMaKwzQOY7-DjY_lrZFGmDCiqoPbioIstg4SxmPfcMYzuSLm-QJE0Tg53WE3KMDz_bKhqRi0wN7vn1nVEyEsRc17aYb4Y890AfdFWBqUQUs6dqBB8FsVzw1WGP3U08IKMz8WzCrfLZW7oO8De5o7itbK79XYqUuVRNndR_LMMggnuhdLhVvnUSZuS4S1cP4EOIkz_Zb2gSR2nNaHVoGaBr4rGcue1J8=

Sources

Application Note: Comprehensive NMR Spectroscopic Parameters for the Identification of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, systematic approach for the structural confirmation and identification of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this protocol establishes a self-validating system for unambiguous molecular characterization. The causality behind experimental choices, detailed step-by-step protocols, and a thorough guide to spectral interpretation are presented to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction and Rationale

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a substituted indane derivative, a class of compounds significant in medicinal chemistry. Accurate structural elucidation is a critical step in drug development and chemical research to ensure compound identity and purity. NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework and connectivity of small organic molecules.[1][2]

The hydrochloride salt form introduces specific considerations, such as solvent selection and potential chemical shift changes due to the protonation of the amine group. This guide addresses these nuances by providing a robust, multi-faceted NMR strategy. The core principle is to use a suite of experiments where the results are cross-correlated to build an undeniable structural proof.

  • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

  • ¹³C{¹H} NMR: Identifies the number of unique carbon environments in the molecule.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, establishing proton-proton connectivity, typically through 2-3 bonds.[2]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹J-coupling).[3]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds, ²J and ³J-coupling), which is crucial for piecing together the molecular skeleton.[4]

By combining these experiments, a complete and validated assignment of all proton and carbon signals can be achieved.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Caption: Atom numbering scheme for spectral assignment.

Experimental Protocols

This section outlines the step-by-step methodology for sample preparation and data acquisition.

Sample Preparation

The choice of solvent is critical for amine hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve ionic compounds and its non-exchangeable nature with the ammonium protons. Methanol-d₄ (CD₃OD) is an alternative, but it will cause the -NH₃⁺ protons to exchange with deuterium, leading to signal broadening or disappearance.

  • Weigh Sample: Accurately weigh 10-15 mg of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum.[5][6]

  • Dissolve: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[7]

  • Ensure Homogeneity: Vortex or sonicate the vial gently to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring high-resolution spectra with good magnetic field shimming.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube.[8] The solution height should be approximately 4-5 cm.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[9]

NMR Data Acquisition Workflow

The following workflow provides a logical sequence for acquiring a complete dataset for structural elucidation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Experiments cluster_2D Phase 3: 2D Correlation Experiments cluster_analysis Phase 4: Structural Confirmation Prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Insert Insert Sample & Lock Prep->Insert Shim Gradient Shimming Insert->Shim H1 Acquire ¹H NMR (Purity & Initial Analysis) Shim->H1 C13 Acquire ¹³C{¹H} NMR (Carbon Count) H1->C13 COSY Acquire ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Assign All Signals HMBC->Assign Confirm Confirm Structure Assign->Confirm

Caption: Systematic workflow for NMR-based structural elucidation.

Spectrometer Parameters

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.[10]

Protocol 1: ¹H NMR Acquisition

  • Load a standard proton experiment parameter set.

  • Set the spectral width to cover a range of -1 to 13 ppm.

  • Use a 30° pulse angle.

  • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Process the data with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation.

  • Phase and baseline correct the spectrum. Reference the residual DMSO-d₅ peak to 2.50 ppm.

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30).

  • Set the spectral width to cover a range of 0 to 160 ppm.

  • Use a 30° pulse angle.

  • Set the relaxation delay (d1) to 2 seconds.

  • Acquire 1024-4096 scans, depending on sample concentration.

  • Process the data with an exponential multiplication (line broadening of 1-2 Hz) followed by Fourier transformation.

  • Phase and baseline correct the spectrum. Reference the DMSO-d₆ carbon signal to 39.52 ppm.

Protocol 3: 2D ¹H-¹H COSY Acquisition

  • Load a standard gradient-selected COSY experiment parameter set (e.g., cosygpqf).[11]

  • Set the spectral widths in both F1 and F2 dimensions to match the proton spectrum (e.g., from 1 to 8 ppm).

  • Acquire data with 1024 data points in F2 and 256-512 increments in F1.

  • Use 4-8 scans per increment.

  • Process the data using a sine-squared window function in both dimensions followed by Fourier transformation.

Protocol 4: 2D ¹H-¹³C HSQC Acquisition

  • Load a standard gradient-selected, sensitivity-enhanced HSQC experiment parameter set (e.g., hsqcedetgpsisp2.2).[11]

  • Set the F2 (proton) dimension spectral width to match the proton spectrum.

  • Set the F1 (carbon) dimension spectral width to cover the expected aliphatic and aromatic region (e.g., 10-150 ppm).

  • Optimize the number of increments in F1 (typically 256-400) and scans per increment (typically 4-16) to achieve adequate resolution and sensitivity.

  • Process the data using appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

Protocol 5: 2D ¹H-¹³C HMBC Acquisition

  • Load a standard gradient-selected HMBC experiment parameter set (e.g., hmbcgplpndqf).[11]

  • Set the spectral widths for F1 (carbon) and F2 (proton) dimensions similar to the HSQC experiment.

  • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • Acquire data with more scans per increment (e.g., 16-64) than the HSQC due to the lower sensitivity of the experiment.

  • Process the data similarly to the HSQC spectrum.

Data Interpretation and Expected Results

The following table summarizes the anticipated NMR data for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride in DMSO-d₆. Chemical shifts are predictive and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom No.¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)
Aromatic
4, 5, 6, 7~7.10 - 7.30m4H~124-128
3a, 7a---~141, 144
Aliphatic
1~3.40 - 3.60m1H~42-44
2 (diast.)~1.80 - 2.00m1H~30-32
~2.20 - 2.40m1H
3 (diast.)~2.80 - 2.95m1H~29-31
~2.95 - 3.10m1H
8 (diast.)~1.70 - 1.90m2H~35-37
9~2.90 - 3.10m2H~38-40
NH₃⁺~7.90 - 8.30br s3H-

(Note: "diast." refers to diastereotopic protons which are chemically non-equivalent and will appear as separate multiplets. "br s" is a broad singlet.)

Step-by-Step Spectral Analysis:
  • ¹H NMR Analysis:

    • Aromatic Region (7.1-7.3 ppm): A complex multiplet integrating to 4H confirms the disubstituted benzene ring.

    • Ammonium Protons (7.9-8.3 ppm): A broad singlet integrating to 3H is characteristic of the -NH₃⁺ group. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential slow exchange.

    • Aliphatic Region (1.7-3.6 ppm): This region contains the signals for the 9 aliphatic protons. The diastereotopic nature of the protons on C2, C3, and C8 results in complex multiplets. The proton on C1, being a methine, will also appear as a complex multiplet.

  • ¹³C NMR Analysis:

    • Count the number of signals. Expect to see 9 distinct carbon signals: 4 for the aromatic CH, 2 for the quaternary aromatic carbons (C3a, C7a), and 5 for the aliphatic carbons (C1, C2, C3, C8, C9).

  • COSY Analysis:

    • Trace the spin systems. A strong correlation will be seen between H1 and the protons on C2 and C8.

    • H8 will show a correlation to H9.

    • The protons on C2 will show correlations to both H1 and the protons on C3.

    • The protons on C3 will show correlations to the protons on C2. This network of correlations confirms the entire aliphatic chain connectivity.

  • HSQC Analysis:

    • Connect each proton signal to its directly attached carbon. For example, the proton multiplet around 3.5 ppm (H1) will show a cross-peak to the carbon signal around 43 ppm (C1). This provides definitive C-H assignments for all protonated carbons.

  • HMBC Analysis (Structural Confirmation):

    • This is the final step to link the fragments. Key correlations to look for:

      • H1 to C3a and C7a: Confirms the attachment of the five-membered ring to the benzene ring.

      • H1 to C8 and C9: Confirms the attachment of the ethylamine side chain to the indane core at the C1 position.

      • H9 to C8 and C1: Further confirms the side chain structure.

      • Aromatic protons (H4/H7) to quaternary carbons (C3a/C7a): Helps in assigning the aromatic ring.

By systematically analyzing the data from these five experiments, every proton and carbon can be assigned, and the connectivity of the entire molecule can be confirmed without ambiguity, thus validating the identity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link][1][12]

  • Navarro-Vázquez, A., & Cobas, J. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(20), 3796-3798. Retrieved from [Link][4]

  • Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Retrieved from [Link][13]

  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link][10]

  • Oregon State University. (2022). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility. Retrieved from [Link][11]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][2]

  • IUPAC. (n.d.). NMR Solvent Data Chart. Retrieved from an equivalent academic source like the University of Wisconsin-Madison, Department of Chemistry.
  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link][3]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link][7]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][5]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][6]

Sources

in vivo dosing vehicles for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride administration

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: In Vivo Dosing Vehicles for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride Administration

Abstract and Scope

This guide provides a comprehensive framework for the selection, preparation, and administration of in vivo dosing vehicles for the investigational compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride (CAS: 52957-57-0). As a primary amine presented in its hydrochloride salt form, this compound's formulation strategy is predicated on its physicochemical properties, primarily its aqueous solubility and stability. The objective of this document is to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed protocols necessary to develop robust, reproducible, and safe formulations for preclinical evaluation. We will explore a tiered approach, from simple aqueous solutions to more complex co-solvent systems, cyclodextrin complexes, and suspensions, ensuring that the chosen vehicle aligns with the intended route of administration and dose requirements.

The Imperative of Vehicle Selection in Preclinical Studies

The selection of an appropriate dosing vehicle is a cornerstone of successful in vivo research. An inadequate vehicle can lead to poor drug exposure, high pharmacokinetic variability, erroneous efficacy and toxicology data, and potentially severe adverse events unrelated to the compound's pharmacology. For amine hydrochloride salts, the formulation must maintain the compound in its more soluble, protonated state while being compatible with the physiological environment at the site of administration[1][2].

The primary goals of a well-designed vehicle are:

  • To Solubilize or Uniformly Suspend the Drug: Ensuring a homogenous dose is administered to each animal.

  • To Enhance Bioavailability: Facilitating absorption into the systemic circulation.

  • To Ensure Stability: Preventing chemical degradation or physical changes (e.g., precipitation) of the drug.

  • To Be Biocompatible and Inert: The vehicle itself should not elicit a biological response or interact with the drug.[3][4]

Pre-formulation Assessment: The Foundational Step

Prior to selecting a vehicle, a fundamental understanding of the compound's solubility is essential. Since detailed public data for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is scarce, an initial in-house solubility assessment is the mandatory first step.

cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Formulation Path Start Receive Compound: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl SolubilityTest Determine Aqueous Solubility (e.g., in Saline, pH 7.4) Start->SolubilityTest Decision Is Solubility ≥ Max Target Dose? SolubilityTest->Decision SimpleVehicle Protocol 1: Use Simple Aqueous Vehicle (e.g., 0.9% Saline) Decision->SimpleVehicle Yes ComplexFormulation Proceed to Advanced Formulation Development Decision->ComplexFormulation No

Caption: Initial workflow for assessing the need for advanced formulation.

The hydrochloride salt form is intended to enhance aqueous solubility[5][6]. However, if the parent molecule is highly lipophilic, even the salt form may exhibit poor solubility in neutral pH environments, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate[7].

A Tiered Strategy for Vehicle Selection

Based on the initial solubility assessment, a logical, tiered approach should be employed to identify the simplest and safest effective vehicle.

cluster_oral Oral Route cluster_parenteral Parenteral Route (IV, IP, SC) Start Compound has Poor Aqueous Solubility Oral_Sol Solubilization Feasible? Start->Oral_Sol Par_Sol Complete Solubilization Achievable? Start->Par_Sol Oral_Sol_Yes Tier 1: Co-solvents Tier 2: Cyclodextrins Oral_Sol->Oral_Sol_Yes Yes Oral_Sol_No Tier 3: Develop Aqueous Suspension Oral_Sol->Oral_Sol_No No Par_Sol_Yes Tier 1: Co-solvents Tier 2: Cyclodextrins Par_Sol->Par_Sol_Yes Yes Par_Sol_No IV route not recommended. Consider alternative routes or reformulation. Par_Sol->Par_Sol_No No

Caption: Decision tree for selecting an advanced formulation strategy.

  • Tier 1: Aqueous Co-solvent Systems. This is the most common starting point for increasing the solubility of poorly soluble compounds[4]. By blending water with miscible organic solvents, the polarity of the vehicle is reduced, enhancing the solubilization of lipophilic molecules.

  • Tier 2: Cyclodextrin-Based Formulations. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[7][8].

  • Tier 3: Aqueous Suspensions (Oral Route Only). When the required dose cannot be solubilized in a practical injection volume, a suspension may be developed for oral administration[9]. This involves dispersing fine drug particles in a liquid vehicle, often with the aid of suspending and wetting agents.

Recommended Vehicle Compositions & Properties

The following table summarizes potential vehicle compositions suitable for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. The final choice must be validated based on experimental solubility and stability data.

Vehicle TypeExample CompositionSuitable Route(s)Key Considerations
Simple Aqueous 0.9% Sodium Chloride (Saline)IV, IP, SC, PORequires high aqueous solubility (>10 mg/mL). Ideal for safety and ease of use.[4]
Aqueous pH-Adjusted Citrate Buffer (pH 3-4)IP, SC, POCan increase solubility for basic compounds. May cause irritation at the injection site. Not for IV.[10]
Tier 1: Co-solvent 10% DMSO, 40% PEG 400, 50% SalineIP, SC, POBalances solubilizing power with potential toxicity. DMSO should be used with caution.[4]
Tier 1: Co-solvent 20% Propylene Glycol, 5% Ethanol, 75% D5WIP, SCCommon combination for compounds with moderate solubility challenges.
Tier 2: Cyclodextrin 20-40% (w/v) HP-β-CD in Sterile WaterIV, IP, SC, POExcellent for increasing solubility with a good safety profile. Can be viscous at high concentrations.[7]
Tier 3: Suspension 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in WaterPOFor insoluble compounds. Requires particle size control and uniform dispersion.[11][12]

Detailed Formulation Protocols

General Instructions: All parenteral formulations must be prepared using sterile, pyrogen-free components and aseptic techniques. Formulations should be prepared fresh daily unless stability data supports longer storage.

Protocol 1: Simple Aqueous Vehicle (0.9% Saline)
  • Application: For compounds with sufficient aqueous solubility at the target concentration.

  • Materials:

    • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

    • Sterile 0.9% Sodium Chloride for Injection, USP

    • Sterile vials

    • Magnetic stirrer and stir bar

  • Protocol:

    • Weigh the required amount of the compound and place it into a sterile vial.

    • Add approximately 80% of the final volume of 0.9% saline.

    • Place the vial on a magnetic stirrer and mix at a low speed until the compound is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution.

    • Once dissolved, add 0.9% saline to reach the final desired volume (q.s.).

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Measure the pH to ensure consistency between batches.

Protocol 2: Tier 1 Co-Solvent Vehicle (10% DMSO / 40% PEG 400 / 50% Saline)
  • Application: For compounds with poor aqueous solubility requiring a solubilizing vehicle for parenteral or oral administration.

  • Materials:

    • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Polyethylene Glycol 400 (PEG 400), NF grade

    • Sterile 0.9% Sodium Chloride for Injection, USP

  • Protocol:

    • Weigh the required amount of the compound into a sterile container.

    • Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved. This step is critical.

    • Add the required volume of PEG 400 (40% of the final volume) and mix thoroughly until a homogenous solution is formed.

    • Slowly add the 0.9% saline (50% of the final volume) dropwise while vortexing or stirring. Adding the aqueous component too quickly can cause the drug to precipitate.

    • Visually inspect the final solution. It must be clear and free of any precipitation. If the solution becomes cloudy, the formulation may be supersaturated and not suitable for in vivo use.

Protocol 3: Tier 2 Cyclodextrin Vehicle (30% w/v HP-β-CD)
  • Application: A powerful solubilizing vehicle with a good safety profile, suitable for challenging compounds.

  • Materials:

    • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

    • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

    • Sterile Water for Injection, USP

  • Protocol:

    • Prepare the 30% HP-β-CD solution: Weigh 30g of HP-β-CD and dissolve it in approximately 80 mL of Sterile Water for Injection. Stir until fully dissolved. This may take some time. Gentle warming can accelerate the process. Once dissolved, q.s. to a final volume of 100 mL. Sterile filter the solution through a 0.22 µm filter.

    • Weigh the required amount of the compound into a sterile vial.

    • Add the 30% HP-β-CD solution to the compound.

    • Mix thoroughly. The vial can be placed on a rotator or shaker overnight to ensure maximum complexation and solubilization.

    • Visually inspect the final solution for clarity.

Protocol 4: Tier 3 Oral Suspension Vehicle (0.5% Methylcellulose / 0.2% Tween 80)
  • Application: For oral administration of insoluble compounds where a high dose is required.

  • Materials:

    • 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

    • Methylcellulose (e.g., 400 cP)

    • Tween 80 (Polysorbate 80)

    • Purified Water

  • Protocol:

    • Prepare the Vehicle: Heat half of the required volume of water to ~80°C. Disperse the Methylcellulose powder with vigorous stirring. Once dispersed, add the remaining volume as cold water and continue to stir until a clear, viscous solution forms. Let it cool to room temperature. Add Tween 80 and mix.

    • Prepare the Drug Paste: Weigh the required amount of the compound. Place it in a mortar. Add a small amount of the vehicle and levigate (grind) to form a smooth, uniform paste. This step is crucial to wet the drug particles and prevent clumping.

    • Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

    • Homogenize: Transfer the suspension to a graduated cylinder and q.s. to the final volume with the vehicle. Mix thoroughly by inverting the cylinder multiple times.

    • Administration: Always stir the suspension well immediately before each animal is dosed to ensure dose uniformity.

Troubleshooting Common Formulation Issues

ProblemPotential CauseRecommended Solution
Precipitation on Standing Supersaturation; pH shift; insufficient solubilizer.Decrease drug concentration. Increase co-solvent or cyclodextrin percentage. Check and buffer the pH if solubility is pH-dependent.
High Viscosity High concentration of PEG, Methylcellulose, or Cyclodextrin.Use a lower concentration of the excipient if solubility allows. Use a wider gauge needle for dosing.
Phase Separation (Suspension) Inadequate wetting or suspending agent.Increase concentration of Tween 80. Use a more effective suspending agent or higher concentration of methylcellulose.
Animal Distress Post-Dose Vehicle toxicity (e.g., high DMSO, hemolysis, pH).Reduce the concentration of organic co-solvents. Ensure parenteral formulations are isotonic and at a physiological pH.[10]

Safety and Handling

While specific toxicology data for this compound is not available, related amine compounds can be irritants[13][14]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during all formulation activities. Handle the neat powder in a chemical fume hood or a ventilated balance enclosure.

Conclusion

The successful in vivo evaluation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is critically dependent on the development of an appropriate dosing vehicle. The tiered strategy presented here, beginning with a fundamental assessment of aqueous solubility, provides a logical path from simple aqueous solutions to more complex systems. By carefully selecting excipients based on the route of administration and the compound's properties, researchers can generate reliable and reproducible data, thereby accelerating the drug development process. Each formulation must be empirically tested for solubility, short-term stability, and homogeneity before use in animal studies.

References

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PharmaCompass. (n.d.). Find Suppliers & Manufacturers (CMO / CDMO) of Parenteral Excipients For Injectable / Parenteral of Hydrochloric Acid Excipient. Retrieved from [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Schoenfeld, S., & Gott-freund, J. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Jain, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Nema, S., & Singh, M. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • Scribd. (n.d.). Excipients in Parenteral Products. Retrieved from [Link]

  • ZM, P., & K, K. (2025, May 5). Comparison of Excipients in Approved Parenteral Products and Their Maximum Daily Exposure Values. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Stafford, D. C., et al. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • ResearchGate. (n.d.). Solubilizing Vehicles for Oral Formulation Development. Retrieved from [Link]

  • Kumar, S., et al. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. Retrieved from [Link]

  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. Retrieved from [Link]

  • S.L., P., et al. (n.d.). Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. PMC. Retrieved from [Link]

Sources

Pharmacological Profiling of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride: Cell-Based Assay Protocols for GPCR Screening

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Target Biology

The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a conformationally restricted, rigid bioisostere of β-phenethylamine (PEA). PEA is an endogenous trace amine that acts as a primary full agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[1]. In recent drug development efforts, TAAR1 has emerged as a highly validated target for neuropsychiatric disorders, particularly schizophrenia, due to its unique ability to modulate dopaminergic and serotonergic tone without the extrapyramidal side effects associated with direct D2 receptor blockade[2].

Because of the structural homology between indane-ethylamine derivatives and classical monoamine neurotransmitters (such as serotonin and dopamine), evaluating this compound requires a bifurcated screening approach. It is imperative to quantify its on-target agonism at TAAR1 (via Gαs-mediated cAMP accumulation)[3] while simultaneously profiling its off-target potential at the 5-HT2A receptor (via Gαq-mediated intracellular calcium mobilization)[4].

GPCR Signaling & Screening Workflow

GPCR_Signaling Compound 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine TAAR1 TAAR1 Receptor (Gs-coupled) Compound->TAAR1 Primary Target HT2A 5-HT2A Receptor (Gq-coupled) Compound->HT2A Off-Target Screen Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation (HTRF Readout) AC->cAMP Gq Gαq Protein HT2A->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release (FLIPR Readout) PLC->Ca2

GPCR signaling pathways for TAAR1 (cAMP) and 5-HT2A (Ca2+) targeted by the indane derivative.

Assay_Workflow Step1 1. Cell Preparation Seed CHO-TAAR1 or CHO-5-HT2A Step2 2. Reagent Loading Add IBMX (cAMP) or Calcium 5 Dye (FLIPR) Step1->Step2 Step3 3. Compound Treatment Add Indane-ethylamine derivative Step2->Step3 Step4 4. Signal Detection TR-FRET (665/620nm) or FLIPR (525nm) Step3->Step4 Step5 5. Data Analysis 4-Parameter Logistic EC50 Calculation Step4->Step5

Step-by-step high-throughput screening workflow for cAMP and intracellular calcium assays.

Core Methodologies: Self-Validating Assay Protocols

Protocol A: TAAR1 cAMP Accumulation Assay (HTRF)

Causality & Expert Insight: TAAR1 is predominantly an intracellular GPCR coupled to the Gαs protein[3]. To accurately quantify receptor activation, we must halt the enzymatic degradation of the second messenger, cAMP. We utilize 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor. Furthermore, Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because the time-delay measurement eliminates short-lived background auto-fluorescence often exhibited by synthetic aromatic derivatives.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend the pellet in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).

  • Cell Seeding: Dispense 1,000 cells/well into a white 384-well microplate (5 µL/well).

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride at 2X final concentration in Stimulation Buffer (Final assay range: 10−11 to 10−4 M).

  • Stimulation: Add 5 µL of the compound to the cells. Incubate for exactly 30 minutes at 37°C. Note: A 30-minute window captures peak cAMP accumulation prior to the onset of β-arrestin-mediated receptor desensitization.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (lysis buffer base). Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure fluorescence on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Self-Validation Parameters: The assay must include a vehicle control (baseline) and a 10 µM PEA positive control. The plate is only validated for screening if the calculated Z'-factor is 0.5.

Protocol B: 5-HT2A Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Expert Insight: The 5-HT2A receptor couples to Gαq, activating Phospholipase C (PLC) to release calcium ( Ca2+ ) from the endoplasmic reticulum[4]. We employ a FLIPR Calcium 5 no-wash assay. The "no-wash" aspect is critical; physical washing steps often detach loosely adherent CHO cells, drastically increasing inter-well variability. Probenecid (2.5 mM) is strictly required in the dye-loading buffer to inhibit organic anion transporters, preventing the premature efflux of the fluorogenic calcium indicator from the cytosol[4][5].

Step-by-Step Procedure:

  • Cell Seeding: Plate CHO-h5-HT2A cells at 40,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2​ [6].

  • Dye Loading: Aspirate the growth media. Add 50 µL of 2X FLIPR Calcium 5 dye dissolved in assay buffer (HBSS, 20 mM HEPES, pH 7.4) supplemented with 2.5 mM water-soluble probenecid[4][5].

  • Incubation: Incubate the plates for 50 minutes at 37°C, followed by 10 minutes at room temperature to allow complete dye cleavage by intracellular esterases[5].

  • Baseline Establishment: Place the plate in a FLIPR Tetra or FlexStation 3. Establish a baseline fluorescence for 17 seconds prior to compound injection[5].

  • Compound Addition & Kinetic Reading: Automatically inject 50 µL of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride (prepared at 2X). Record fluorescence ( λex​ = 485 nm, λem​ = 525 nm) every 1.5 seconds for a total of 60–90 seconds to capture the rapid calcium transient[5].

Self-Validation Parameters: Include 1 µM Serotonin (5-HT) as a full agonist positive control. To prove signal specificity, pre-incubate a subset of wells with 100 nM M100907 (a highly selective 5-HT2A antagonist); this should completely ablate the calcium transient[5].

Quantitative Data Synthesis

To benchmark the pharmacological profile of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, experimental data should be fitted to a four-parameter logistic (4PL) equation. Below is the standardized data matrix used to evaluate compound progression:

Receptor TargetPrimary PathwayAssay ReadoutReference LigandReference EC50​ Expected Z'-factor
TAAR1 (Human) Gαs / Adenylyl CyclaseHTRF (cAMP)β-Phenethylamine (PEA)8.8 µM - 10.5 µM 0.65
5-HT2A (Human) Gαq / Phospholipase CFLIPR ( Ca2+ Flux)Serotonin (5-HT)4.2 nM - 15.0 nM 0.55

Note: A highly selective TAAR1 candidate will exhibit an EC50​ in the low nanomolar to sub-micromolar range for TAAR1, while maintaining an EC50​>10μM for the 5-HT2A receptor.

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals involved in small molecule analysis, impurity profiling, and metabolite identification.

Abstract & Introduction

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a key structural motif found in various pharmacologically active compounds. Its characterization is crucial for quality control, metabolism studies, and synthetic chemistry. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns. This application note provides a detailed guide to the expected mass spectrometric fragmentation of this compound, explains the underlying chemical principles, and offers robust analytical protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass spectrometry (GC-MS).

The hydrochloride salt form is common for amine-containing pharmaceuticals to improve stability and solubility. In the context of mass spectrometry, especially with electrospray ionization (ESI), the analysis will focus on the protonated free base, [M+H]⁺. Under electron ionization (EI) conditions, the analysis will proceed on the volatile free base, generating a radical molecular ion, M⁺•. Understanding the fragmentation cascade is essential for confident structural confirmation and differentiation from isomers.

Predicted Fragmentation Mechanisms

The fragmentation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is governed by the interplay of its three primary structural features: the primary amine, the ethyl linker, and the indane ring system. The molecular weight of the free base (C₁₁H₁₅N) is 161.12 g/mol .

Alpha-Cleavage (α-Cleavage)

For aliphatic amines, the most characteristic fragmentation pathway is cleavage of the carbon-carbon bond alpha to the nitrogen atom.[1][2][3] This is a charge-site initiated fragmentation driven by the stability of the resulting iminium ion.[4] For the target molecule, this involves the cleavage of the C1-C2 bond of the ethyl chain.

  • Pathway: The molecular ion loses the indanylmethyl radical (•CH₂-C₉H₉).

  • Resulting Ion: This process forms the highly stable aminomethylidene ion, [CH₂=NH₂]⁺.

  • Expected m/z: This fragment will produce a prominent peak at m/z 30 , which is frequently the base peak in the EI spectrum of primary amines with an ethyl or longer chain.[3][5]

Benzylic Cleavage

The bond connecting the ethyl side chain to the indane ring is at a benzylic position. Benzylic C-C bonds are relatively weak and prone to cleavage, leading to the formation of a stable benzylic carbocation.[6]

  • Pathway: The molecular ion undergoes cleavage at the bond between the indane C1 and the ethyl C2.

  • Resulting Ion: This fragmentation results in the formation of the 2,3-dihydro-1H-inden-1-yl cation, [C₉H₉]⁺.

  • Expected m/z: A strong signal is predicted at m/z 117 . The stability of this secondary benzylic cation makes this a very favorable fragmentation route.

Indane Ring Fragmentation

The indane ring system itself can undergo further fragmentation, typically after being formed as the [C₉H₉]⁺ ion. The fragmentation of cyclic alkanes often involves ring-opening followed by the loss of small neutral molecules like ethene.[6][7]

  • Pathway: The [C₉H₉]⁺ ion (m/z 117) can rearrange and lose a molecule of ethene (C₂H₄, 28 Da).

  • Resulting Ion: This leads to the formation of a [C₇H₅]⁺ ion.

  • Expected m/z: A secondary fragment ion may be observed at m/z 89 .

The logical relationship between these fragmentation pathways is visualized in the diagram below.

Fragmentation_Pathway cluster_main Fragmentation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine cluster_frags Primary Fragments cluster_secondary Secondary Fragment mol_ion [C₁₁H₁₅N]⁺• m/z 161 (EI) [C₁₁H₁₅N+H]⁺ m/z 162 (ESI) frag_30 [CH₂NH₂]⁺ m/z 30 (Base Peak) mol_ion->frag_30 α-Cleavage (- •CH₂C₉H₉) frag_117 [C₉H₉]⁺ m/z 117 mol_ion->frag_117 Benzylic Cleavage (- •CH₂CH₂NH₂) frag_89 [C₇H₅]⁺ m/z 89 frag_117->frag_89 Ring Fragmentation (- C₂H₄)

Caption: Proposed EI-MS fragmentation cascade.

Summary of Expected Fragments

The primary ions expected in the mass spectrum are summarized below. This table serves as a quick reference for data interpretation.

m/z (Calculated)Proposed Fragment StructureChemical FormulaDescription of LossFragmentation Type
161.12Molecular Ion (Radical Cation)[C₁₁H₁₅N]⁺•-Ionization (EI)
162.13Protonated Molecule[C₁₁H₁₆N]⁺-Ionization (ESI)
117.072,3-dihydro-1H-inden-1-yl cation[C₉H₉]⁺Loss of •CH₂CH₂NH₂Benzylic Cleavage
89.04Phenylcyclopropenylium or similar[C₇H₅]⁺Loss of C₂H₄ from m/z 117Ring Fragmentation
30.03Aminomethylidene ion[CH₂N]⁺Loss of •CH₂C₉H₉Alpha-Cleavage

Experimental Protocols

Two common analytical workflows are presented below. The choice between LC-MS and GC-MS depends on sample complexity, volatility, and the desired analytical information.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for analyzing the hydrochloride salt directly without derivatization and provides high sensitivity. It focuses on generating and fragmenting the protonated molecule.

A. Sample Preparation

  • Accurately weigh 1 mg of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

  • Dissolve the sample in 1 mL of 50:50 methanol:water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

B. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

C. Mass Spectrometry Parameters (Tandem Quadrupole or Q-TOF)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan: Scan from m/z 50 to 300 to identify the precursor ion ([M+H]⁺ at m/z 162).

  • MS2 (Product Ion Scan):

    • Precursor Ion: m/z 162.1.

    • Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile. A fixed energy of 20 eV is a good starting point.

    • Collision Gas: Argon.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Weigh HCl Salt sp2 Dissolve in Methanol/Water sp1->sp2 sp3 Dilute to 1-10 µg/mL sp2->sp3 lc C18 RP-HPLC (Gradient Elution) sp3->lc Inject ms1 ESI+ Source MS1 Scan (Find m/z 162) lc->ms1 ms2 MS2 Product Scan Precursor: m/z 162 (Collision Energy Ramp) ms1->ms2 data Fragmentation Spectrum ms2->data Acquire Data

Caption: Workflow for LC-ESI-MS/MS analysis.

Protocol 2: GC-EI-MS Analysis

This classic approach provides highly reproducible spectra that are ideal for library matching. It requires conversion of the hydrochloride salt to the more volatile free base.

A. Sample Preparation (Free-Basing)

  • Dissolve ~1 mg of the hydrochloride salt in 1 mL of deionized water.

  • Add 1 M sodium hydroxide (NaOH) solution dropwise until the pH is >10.

  • Extract the aqueous solution three times with 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a new vial for analysis.

B. Gas Chromatography Parameters

  • Column: 30 m x 0.25 mm, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Program: Hold at 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

C. Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 25 to 300.

Conclusion

The mass spectrometric fragmentation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is predictable and yields structurally significant ions. The key fragmentation pathways are alpha-cleavage , producing the characteristic amine fragment at m/z 30 , and benzylic cleavage , yielding the stable indanyl cation at m/z 117 . The presence and relative intensities of these fragments provide a robust fingerprint for the identification of this molecule. The protocols provided herein offer reliable methods for obtaining high-quality mass spectra for structural confirmation in both research and quality control environments.

References

  • Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). (2014). Atmospheric Chemistry and Physics. Available at: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. Available at: [Link]

  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Available at: [Link]

  • Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. (1985). OSTI.GOV. Available at: [Link]

  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). Inst. Phys. Conf. Ser. No 114: Section 4. Available at: [Link]

  • Mass Spectrometric Analysis. Aliphatic Amines. (n.d.). ACS Publications. Available at: [Link]

  • Electron impact ionization (EI) mass spectra of n-alkylamines... (2007). ResearchGate. Available at: [Link]

  • GCMS Section 6.9.3 - Fragmentation of Cyclic Alkanes. (2008). Whitman College. Available at: [Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. (2021). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (2023). SpringerLink. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • 2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-amine hydrochloride. (n.d.). NextSDS. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare. Available at: [Link]

  • Fragmentation of Alkane. (n.d.). SlideShare. Available at: [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). PubChem. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]

  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). Appchem. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • 6.11: Fragmentation Pathways. (2022). Chemistry LibreTexts. Available at: [Link]

  • Fragmentation Patterns: Alkanes, Cyclos, Alkenes, McLafferty, Retro Diels Alder. (2025). YouTube. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Whitman College. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Available at: [Link]

Sources

stereoselective synthesis techniques for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis and Resolution of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride

Executive Summary & Mechanistic Rationale

The indane pharmacophore is a privileged scaffold in neuropharmacology, forming the structural core of several monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors. The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride (commonly referred to as 1-(2-aminoethyl)indane hydrochloride) possesses a critical chiral center at the C1 position of the indane ring. Because the enantiomers of indane derivatives frequently exhibit divergent pharmacological profiles, accessing enantiopure batches is a fundamental requirement for drug development.

This application note details a highly scalable, self-validating synthetic workflow. Rather than relying on expensive asymmetric transition-metal catalysis, this protocol leverages a robust racemic synthesis followed by classical diastereomeric resolution. The foundational synthesis of the racemic core is adapted from spirocyclic oxytocin antagonist workflows developed by Merck & Co. ().

Synthetic Strategy & Self-Validating Design

The synthesis proceeds through three distinct mechanistic stages:

  • Regioselective Lithiation & Alkylation: Indene is deprotonated at cryogenic temperatures to form the thermodynamically stable indenyl anion. Alkylation with chloroacetonitrile initially occurs at C1, but the system rapidly isomerizes to the thermodynamically favored 3-cyanomethylindene , placing the double bond in conjugation with the aromatic ring to minimize steric strain.

  • Chemoselective Catalytic Hydrogenation: The intermediate undergoes simultaneous reduction of the endocyclic alkene and the nitrile group. To prevent the intermediate imine from condensing with the newly formed primary amine (which would yield unwanted secondary amine dimers), the reduction is performed in an ammonia-saturated environment ().

  • Stereoselective Resolution & Analytical Validation: The racemic free base is resolved using L-(+)-tartaric acid. To ensure the protocol is a self-validating system , an aliquot of the resolved free base is derivatized with (+)-10-camphorsulfonyl chloride. This quantitative reaction yields stable sulfonamide diastereomers that can be resolved via standard normal-phase chromatography, providing an immediate, in-house feedback loop for enantiomeric excess (ee%) without requiring specialized chiral HPLC columns.

SynthesisPathway Step1 Indene (Deprotonation via n-BuLi) Step2 Indenyllithium (Nucleophilic Attack) Step1->Step2 Step3 3-Cyanomethylindene (Thermodynamic Isomer) Step2->Step3 ClCH2CN Inverse Addition Step4 Catalytic Hydrogenation (Rh/Al2O3, H2, NH4OH) Step3->Step4 Step5 Racemic 1-(2-aminoethyl)indane (Free Base) Step4->Step5 Step6 Stereoselective Resolution (L-Tartaric Acid) Step5->Step6 Step7 Enantiopure Free Base (NaOH Extraction) Step6->Step7 Step8 Target Compound (HCl Salt Formation) Step7->Step8 Ethereal HCl Analytical Self-Validation QC: (+)-10-Camphorsulfonyl Chloride Derivatization Step7->Analytical Aliquot

Fig 1. Stereoselective synthesis workflow for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Cyanomethylindene

Causality Note: Warming the lithiation mixture to ambient temperature ensures complete deprotonation. Recooling to -78 °C and utilizing inverse addition (adding the nucleophile to the electrophile) maintains an excess of chloroacetonitrile, strictly suppressing dialkylation.

  • Dissolve indene (1.99 g, 17.2 mmol) in dry THF (2 mL) in a flame-dried flask under nitrogen. Cool to -78 °C.

  • Add n-Butyllithium (6.87 mL of a 2.5M solution in hexane, 17.2 mmol) dropwise.

  • Warm the solution to ambient temperature and stir for 15 minutes to ensure complete formation of the indenyl anion.

  • Recool the mixture to -78 °C.

  • Inverse Addition: Transfer the lithiated mixture via cannula into a separate flask containing chloroacetonitrile (1.09 mL, 1.30 g, 17.2 mmol) in THF (2 mL) pre-cooled to -78 °C.

  • Dilute with diethyl ether (200 mL) and quench sequentially with 1M HCl and saturated NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (10% EtOAc in hexane) to yield 3-cyanomethylindene.

Protocol B: Chemoselective Catalytic Hydrogenation

Causality Note: 5% Rhodium on alumina is highly selective for simultaneous alkene/nitrile reduction. The 10% NH₄OH environment is mandatory to trap the intermediate imine, preventing the formation of secondary amine byproducts.

  • Dissolve 3-cyanomethylindene (310 mg, 2.0 mmol) in a 10% solution of concentrated ammonium hydroxide in absolute ethanol.

  • Add 5% Rhodium/alumina catalyst (60 mg).

  • Shake the mixture in a Parr hydrogenator under an atmosphere of H₂ (40 psi) overnight at ambient temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and evaporate the filtrate in vacuo.

  • Chromatograph the residue on silica gel (Eluent: 93:7:0.7 CH₂Cl₂ : MeOH : NH₄OH) to isolate racemic 1-(2-aminoethyl)indane.

Protocol C: Stereoselective Resolution & Self-Validating QC
  • Preparative Resolution: Dissolve the racemic 1-(2-aminoethyl)indane in boiling absolute ethanol. Add 0.5 molar equivalents of L-(+)-tartaric acid dissolved in hot ethanol.

  • Allow the solution to cool to room temperature at a rate of 5 °C/hour to induce selective crystallization of the diastereomeric salt. Filter and recrystallize from ethanol/water until a constant optical rotation is achieved.

  • Free-base the purified salt by partitioning between 1M NaOH and CH₂Cl₂.

  • Self-Validating QC Derivatization: Take a 47 mg (0.292 mmol) aliquot of the resolved free base. Combine with (+)-10-camphorsulfonyl chloride (73 mg, 0.29 mmol) in CH₂Cl₂ (2 mL) with 2 drops of triethylamine. Stir overnight, evaporate, and elute through silica (20% EtOAc/hexane). Analyze the isolated sulfonamide via standard HPLC or NMR to quantify the ee% of the parent batch.

Protocol D: Hydrochloride Salt Formation
  • Dissolve the validated, enantiopure free base in anhydrous diethyl ether at 0 °C.

  • Introduce 1.05 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring.

  • Stir for 30 minutes, filter the resulting white precipitate under a nitrogen blanket, and wash with cold anhydrous ether.

  • Dry in vacuo at 40 °C for 3 hours to yield enantiopure 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Quantitative Data & Process Metrics

Process StepIntermediate / ProductTarget Yield (%)Purity TargetKey Analytical Marker
Alkylation 3-Cyanomethylindene75 - 80%>95% (GC-FID)IR: 2250 cm⁻¹ (C≡N stretch)
Hydrogenation Racemic 1-(2-aminoethyl)indane85 - 90%>98% (LC-MS)m/z: 162.1 [M+H]⁺
Resolution Enantiopure Amine (Free Base)35 - 40%*>99% eeOptical Rotation [α]D
Salt Formation Target Amine Hydrochloride>95%>99.5% (HPLC)MP: Sharp, >150 °C

*Note: Yield for the resolution step is based on a maximum theoretical throughput of 50% inherent to classical kinetic resolution methodologies.

References

  • Merck & Co. Inc. (1991). Use of spirocyclic compounds as oxytocin antagonists (European Patent No. EP0444945A2).
  • PrepChem. (n.d.). Synthesis of 1-(2-aminoethyl)indane. PrepChem Synthetic Protocols.[Link]

Troubleshooting & Optimization

resolving HPLC peak tailing for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing

A Guide for the Analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and Other Basic Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues in High-Performance Liquid Chromatography (HPLC), particularly with basic amine compounds such as 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower you to resolve these common chromatographic challenges effectively.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental questions surrounding peak tailing for basic analytes.

Q1: What is HPLC peak tailing and why is it a problem?

Answer: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.

Peak tailing is problematic for several critical reasons:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate quantification difficult or impossible.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

  • Inaccurate Integration: Automated integration software can struggle to correctly identify the beginning and end of a tailing peak, leading to significant errors in quantitative analysis.

Q2: Why is my peak for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride particularly prone to tailing?

Answer: The primary reason is a specific chemical interaction between your analyte and the stationary phase inside the HPLC column. This is a classic issue for compounds containing basic functional groups, such as the primary amine in your molecule.

The mechanism involves:

  • The Analyte: Your compound, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, has a basic primary amine group. In typical reversed-phase mobile phases (which are often slightly acidic to neutral), this amine group will be protonated, carrying a positive charge (R-NH3+). A similar compound has a pKa value of 9.21, indicating it will be protonated at any pH below this value.[2]

  • The Stationary Phase: Most reversed-phase columns (like C18) are made from silica particles. The surface of silica contains hydroxyl groups called silanols (Si-OH).[3] During the manufacturing process, not all of these silanols are covered by the C18 chains, leaving some "residual" or "free" silanols exposed.[3][4]

  • The Interaction: These residual silanols are weakly acidic. At mobile phase pH levels above approximately 3-4, some of these silanols will deprotonate to become negatively charged (Si-O⁻).[5][6] The positively charged amine on your analyte then undergoes a strong secondary ionic interaction with these negatively charged silanols.[5][7]

This "silanophilic interaction" is a different retention mechanism from the intended hydrophobic interaction with the C18 phase.[1][5] Because this secondary interaction is strong and kinetically slow, it delays the elution of a fraction of the analyte molecules, resulting in a "tail" on the peak.

Mechanism of peak tailing for basic compounds.

Part 2: Systematic Troubleshooting Guide

Follow this systematic approach to diagnose and resolve peak tailing. Start with the simplest and most common solutions (mobile phase adjustments) before moving to more involved changes like column selection.

Q3: Where should I begin my troubleshooting?

Answer: A logical, step-by-step process is the most efficient way to solve the problem. The following workflow will guide you from the most likely and easiest-to-fix issues to more complex ones.

Troubleshooting_Workflow cluster_mp cluster_col Start Peak Tailing Observed (Tf > 1.2) MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase Begin Here LowerpH A) Lower Mobile Phase pH (e.g., to pH 2.5-3.0) MobilePhase->LowerpH Column Step 2: Column Evaluation CheckAge A) Check Column Age/Performance Column->CheckAge Instrument Step 3: Instrument Check End Symmetrical Peak (Tf ≈ 1.0) Instrument->End If issue is resolved LowerpH->End If issue is resolved AddAdditive B) Add a Competing Base (e.g., Triethylamine) LowerpH->AddAdditive If tailing persists AddAdditive->Column If tailing persists AddAdditive->End If issue is resolved NewColumn B) Use a Modern, End-Capped Column CheckAge->NewColumn If column is old or failing NewColumn->Instrument If tailing persists NewColumn->End If issue is resolved

Systematic workflow for troubleshooting peak tailing.
Q4: How does adjusting the mobile phase pH help, and what pH should I use?

Answer: Adjusting the mobile phase pH is the most powerful tool to control the ionization state of both your analyte and the residual silanols on the column.[8][9]

Strategy 1: Low pH (Recommended First Step)

  • Mechanism: By lowering the mobile phase pH to a range of 2.5 to 3.0, you significantly increase the concentration of protons (H+). These protons will neutralize the negatively charged silanol groups (Si-O⁻ → Si-OH).[1][10] This eliminates the primary site for the strong ionic interaction, dramatically improving peak shape. Your basic analyte will remain protonated (R-NH3+), but without the anionic silanol sites, the problematic secondary retention is minimized.

  • How to Implement: Use a buffer or an acid additive like formic acid or phosphoric acid to control the pH. A common starting point is 0.1% formic acid in the aqueous portion of your mobile phase.

  • Protocol: See "Protocol 1: Mobile Phase pH Adjustment" below.

Strategy 2: High pH (Alternative Approach)

  • Mechanism: By raising the mobile phase pH to above 10 (at least 2 pH units above the analyte's pKa), you deprotonate the analyte (R-NH3+ → R-NH2), making it neutral.[8] A neutral analyte will not interact ionically with the silanol groups (which will be fully deprotonated and negatively charged).

  • Caution: This approach requires a special pH-stable column (e.g., hybrid silica), as traditional silica-based columns will rapidly degrade and dissolve at a pH above 8.[11]

For most applications, operating at a low pH is the safer and more common strategy to mitigate peak tailing for basic compounds.[12]

Q5: What are mobile phase additives like Triethylamine (TEA), and how do they work?

Answer: If adjusting the pH alone is insufficient, adding a "competing base" like Triethylamine (TEA) to the mobile phase is a well-established technique.[12][13]

  • Mechanism: TEA is a small basic molecule. When added to the mobile phase at a low concentration, it exists in its protonated form (a cation). This protonated TEA has a high affinity for the negatively charged silanol sites on the stationary phase.[14][15] It effectively "masks" or "shields" these sites, preventing your analyte from interacting with them.[10][14] Your analyte then elutes based primarily on its hydrophobic interaction with the C18 phase, resulting in a much more symmetrical peak.

  • Protocol: See "Protocol 2: Using a Competing Base" below.

Table 1: Common Mobile Phase Additives for Peak Shape Improvement

AdditiveFunctionTypical ConcentrationProsCons
Formic Acid pH Modifier0.05 - 0.1%Volatile (good for LC-MS), simple to use.May not be a strong enough acid for all applications.
Phosphoric Acid pH Modifier10-20 mMStrong acid, provides excellent pH control at low pH.[10]Not volatile (not suitable for LC-MS), can precipitate with high acetonitrile concentrations.[10]
Triethylamine (TEA) Competing Base0.1 - 0.5% (or ~10-25 mM)Very effective at reducing silanol interactions.[12][13]Can shorten column lifetime, strong odor, can suppress ionization in LC-MS.[10]
Q6: Could my column be the problem?

Answer: Yes, the column itself is a critical factor. Over time, or if used under harsh conditions, any column's performance will degrade.

  • Column Aging: After many injections, the stationary phase can degrade, especially at the head of the column. This can expose more active silanol sites, leading to increased tailing. If you have a new column of the same type, run a standard to see if the peak shape improves.

  • Column Contamination: Strongly retained basic compounds from previous samples can build up on the column and act as new active sites, causing tailing. Proper column washing is essential.

  • Column Chemistry (The Best Long-Term Solution): Not all C18 columns are the same. Modern columns are specifically designed to minimize silanol interactions.[1] If you are consistently analyzing basic compounds, investing in a modern column is highly recommended. Look for columns with these features:

    • High-Purity Silica: Modern columns use Type B silica, which has fewer acidic silanol groups and metal contaminants compared to older Type A silica.[1][12]

    • End-Capping: This is a chemical process where residual silanols are reacted with a small silylating agent (like trimethylsilyl groups) to make them inert.[3][4][16] A "double end-capped" column has undergone this process twice for maximum deactivation and is often preferred for basic compounds.[16]

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Adjustment

Objective: To suppress silanol ionization by preparing a mobile phase with a pH of ~2.8.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Formic acid (high purity, ~99%)

  • 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Phase: For 1 liter of the aqueous mobile phase (Solvent A), measure 1000 mL of HPLC-grade water into a clean solvent bottle.

  • Add Acid: Using a pipette, carefully add 1.0 mL of formic acid to the 1000 mL of water. This creates a 0.1% (v/v) solution.

  • Mix and Degas: Cap the bottle and swirl gently to mix thoroughly. Degas the solvent using a sonicator or vacuum degasser for 15-20 minutes to remove dissolved gases.

  • Prepare Organic Phase: Prepare your organic mobile phase (Solvent B, e.g., 100% Acetonitrile) and degas it as well.

  • System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before injecting your sample.

Protocol 2: Step-by-Step Use of a Competing Base (Triethylamine)

Objective: To mask active silanol sites using TEA in a buffered mobile phase.

Materials:

  • HPLC-grade water and acetonitrile

  • Triethylamine (TEA), HPLC grade

  • Phosphoric acid (or acetic acid) to adjust pH

  • 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Phase: For 1 liter of the aqueous mobile phase (Solvent A), measure 990 mL of HPLC-grade water into a clean solvent bottle.

  • Add TEA: In a fume hood, pipette 1.0 mL of TEA into the water. This gives a concentration of 0.1%. Swirl gently to mix.

  • Adjust pH: Place a calibrated pH probe into the solution. While stirring, slowly add phosphoric acid drop-by-drop until the pH reaches your target (e.g., pH 3.0 or pH 7.0, depending on your method). Be precise, as this step is critical.

  • Final Volume and Filtering: Add HPLC-grade water to bring the final volume to exactly 1000 mL. Filter the entire solution through a 0.45 µm solvent filter to remove any particulates.

  • Degas and Equilibrate: Degas the mobile phase thoroughly. Equilibrate the HPLC column for an extended period (at least 20-30 column volumes) to ensure the TEA has fully coated the active sites on the stationary phase.

References

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • LabRulez LCMS. (2025, May 26). The Role of End-Capping in RP. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). A New Concept of End-capping for Reversed Phase Silica Material. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Nervorum Biotechnologies Inc. (n.d.). amine. Retrieved from [Link]

Sources

improving aqueous solubility of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for Indane Amine Derivatives

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals encountering precipitation or bioavailability issues when using 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride in in vitro assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the thermodynamic and chemical causality behind your solubility issues, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols.

Part 1: Mechanistic Overview – Why is my Hydrochloride Salt Precipitating?

It is a common misconception that formulating a lipophilic molecule as a hydrochloride (HCl) salt guarantees universal aqueous solubility. While 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl dissolves readily in pure, unbuffered water (where the pH naturally drops), in vitro assays utilize buffered media (e.g., PBS, DMEM, RPMI) maintained at a physiological pH of 7.4.

The Causality of Precipitation:

  • Free-Basing at Physiological pH: Amine hydrochlorides exhibit pH-dependent solubility[1]. If the pKa of the primary amine is close to physiological pH, the buffer forces the dissociation of the HCl salt, shifting the equilibrium toward the uncharged free base. The bulky, lipophilic indane ring then drives rapid hydrophobic aggregation and precipitation.

  • The Common Ion Effect: Cell culture media are rich in chloride ions (often >100 mM NaCl). According to Le Chatelier’s principle, this high chloride concentration can suppress the dissolution of the hydrochloride salt, leading to "salting out."

Part 2: Troubleshooting Guide & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately turns cloudy when I pipette it into my cell culture media. How do I fix this? A1: You are observing "kinetic precipitation." While the compound is highly soluble in Dimethyl sulfoxide (DMSO), its solubility limit in the final aqueous environment is much lower. When the DMSO diffuses into the water, the hydrophobic indane molecules are left stranded and aggregate[2]. Resolution: Do not add concentrated DMSO stock directly to cold media. Pre-warm your media to 37°C. Perform serial dilutions of your DMSO stock into an intermediate vehicle (e.g., a 10% DMSO/aqueous buffer) before the final dilution into the assay media.

Q2: What is the maximum concentration of DMSO I can use to keep the compound in solution without ruining my cell viability assay? A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line. For most standard in vitro cell-based assays, a final DMSO concentration of 0.5% (v/v) is the absolute maximum acceptable limit[2]. However, for sensitive primary cells or specific metabolic assays, DMSO concentrations above 0.1% can induce phospholipid membrane disruption, alter cellular metabolism, and artificially inflate drug permeation[3]. Always run a vehicle control containing the exact same final concentration of DMSO to validate that observed effects are from your compound, not the solvent[2].

Q3: Even at 0.5% DMSO, my compound crashes out. What is the next best solubilization strategy? A3: If co-solvency fails, you must mask the lipophilic indane ring from the aqueous environment. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a non-covalent inclusion complex with the lipophilic portion of your molecule, drastically improving aqueous solubility and biocompatibility without the cytotoxicity associated with high organic solvent use[4]. Formulations combining minimal DMSO with β-cyclodextrins have been shown to improve the aqueous solubility of highly hydrophobic compounds by over 1,000-fold[5].

Part 3: Quantitative Comparison of Solubilization Strategies

The following table summarizes the operational parameters for various solubilization strategies to help you select the best approach for your specific assay constraints.

StrategyMechanism of ActionMax Recommended In Vitro Conc.ProsCons
DMSO Co-solvency Disrupts solute-solute hydrophobic interactions.0.1% - 0.5% (v/v)Easy to prepare; universal solvent for stocks.Cytotoxic at >0.5%; kinetic precipitation risk[3].
HP-β-Cyclodextrin Encapsulates lipophilic indane ring in hydrophobic cavity.1% - 5% (w/v)Highly biocompatible; prevents precipitation[4].Requires incubation time for complexation.
Media pH Adjustment Protonates the amine, preventing free-base formation.pH 6.8 - 7.0 (Assay dependent)No additives required; maintains salt form[1].May alter cell behavior or target binding affinity.
Polysorbate 20 (Tween) Micellar encapsulation of the hydrophobic compound.0.01% - 0.05% (v/v)Highly effective for biochemical assays.Can lyse cell membranes; interferes with colorimetric readouts.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is dissolved just because it is visually clear.

Protocol A: DMSO Stock Preparation and Controlled Aqueous Dilution

Use this protocol if your required final assay concentration is low (<10 µM).

  • Stock Preparation: Accurately weigh 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl. Add anhydrous, sterile-filtered DMSO to achieve a 10 mM stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Create a 100x intermediate stock by diluting the 10 mM stock into a 50:50 mixture of DMSO and assay buffer (final concentration 100 µM).

  • Final Assay Addition: Pre-warm your cell culture media to 37°C. Add 1 part of the intermediate stock to 99 parts of the pre-warmed media dropwise while gently swirling. (Final DMSO = 0.5%).

  • Self-Validation Step (Turbidity Check): Before applying to cells, transfer 100 µL of the final solution to a clear 96-well plate. Measure absorbance at 600 nm using a microplate reader. Compare against a blank (media + 0.5% DMSO). An elevated absorbance indicates micro-precipitation, meaning you must proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this protocol if Protocol A fails, or if your assay requires high compound concentrations (>10 µM).

  • Vehicle Preparation: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS) to create a 10% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh the dry 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl powder directly into a glass vial.

  • Complexation: Add the 10% HP-β-CD solution to the powder. Do not use DMSO unless absolutely necessary (if required, use <1% DMSO to initiate wetting[5]).

  • Thermodynamic Incubation: Place the vial on an orbital shaker at 37°C and agitate at 500 RPM for 12 to 24 hours. The extended time is required for the thermodynamic equilibrium of the inclusion complex to be reached.

  • Self-Validation Step (Phase Separation): Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant. If a pellet is present, the compound exceeded the solubilization capacity of the cyclodextrin. Use the supernatant for your assay, but note that the exact molarity must be quantified via HPLC or UV-Vis against a standard curve[5].

Part 5: Troubleshooting Decision Matrix

TroubleshootingWorkflow Start Precipitation of Indane Amine HCl in Media CheckPH Is assay pH > 7.2? Start->CheckPH AdjustPH Lower pH slightly (if assay permits) CheckPH->AdjustPH Yes UseCosolvent Use DMSO Co-solvency (Max 0.5% final v/v) CheckPH->UseCosolvent No / Cannot alter pH CheckSol Measure OD600 Is it soluble? AdjustPH->CheckSol UseCosolvent->CheckSol UseCD Formulate with HP-β-Cyclodextrin CheckSol->UseCD No (OD600 > Blank) Success Proceed with In Vitro Assay CheckSol->Success Yes (OD600 = Blank) Incubate Agitate 24h at 37°C & Centrifuge UseCD->Incubate Incubate->Success

Workflow for resolving 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl precipitation.

References

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish. National Institutes of Health (PMC). Available at:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

Sources

Technical Support Center: Minimizing Thermal Degradation of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with storing and handling 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

While the indane-amine scaffold is structurally robust, its hydrochloride salt form introduces specific vulnerabilities. Understanding the causality behind degradation—specifically the synergistic relationship between thermal energy and moisture—is critical for drug development professionals to ensure long-term stability.

🔬 Mechanistic Overview: The Causality of Degradation

It is a common misconception in formulation science that thermal degradation is solely temperature-dependent. For amine hydrochlorides, thermal degradation is highly dependent on moisture ingress. Heat provides the activation energy, but moisture acts as a plasticizer.

When the ambient relative humidity exceeds the Critical Relative Humidity (CRH) of the salt, deliquescence occurs. This mobilizes the crystal lattice, leading to a microenvironmental pH shift that facilitates the "free-basing" of the amine. Once in its free-base form, the primary amine and the benzylic positions of the indane ring become highly susceptible to autoxidation[1]. Pure, dry amine hydrochlorides typically exhibit excellent thermal stability, but environmental moisture drastically lowers the activation energy required for decomposition[2].

MechanisticPathway API 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine HCl Heat Thermal Stress (>40°C) API->Heat Moisture Moisture Ingress (High RH) API->Moisture Hygro Hygroscopic Deliquescence (Lattice Disruption) Heat->Hygro Moisture->Hygro FreeBase Microenvironmental pH Shift (Free-Basing) Hygro->FreeBase Oxidation Oxidative Degradation (Indane Ring / Amine) Hygro->Oxidation FreeBase->Oxidation

Fig 1. Mechanistic pathway of moisture-accelerated thermal degradation.

🛠️ Troubleshooting Guides & FAQs

Q1: We observed a 1.5% assay drop and yellow discoloration after 3 months at 40°C/75% RH. Is this purely thermal degradation? A1: No. The conditions you describe match the ICH Q1A(R2) accelerated stability parameters[3]. The yellow discoloration is a classic hallmark of oxidative degradation, not simple thermal cleavage. At 75% RH, moisture permeates standard packaging, causing localized dissolution at the crystal surface. The HCl salt dissociates, and the resulting free primary amine oxidizes rapidly at 40°C. To fix this, switch to Alu/Alu blister packaging or add silica gel desiccants to HDPE bottles to block moisture.

Q2: How do we establish a self-validating baseline to prove our degradation is environmental and not an analytical artifact? A2: You must run a parallel negative control. Store an aliquot of the same batch in a hermetically sealed, argon-purged glass ampoule at -20°C. Analyze it alongside your 40°C/75% RH samples. If the control shows degradation, your HPLC method (e.g., a high injection port temperature or a reactive mobile phase) is causing the degradation, not the storage conditions.

Q3: Does particle size affect the thermal degradation rate during storage? A3: Yes. Micronized batches have a exponentially larger surface area, which increases the rate of moisture sorption. If you are milling the API, you must strictly control the humidity in the milling suite and immediately package the bulk powder in moisture-barrier bags (e.g., LDPE inside an aluminum foil pouch).

📊 Quantitative Data Summaries

Table 1: ICH Q1A(R2) Expected Stability Matrix

Data reflects expected behavior of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl based on standard amine hydrochloride profiles.

Storage ConditionDurationExpected Degradation (Hermetically Sealed)Expected Degradation (Standard HDPE)Primary Degradant Type
25°C / 60% RH 12 Months< 0.1%0.2 - 0.5%Trace Oxidation
30°C / 65% RH 6 Months< 0.1%0.5 - 1.0%Oxidation / Hydrolysis
40°C / 75% RH 6 Months< 0.5%1.5 - 3.0%Free-base Autoxidation
Table 2: Packaging Material MVTR Comparison

Moisture Vapor Transmission Rate (MVTR) is critical for preventing deliquescence.

MaterialMVTR (g/m²/day at 38°C/90% RH)Suitability for Amine HClCost / Complexity
PVC Blister 3.00 - 4.00Poor (High risk of deliquescence)Low
HDPE Bottle 0.40 - 0.50Moderate (Requires desiccant)Medium
Alu/Alu Blister < 0.01Excellent (Complete barrier)High

🧪 Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the methodologies for assessing and mitigating thermal degradation.

Protocol 1: Self-Validating Accelerated Stability Testing

Objective: To isolate thermal degradation from moisture-induced degradation under ICH Q1A(R2) guidelines[3].

  • Sample Preparation: Weigh 50 mg of the API into three distinct container types:

    • Test A: Open glass vial (Worst-case scenario).

    • Test B: Proposed commercial packaging (e.g., HDPE bottle with induction seal).

    • Control C: Glass ampoule, purged with Argon gas, and flame-sealed.

  • Environmental Exposure: Place all samples into a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Analytical Extraction: Dissolve the sample in a chilled (4°C) diluent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to immediately halt any ongoing degradation reactions.

  • HPLC Analysis: Run a stability-indicating HPLC method. Self-Validation Check: If Control C shows >0.1% degradation, investigate the HPLC method or diluent compatibility.

StabilityWorkflow Start Synthesize & Purify Amine HCl Pack Package in Primary Container Closure Start->Pack Cond1 Long-Term Storage 25°C / 60% RH Pack->Cond1 Cond2 Accelerated Storage 40°C / 75% RH Pack->Cond2 Test HPLC / DVS Analysis (0, 3, 6 Months) Cond1->Test Cond2->Test Eval Evaluate Thermal Degradation Profile Test->Eval

Fig 2. Self-validating stability workflow for amine hydrochloride storage testing.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Objective: To determine the Critical Relative Humidity (CRH) to set safe storage parameters.

  • Instrument Calibration: Calibrate the DVS microbalance using a certified standard weight.

  • Sample Loading: Load 10-15 mg of the API into the quartz sample pan.

  • Isotherm Generation: Program the DVS to step from 0% RH to 90% RH in 10% increments at a constant 25°C. The instrument must wait for mass equilibrium ( dm/dt < 0.002% / min) before advancing to the next step.

  • CRH Determination: Plot the mass change (%) versus RH (%). The point at which the mass increases exponentially indicates the CRH.

  • Actionable Output: Ensure the manufacturing suites and final packaging microenvironments are strictly maintained at least 15% below the established CRH.

📚 References

  • Q1A(R2) Guideline - ICH - ich.org.

  • An Overview of Degradation Strategies for Amitriptyline - PMC - nih.gov.

  • (PDF) Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - researchgate.net.

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of indane-derived primary amines. The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a classic five-step workflow, but it is fraught with chemoselectivity and isolation challenges.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind low yields and provide self-validating protocols to ensure your experimental workflow is robust, reproducible, and analytically sound.

Process Overview & Quantitative Benchmarks

To troubleshoot effectively, we must first map the synthetic landscape. The standard route utilizes a Horner-Wadsworth-Emmons (HWE) olefination of 1-indanone, followed by catalytic hydrogenation, amidation, reduction, and salt formation[1].

SynthesisPathway A 1-Indanone (Starting Material) B Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (HWE Olefination) A->B Triethyl phosphonoacetate, NaH THF, 0°C to RT C Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (Catalytic Hydrogenation) B->C H2, Pd/C EtOH, RT D 2-(2,3-dihydro-1H-inden-1-yl)acetamide (Saponification & Amidation) C->D 1. NaOH/MeOH  2. SOCl2 3. NH3 (aq) E 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (LiAlH4 Reduction) D->E LiAlH4 THF, Reflux F 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl (Salt Formation) E->F HCl in Dioxane Et2O, 0°C

Figure 1: Synthetic workflow for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Table 1: Quantitative Data and Critical Quality Attributes (CQAs)
Synthesis StepTarget IntermediateExpected YieldCritical Quality Attribute (CQA)Primary Failure Mode
1. HWE Olefination Ethyl 2-(...-ylidene)acetate75–85%Complete SM consumption (TLC)Ketone enolization (low conversion)
2. Hydrogenation Ethyl 2-(...-yl)acetate90–95%Absence of alkene (via 1H NMR)Catalyst poisoning by phosphorus
3. Amidation 2-(...-yl)acetamide80–88%Complete conversion to primary amideAcid chloride hydrolysis
4. Reduction 2-(...-yl)ethan-1-amine70–80%Free base purity (>95%)Amine entrapment in Al-salts
5. Salt Formation Target HCl Salt85–95%Crystalline solid, correct stoichiometryHygroscopic oiling out

Troubleshooting FAQs

Q1: My HWE olefination yield is stuck below 40%, and I recover a large amount of unreacted 1-indanone. What is happening? Causality: 1-Indanone is highly prone to enolization. If the phosphonate ylide is not fully pre-formed before the ketone is introduced, the unreacted sodium hydride (or the ylide itself acting as a base rather than a nucleophile) will deprotonate the alpha-carbon of 1-indanone. This creates the unreactive indanone enolate, permanently stalling the olefination[1]. Solution: You must enforce a strict kinetic hierarchy. Allow the sodium hydride and triethyl phosphonoacetate to react completely until all hydrogen gas evolution ceases before adding the 1-indanone. Add the ketone slowly at 0 °C to suppress the acid-base side reaction in favor of nucleophilic attack.

Q2: The catalytic hydrogenation of the exocyclic double bond is extremely slow or stalls completely. Why? Causality: Residual phosphorus-containing byproducts (e.g., diethyl phosphate salts) from the HWE reaction are notorious for strongly coordinating to palladium active sites, effectively poisoning the Pd/C catalyst. Solution: Perform a rigorous aqueous workup of the HWE product. Wash the organic layer with saturated aqueous NH₄Cl followed by brine, and filter the crude ester through a short pad of silica gel before subjecting it to hydrogenation.

Q3: After the LiAlH₄ reduction of the amide, my amine yield is abysmal, and the workup is a gelatinous nightmare. How do I fix this? Causality: Quenching LiAlH₄ with excess water or dilute acid forms polymeric aluminum hydroxides [Al(OH)₃]. These matrices are highly gelatinous and physically trap the highly polar primary amine, preventing its extraction into the organic phase[2]. Solution: Implement the Fieser workup (x : x : 3x method). This precise stoichiometry forces the aluminum species to precipitate as a granular, easily filterable crystalline solid (sodium aluminate), liberating the amine into the ethereal solvent[2][3].

Q4: The final hydrochloride salt precipitates as a sticky, gummy oil instead of a crystalline powder. Causality: 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is highly hygroscopic. If the ethereal HCl used contains trace water, or if the reaction is performed in an open atmosphere on a humid day, the salt absorbs moisture and "oils out." Solution: Use strictly anhydrous solvents (e.g., dry diethyl ether). Use a stoichiometric amount (1.05–1.10 eq) of anhydrous HCl in dioxane. Perform the precipitation under an inert atmosphere (N₂/Ar) and collect the solid quickly via Schlenk filtration.

Detailed Step-by-Step Methodologies

To ensure reproducibility, utilize these self-validating protocols for the two most problematic steps in this synthetic route.

Protocol A: Self-Validating HWE Olefination

Adapted from standard indane derivative synthesis protocols[1].

  • Preparation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (10 mL/mmol) in a flame-dried flask under N₂ at 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise over 15 minutes.

  • Self-Validation Checkpoint 1: Stir the mixture at room temperature for 20–30 minutes. Do not proceed until the mixture transitions from a cloudy suspension to a clear solution and all H₂ gas evolution has completely ceased. This visual cue confirms quantitative ylide formation.

  • Addition: Cool the reaction back to 0 °C. Add 1-indanone (1.0 eq) dissolved in a minimal amount of anhydrous THF dropwise via syringe pump over 30 minutes.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc 8:2). The 1-indanone spot (UV active) should be completely consumed, replaced by a lower Rf spot corresponding to the product.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: The Fieser Workup for LiAlH₄ Reductions

This protocol guarantees the liberation of your primary amine from aluminum salts[2][3].

FieserWorkup Step1 Reaction Mixture (x g LiAlH4) Step2 Add x mL H2O (Dropwise, 0°C) Step1->Step2 Step3 Add x mL 15% NaOH (Dropwise) Step2->Step3 Step4 Add 3x mL H2O (Stir 15 min) Step3->Step4 Step5 Filter Aluminum Salts (Granular white solid) Step4->Step5 Step6 Target Amine (In Filtrate) Step5->Step6

Figure 2: The Fieser workup method (x:x:3x ratio) to prevent amine entrapment in aluminum salts.

  • Cooling: Once the LiAlH₄ reduction of the amide is complete, cool the reaction mixture (in THF or Et₂O) to 0 °C under vigorous stirring.

  • Water Quench: For every x grams of LiAlH₄ originally used, slowly add x mL of deionized water dropwise. (Caution: Highly exothermic; wait for H₂ bubbling to subside between drops).

  • Base Addition: Slowly add x mL of 15% aqueous NaOH dropwise.

  • Final Hydration: Add 3x mL of deionized water.

  • Maturation: Remove the ice bath. Warm to room temperature and stir vigorously for 15–30 minutes.

  • Self-Validation Checkpoint: Observe the flask. The aluminum salts must transition from a sticky, gelatinous gray paste into a free-flowing, granular white crystalline solid[2]. If the solid remains gummy, the stoichiometry was violated; add anhydrous MgSO₄ and stir for an additional 15 minutes to force precipitation.

  • Isolation: Filter the mixture through a medium-porosity fritted funnel packed with a 1-inch pad of Celite. Wash the filter cake exhaustively with hot THF or Et₂O (the amine can adhere to the salts). Concentrate the filtrate to yield the free base amine.

Sources

Technical Support Center: LC-MS/MS Optimization for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl (Indane-1-ethylamine hydrochloride).

This molecule is a highly basic primary aliphatic amine (pKa ~10.2). While primary amines are generally excellent candidates for Positive Electrospray Ionization (ESI+)[1][2], their formulation as hydrochloride (HCl) salts and their tendency to interact with chromatographic surfaces require precise mechanistic control over the ionization environment.

I. Optimization Workflow & Fragmentation Pathway

Before diving into specific troubleshooting scenarios, it is critical to understand the logical progression of MS tuning and the expected gas-phase behavior of your analyte.

G N1 1. Sample Preparation Desalt HCl & Buffer Exchange N2 2. Syringe Infusion Identify [M+H]+ (m/z 162.1) N1->N2 N3 3. Source Optimization Tee-in with LC Flow N2->N3 N4 4. MRM Tuning Optimize Collision Energy (CE) N3->N4 N5 5. Chromatographic Integration End-capped C18 & Gradient N4->N5

LC-MS/MS ESI+ Optimization Workflow for Primary Amines.

G M Precursor Ion [M+H]+ m/z 162.1 F1 Quantifier Ion [M+H-NH3]+ m/z 145.1 M->F1 Neutral Loss: NH3 Low CE (10-15 eV) F2 Qualifier Ion Indanyl Cation m/z 117.1 M->F2 Neutral Loss: C2H7N High CE (25-35 eV)

Proposed CID Fragmentation Pathway for Indane-1-ethylamine.

II. Frequently Asked Questions & Troubleshooting
Q1: Why is my ESI+ signal intensity low despite the compound being a highly basic primary amine?

The Causality: The analyte is supplied as an HCl salt. In the ESI droplet, high concentrations of chloride ions can cause severe ion suppression or lead to the formation of neutral ion pairs in the gas phase, preventing the formation of the desired [M+H]+ ion[3]. The Solution: You must outcompete the chloride ions. Do not infuse the analyte in pure water/methanol. Instead, prepare your infusion solution in a buffer containing 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid[1]. The excess protons and volatile formate ions will displace the chloride, driving the equilibrium toward the protonated free base [M+H]+ at m/z 162.1[1][3].

Q2: How do I properly optimize the ESI source parameters (voltage, temperature, gas flow)?

The Causality: A common mistake is setting the capillary voltage and source temperatures to their absolute maximums. For a low-molecular-weight amine (~161 Da), excessive voltage induces corona discharge (visible as an unstable signal or solvent clustering)[4], while excessive heat can cause premature droplet evaporation outside the ion sampling cone. The Solution: Optimize on a "response plateau." When tuning, ramp the capillary voltage from 2000V to 4000V. You will notice the signal rises and then flattens out. Set your method voltage on the beginning of this plateau. This ensures that minor fluctuations in the spray do not cause massive variations in instrument response, resulting in a highly robust quantitative method[1][5].

Q3: My MRM transitions are noisy. What are the best fragments to target, and how do I optimize Collision Energy (CE)?

The Causality: Primary amines readily undergo Collision-Induced Dissociation (CID) to expel neutral ammonia (-17 Da)[2]. If your CE is too high, you will blow past this stable fragment and shatter the indane ring into non-specific hydrocarbon noise. The Solution: Target the 162.1 → 145.1 transition for quantitation using a relatively low CE (typically 10–15 eV). For your qualifier ion, target the cleavage of the entire ethylamine side chain to yield the stable indanyl cation at m/z 117.1, which requires a higher CE (25–35 eV). See Table 1 for exact parameters.

Q4: I am experiencing severe peak tailing during the LC run, which is ruining my MS sensitivity. How do I fix this?

The Causality: Primary amines are notorious for secondary interactions. They act as cation exchangers, binding strongly to unreacted, acidic silanol groups on the silica backbone of standard C18 columns. This causes the analyte to smear across the column rather than eluting in a tight, concentrated band into the MS source. The Solution: Switch to an end-capped or polar-embedded C18 column. Furthermore, ensure your mobile phase contains at least 5–10 mM ammonium formate. The ammonium ions ( NH4+​ ) act as a sacrificial masking agent, binding to the silanols and allowing your indane-ethylamine to elute sharply, drastically increasing your MS signal-to-noise (S/N) ratio[1][3].

III. Self-Validating Experimental Protocols
Protocol 1: Tee-Infusion for ESI Source Optimization

Why this works: Optimizing source parameters via direct syringe infusion alone is flawed because it ignores the desolvation burden of the LC mobile phase. This protocol creates a self-validating system by mimicking actual run conditions[1].

  • Setup: Connect your LC column outlet to a zero-dead-volume T-piece. Connect a syringe pump to the second inlet of the T-piece. Connect the outlet of the T-piece to the ESI source.

  • LC Flow: Start the LC pump at your intended analytical flow rate (e.g., 0.3 mL/min) using a 50:50 mixture of Mobile Phase A (Water + 10 mM Ammonium Formate + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA)[1].

  • Infusion: Start the syringe pump infusing a 1 µg/mL standard of the analyte at 10 µL/min.

  • Parameter Ramping:

    • Nebulizing/Drying Gas: Increase gas flow until the signal stabilizes. If the signal drops, droplet desolvation is incomplete; increase the desolvation temperature (e.g., 250°C to 350°C)[5].

    • Voltage: Ramp from 2.0 kV to 4.5 kV. Select the voltage where the signal plateaus[1].

Protocol 2: MRM Collision Energy (CE) Optimization
  • Using the same Tee-infusion setup, isolate the precursor ion m/z 162.1 in Q1.

  • Perform a product ion scan (Q3) while stepping the CE from 5 eV to 40 eV in 5 eV increments.

  • Plot the intensity of m/z 145.1 and m/z 117.1 against the CE.

  • Select the CE that leaves approximately 10–15% of the precursor ion intact; this ensures maximum conversion to the product ion without over-fragmentation[1].

IV. Quantitative Data Summaries

Table 1: Optimized MRM Transitions for Indane-1-ethylamine

Precursor Ion (m/z)Product Ion (m/z)Ion TypeNeutral LossSuggested CE (eV)Purpose
162.1 145.1 [M+H−NH3​]+ 17 Da (Ammonia)10 – 15Quantifier
162.1 117.1 [C9​H9​]+ 45 Da (Ethylamine)25 – 35Qualifier

Table 2: Starting ESI+ Source Parameters (for 0.3 - 0.5 mL/min LC flow)

ParameterStarting ValueOptimization RangeMechanistic Rationale
Capillary Voltage 3.0 kV2.0 – 4.0 kVFind plateau to avoid corona discharge[1][4].
Desolvation Temp 350 °C250 – 450 °CHigh enough to evaporate aqueous droplets, low enough to prevent thermal degradation[5].
Source Temp 150 °C100 – 150 °CPrevents condensation on the sampling cone.
Cone/Declustering 20 V10 – 40 VHigh enough to disrupt solvent clusters, low enough to prevent in-source fragmentation.
V. References
  • 10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions[Link]

  • Tips for Optimizing Key Parameters in LC–MS LCGC International[Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement Shimadzu Corporation[Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples National Institutes of Health (PMC)[Link]

  • Liquid Chromatography–Single-Quadrupole Mass Spectrometry as a Responsive Tool for Determination of Biogenic Amines Food Analytical Methods[Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites Spectroscopy Online[Link]

Sources

Technical Support Center: Bioanalytical Quantification of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting and methodology hub for the LC-MS/MS quantification of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. This compound is a primary amine featuring a highly lipophilic indane core. Due to its basic nature (pKa ~9.5) and moderate lipophilicity, it is exceptionally susceptible to matrix effects—particularly ion suppression from endogenous phospholipids during positive electrospray ionization (ESI+).

This guide provides field-proven insights, self-validating protocols, and regulatory-aligned strategies to ensure robust, interference-free quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive signal suppression for this specific indane derivative in plasma samples? A: The suppression is caused by competition for ionization energy and space at the surface of the ESI droplet. Because 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a basic, lipophilic molecule, it strongly retains on standard reversed-phase columns (e.g., C18 or Biphenyl). It typically co-elutes in the mid-to-late gradient, precisely where endogenous glycerophosphocholines (phospholipids) emerge. These highly surface-active lipids outcompete the target analyte for available protons, leading to severe ion suppression[1]. For a deeper mechanistic understanding, refer to on the causes of ion suppression.

Q2: How do I quantitatively assess the matrix effect to meet regulatory standards? A: You must calculate the Matrix Factor (MF) using the post-extraction spike method established by [2].

  • Absolute MF: (Peak response of analyte spiked into blank matrix post-extraction) / (Peak response of analyte in neat solvent).

  • IS-Normalized MF: MF of Analyte / MF of Internal Standard.

According to the, you must evaluate the IS-normalized MF across at least six independent lots of matrix, and the coefficient of variation (CV) must not exceed 15%[3].

Q3: What is the most robust sample preparation strategy to eliminate this interference? A: While Protein Precipitation (PPT) is fast, it leaves >90% of phospholipids in the extract, guaranteeing matrix effects for this late-eluting analyte. Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal choice. The primary amine of the analyte is positively charged at acidic pH, allowing it to bind ionically to the sulfonic acid groups on the MCX sorbent. This highly specific interaction permits an aggressive 100% methanol wash that completely strips away neutral and zwitterionic phospholipids before the analyte is eluted at a high pH.

Troubleshooting Workflows & Protocols

To ensure a self-validating system, use Protocol 1 to diagnose the presence of invisible matrix zones, implement Protocol 2 to clean the sample, and then repeat Protocol 1 to validate that the suppression has been entirely eliminated.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This protocol maps the elution profile of invisible matrix components (like phospholipids) that suppress the ESI signal[4].

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a T-junction placed between the analytical column and the mass spectrometer source.

  • Infusion: Continuously infuse a neat solution of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (e.g., 100 ng/mL at 10 µL/min) to generate a steady, high-intensity baseline signal in the MS/MS.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) into the LC running your standard gradient.

  • Observation: Monitor the MS/MS transition of the analyte. Any significant drop in the baseline indicates a zone of ion suppression.

  • Action: If the retention time of your analyte falls within a suppression zone, you must either alter the chromatographic gradient to shift the analyte peak or improve sample cleanup (see Protocol 2).

G LC LC Pump (Mobile Phase) AS Autosampler (Blank Extract) LC->AS Col Analytical Column (Reversed-Phase) AS->Col Tee T-Junction Col->Tee LC Eluent Syr Syringe Pump (Analyte Infusion) Syr->Tee Constant Analyte MS Mass Spectrometer (ESI+ MS/MS) Tee->MS Combined Flow

Fig 1. Post-column infusion setup for qualitative matrix effect assessment.

Protocol 2: Mitigation via Mixed-Mode Cation Exchange (MCX) SPE

This protocol leverages the basic pKa of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine to isolate it from lipophilic interferences.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (H₃PO₄). Causality: This drops the pH < 3, ensuring the primary amine is fully protonated for maximum ionic retention.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Apply the acidified plasma sample at a flow rate of 1-2 drops per second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Removes salts, proteins, and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. Because the analyte is locked in place via strong ionic bonds, the pure organic solvent washes away all non-ionic lipids and phospholipids without eluting the target compound.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

SPE Start Plasma + 2% H3PO4 (Protonates Primary Amine) Load Load onto MCX Sorbent (Ionic Retention) Start->Load Wash1 Wash 1: 2% Formic Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute Dry Evaporate & Reconstitute (LC-MS/MS Ready) Elute->Dry

Fig 2. Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Data Presentation & Evaluation Criteria

Table 1: Matrix Factor (MF) Evaluation Criteria Based on for Bioanalytical Method Validation[3].

ParameterCalculationRegulatory Acceptance CriteriaTroubleshooting Action if Failed
Absolute MF Response (Post-Spike) / Response (Neat)None strictly defined (Ideally 0.85 - 1.15)If < 0.85, improve sample cleanup (e.g., switch to MCX SPE).
IS-Normalized MF MF (Analyte) / MF (Stable Isotope Labeled IS)CV ≤ 15% across 6+ matrix lotsEnsure the SIL-IS co-elutes perfectly. If using an analog IS, switch to a SIL-IS.

Table 2: Sample Preparation Comparison for Basic Indane Amines

MethodPhospholipid RemovalAnalyte RecoveryMatrix Effect RiskRecommendation
Protein Precipitation (PPT) < 10%High (>90%)Critical / High Not recommended for ESI+ quantification of lipophilic amines.
Liquid-Liquid Extraction (LLE) ~ 60-70%Moderate (70-85%)ModerateAcceptable if combined with a long, shallow LC gradient.
MCX Solid-Phase Extraction > 99% High (>85%)Low Gold Standard. Eliminates ion suppression via orthogonal cleanup.

References

  • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Source: Analytical Chemistry (2003). URL: [Link]

  • Title: Ion suppression; a critical review on causes, evaluation, prevention and applications. Source: Talanta (2013). URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency (EMA) / International Council for Harmonisation (2022). URL: [Link]

Sources

Technical Support Center: Crystallization and Impurity Control for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and purification of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. This document synthesizes established principles of amine salt purification with specific insights derived from structurally related compounds to offer practical and scientifically grounded advice.

I. Understanding the Molecule and Potential Impurities

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is a primary amine salt. The indane moiety provides a rigid, hydrophobic core, while the ethylamine hydrochloride group imparts hydrophilicity and is the primary site for salt formation. Understanding the synthesis of this molecule is key to anticipating potential impurities. Often, these arise from unreacted starting materials, by-products of the synthetic route, or degradation.[1][2]

Common classes of impurities can include:

  • Process-Related Impurities: Unreacted precursors from the synthesis and by-products from side reactions.[1]

  • Degradation Impurities: These can result from exposure to air (oxidation), moisture (hydrolysis), or high temperatures during synthesis or storage.[1]

  • Residual Solvents: Solvents used in the synthesis or crystallization process that are not fully removed.

II. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the crystallization of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Q1: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" or the formation of a liquid phase instead of solid crystals is a common issue, often caused by the product being supersaturated at a temperature above its melting point in the chosen solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: The most immediate step is to add more of the primary solvent to reduce the supersaturation.

  • Employ a Co-solvent System: Introduce a miscible "anti-solvent" in which the compound is less soluble. This should be done slowly at an elevated temperature until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent.

  • Lower the Cooling Rate: A slower cooling rate allows the system more time to achieve nucleation and crystal growth at a temperature below the melting point of the solvated product.

  • Seeding: Introduce a small number of pre-existing, high-purity crystals of the target compound to the solution as it cools. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

Q2: The purity of my crystallized product is not improving. What are the likely causes?

If recrystallization is not significantly improving purity, it could be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving impurities, leading to their co-crystallization with the product.

  • Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

  • Highly Similar Impurities: If the impurities have very similar structures and polarities to the target compound, they may have comparable solubility profiles, making separation by simple crystallization challenging.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while having a different solubility profile for the impurities.

  • Controlled Cooling: Implement a gradual cooling profile to encourage the growth of larger, more perfect crystals, which are less likely to occlude impurities.

  • Consider a Different Purification Technique: If impurities are persistent, an alternative method like column chromatography or an acid-base extraction may be necessary to remove them before the final crystallization step.

Q3: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

The formation of very fine crystals, or "needles," is often a result of rapid nucleation and crystal growth.

Troubleshooting Steps:

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude product.

  • Slow Cooling: A slower cooling rate is crucial for growing larger crystals.

  • Stirring Rate: The rate of agitation can influence crystal size. Slower, more gentle stirring can sometimes promote the growth of larger crystals.

  • Maturation Time: After cooling, allowing the crystal slurry to stir at a low temperature for a period (a process known as "maturation" or "aging") can lead to a more uniform crystal size distribution through a process called Ostwald ripening.

III. In-Depth Troubleshooting Guides

This section provides detailed protocols for overcoming specific challenges during the crystallization of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Guide 1: Systematic Solvent Selection for Optimal Crystallization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent will exhibit a steep solubility curve with respect to temperature.

Protocol for Solvent Screening:

  • Initial Solubility Testing:

    • Place a small amount (e.g., 10-20 mg) of the crude product into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. Observe for solubility.

    • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe for dissolution.

    • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

  • Recommended Solvents for Screening:

    • Alcohols: Isopropanol, Ethanol, Methanol.[3] These are often good starting points for amine hydrochlorides.

    • Ketones: Acetone (use with caution, as it can sometimes react with primary amines).

    • Ethers: Tetrahydrofuran (THF).

    • Esters: Ethyl acetate.

    • Apolar Solvents (as anti-solvents): Heptane, Toluene.

  • Co-solvent Systems:

    • If a single solvent does not provide the desired solubility profile, a co-solvent system can be effective. A common approach for amine hydrochlorides is an alcohol/water mixture.[4]

    • Dissolve the compound in a minimal amount of the "good" solvent (e.g., isopropanol) at an elevated temperature.

    • Slowly add the "anti-solvent" (e.g., water or heptane) until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Guide 2: Optimizing the Cooling Profile for Purity and Crystal Size

A controlled cooling process is essential for achieving high purity and a desirable crystal habit.

Recommended Cooling Protocol:

  • Dissolution: Dissolve the crude 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride in the chosen solvent system at an elevated temperature (e.g., 60-70 °C) until a clear solution is obtained.[4]

  • Slow Cooling Phase 1: Cool the solution slowly (e.g., 5-10 °C per hour) to a temperature where nucleation is expected to begin.[4]

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small quantity of seed crystals.

  • Slow Cooling Phase 2: Continue to cool the solution slowly to an intermediate temperature.

  • Maturation: Hold the resulting slurry at a final, low temperature (e.g., 0-5 °C) for 2-4 hours with gentle stirring to allow for complete crystallization and equilibration.[4]

  • Isolation: Isolate the crystals by filtration and wash the filter cake with a small amount of the cold solvent mixture to remove residual impurities.[4]

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]

IV. Data Presentation

Table 1: Recommended Starting Solvents for Crystallization Screening

Solvent ClassExamplesSuitability as Primary SolventSuitability as Anti-Solvent
AlcoholsIsopropanol, EthanolHighLow
WaterModerate (often used in co-solvent systems)High
KetonesAcetoneModerateModerate
EstersEthyl AcetateModerateModerate
HydrocarbonsHeptane, TolueneLowHigh

V. Visualizing the Crystallization Workflow

Crystallization Workflow Figure 1: General Crystallization Workflow cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Drying Crude Product Crude Product Solvent Selection Solvent Selection Crude Product->Solvent Selection Heating & Dissolution Heating & Dissolution Solvent Selection->Heating & Dissolution Controlled Cooling Controlled Cooling Heating & Dissolution->Controlled Cooling Seeding Seeding Controlled Cooling->Seeding Maturation Maturation Controlled Cooling->Maturation Seeding->Maturation Filtration Filtration Maturation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purified Crystals Purified Crystals Drying->Purified Crystals

Caption: A flowchart illustrating the key steps in the cooling crystallization of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

VI. References

  • Veeprho. (n.d.). Rasagiline Impurities and Related Compound. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy. Retrieved from [Link]

  • European Medicines Agency. (2005). Azilect, INN-Rasagiline. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rasagiline-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). JP2011529480A - Polymorphism of rasagiline mesylate. Retrieved from

  • Google Patents. (n.d.). EP2101569A1 - Crystalline solid rasagiline base. Retrieved from

  • Google Patents. (n.d.). CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis. Retrieved from

  • Google Patents. (n.d.). EP2271612B1 - Rasagiline mesylate particles and process for the preparation thereof. Retrieved from

  • Google Patents. (n.d.). CN102464589A - Preparation method of rasagiline, mesylate and intermediate thereof. Retrieved from

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Retrieved from

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Retrieved from [Link]

  • SciSpace. (n.d.). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mobile Phase Buffers for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following content, structured in a question-and-answer format, offers troubleshooting advice and frequently asked questions to help you achieve robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Q1: I'm observing significant peak tailing for my analyte. What are the primary causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, which contains a primary amine functional group.[1][2] The primary cause is often secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol groups on the surface of silica-based reversed-phase columns.[1][3][4] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[2][4]

Here’s a systematic approach to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization of both the analyte and the silanol groups.[5]

    • Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to around 2.5-3.5, the residual silanol groups on the silica surface become protonated and neutralized.[6][7] This minimizes the strong ionic interactions with the basic analyte, leading to a more symmetrical peak.[4][6] A good starting point is a buffer with a pH at least 2 units below the pKa of the analyte.[8]

    • High pH (Ion Suppression of Analyte): Alternatively, increasing the mobile phase pH to a level well above the analyte's pKa (typically > 9 for a primary amine) will neutralize the analyte.[5][9] This can also improve peak shape, but requires a pH-stable column.

  • Choice of Buffer: The type of buffer is crucial for maintaining a stable pH.[10]

    • Phosphate Buffers: At low pH, phosphate buffers (e.g., 10-20 mM potassium phosphate at pH 2.5) are excellent for neutralizing silanols.[6] However, be cautious with high concentrations of acetonitrile, as this can cause the buffer to precipitate.[6]

    • Volatile Buffers for LC-MS: If using mass spectrometry detection, volatile buffers such as formic acid, ammonium formate, or ammonium acetate are necessary.[11][12] 0.1% formic acid in the mobile phase is a common starting point for good peak shape and MS compatibility.[7]

  • Use of Additives (Competing Bases):

    • Triethylamine (TEA): Adding a small concentration (e.g., 5 mM) of a competing base like triethylamine to the mobile phase can effectively mask the active silanol sites, reducing their interaction with the analyte.[6][13] However, this approach can sometimes shorten column lifetime.[6]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[1][7] Using such columns is highly recommended for analyzing basic compounds.

    • Polar-Embedded or Hybrid Particle Columns: These columns have stationary phases that are more resistant to peak tailing of basic compounds and offer a wider usable pH range.

Q2: My retention times are drifting and not reproducible. What are the likely causes and solutions?

A2: Retention time instability is a common problem that can compromise the reliability of your analytical method. The root causes are often related to the mobile phase or the column itself.

  • Inadequate pH Buffering: If the mobile phase pH is not properly buffered, small changes in its composition can lead to significant shifts in the ionization state of your analyte, causing retention time to vary.[9]

    • Solution: Ensure you are using a buffer at a concentration sufficient to resist pH changes (typically 10-50 mM).[10] The buffer's pKa should be close to the desired mobile phase pH for optimal buffering capacity.[10]

  • Mobile Phase Preparation Inconsistency:

    • Solution: Prepare fresh mobile phase for each analysis run. Ensure accurate measurement of all components, especially the buffer salts and pH-adjusting acids or bases. Filter the mobile phase to remove any particulates that could affect the HPLC system.[7]

  • Column Equilibration: Insufficient column equilibration with the mobile phase before starting the analysis can lead to drifting retention times, especially with gradient methods.

    • Solution: Equilibrate the column with the initial mobile phase for an adequate amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved.[7]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Q3: What is a good starting point for mobile phase composition when developing a reversed-phase HPLC method for this compound?

A3: A good starting point for a reversed-phase method would be a gradient elution with the following mobile phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Rationale:

  • Reversed-Phase C18 Column: A standard C18 column is a versatile choice for this type of molecule.

  • Acetonitrile: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths.[13]

  • 0.1% Formic Acid: This provides a low pH environment (around 2.7) which is effective in protonating residual silanols to minimize peak tailing.[9][11] It is also volatile, making it compatible with LC-MS detection.[11]

A typical starting gradient could be 10-90% Mobile Phase B over 10-15 minutes. This can then be optimized based on the initial results.

Q4: How does the pH of the mobile phase affect the retention of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride?

A4: The mobile phase pH has a significant impact on the retention of ionizable compounds like your analyte.[5][14] As a basic compound, its retention behavior in reversed-phase chromatography is directly linked to its ionization state.[5][15]

  • At Low pH (e.g., pH < 4): The primary amine group will be protonated (positively charged). This makes the molecule more polar and thus less retained on a non-polar C18 stationary phase, resulting in a shorter retention time.[15]

  • At High pH (e.g., pH > 10): The primary amine group will be in its neutral, unprotonated form. This makes the molecule more non-polar (hydrophobic) and increases its interaction with the C18 stationary phase, leading to a longer retention time.[5][9]

The relationship between pH, pKa, and retention is crucial for method development. Operating at a pH far from the analyte's pKa (at least 2 pH units away) is generally recommended to ensure it is in a single ionic state, which leads to better peak shape and reproducibility.[8]

Mobile Phase pH Analyte Ionization State Expected Retention on C18
Low (e.g., 2.5)Protonated (Cationic)Shorter
High (e.g., 10.0)NeutralLonger
Q5: Should I use Trifluoroacetic Acid (TFA) as a mobile phase additive?

A5: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is very effective at improving peak shape for basic compounds.[16][17][18] It is commonly used at a concentration of 0.1% in both the aqueous and organic mobile phase components.[19]

Advantages of TFA:

  • Excellent for improving peak shape and resolution of peptides and other basic molecules.[17][18]

  • It is volatile and can be used with gradient elution.[19]

Disadvantages of TFA:

  • MS Incompatibility: TFA is a strong ion-suppressing agent in electrospray ionization (ESI) mass spectrometry, which can significantly reduce detector sensitivity.[16] Formic acid is generally the preferred alternative for LC-MS applications.[12][19]

  • Baseline Disturbances: TFA can cause baseline ripples in UV detection, especially at low wavelengths (<220 nm), which can affect the limit of detection and quantification.[17][18]

  • System Contamination: TFA can be difficult to completely flush out of an HPLC system.

Recommendation: For UV-based detection where achieving the best possible peak shape is the primary goal, 0.1% TFA is a viable option. For LC-MS analysis, 0.1% formic acid is the recommended starting point to avoid ion suppression.

Visual Workflows and Protocols

Systematic Approach to Mobile Phase Optimization

The following diagram illustrates a logical workflow for optimizing the mobile phase for the analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Caption: A systematic workflow for mobile phase optimization.

Protocol: Preparation of 0.1% Formic Acid Mobile Phase

This protocol details the preparation of a common mobile phase for the analysis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 1 L graduated cylinders

  • 1 L mobile phase bottles

  • 0.45 µm solvent filtration apparatus

Procedure for Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 1000 mL of HPLC-grade water using a clean graduated cylinder.

  • Pour the water into a clean 1 L mobile phase bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Cap the bottle and swirl gently to mix thoroughly.

  • Filter the solution using a 0.45 µm filtration system.

  • Degas the mobile phase using sonication or vacuum degassing.

  • Label the bottle clearly as "Mobile Phase A: 0.1% Formic Acid in Water".

Procedure for Mobile Phase B (0.1% Formic Acid in Acetonitrile):

  • Measure 1000 mL of HPLC-grade acetonitrile using a clean graduated cylinder.

  • Pour the acetonitrile into a clean 1 L mobile phase bottle.

  • Carefully add 1.0 mL of formic acid to the acetonitrile.

  • Cap the bottle and swirl gently to mix thoroughly.

  • Filter the solution using a 0.45 µm filtration system.

  • Degas the mobile phase.

  • Label the bottle clearly as "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".

References

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Kaliszan, R., et al. (2008). Influence of pH on retention in linear organic modifier gradient RP HPLC. Analytical Chemistry, 80(20), 7855–7861.
  • Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Vydac. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Retrieved from [Link]

  • CRC. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Journal of Chromatography A. (2017). Hydrophilic interaction liquid chromatography (HILIC)
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • KNAUER. (2024, February). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Chromatography Forum. (2012, October 30). Formic acid vs Ammonium formate. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Journal of Chromatography B. (2019).
  • Separation Science. (2024, March 7). Buffer Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Reddit. (2024, April 18). HPLC - Mobile phase with formic acid and ammonium acetate…not ammonium formate? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry.
  • Analytical Chemistry. (2023, January 10).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30).

Sources

Validation & Comparative

comparative binding affinity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride vs indane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. This guide provides a comparative analysis of the binding affinities of key 2-aminoindan derivatives for the primary monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). While the specific compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride lacks readily available public binding data, this guide will focus on the well-characterized and structurally related 2-aminoindan (2-AI) and its analogues. By examining experimental data, we will elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, offering valuable insights for researchers in pharmacology and drug development.

Introduction: The Versatile Indane Scaffold

The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in the design of centrally active agents. Its rigid structure provides a defined orientation for pharmacophoric features, making it an ideal template for targeting specific receptors and transporters in the central nervous system. Derivatives of aminoindan, in particular, have garnered significant interest as monoamine reuptake inhibitors, a class of drugs fundamental to the treatment of depression, anxiety, and other neuropsychiatric disorders.[1][2][3]

This guide will compare the binding affinity of the parent compound, 2-aminoindan (2-AI), with several of its ring-substituted derivatives that have emerged as research chemicals or designer drugs.[4][5] Understanding how subtle modifications to the indane ring system dramatically alter binding profiles at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters is critical for predicting pharmacological effects and guiding the development of more selective therapeutic agents.[6][7]

Chemical Structures of Compared Compounds

The following 2-aminoindan derivatives are analyzed in this guide. The key structural differences lie in the substitutions on the aromatic ring.

  • 2-Aminoindan (2-AI): The unsubstituted parent compound.

  • 5,6-Methylenedioxy-2-aminoindan (MDAI): Features a methylenedioxy group fused to the 5 and 6 positions of the indane ring.

  • 5-Methoxy-2-aminoindan (5-MeO-AI): Contains a methoxy group at the 5-position.

  • 5-Methoxy-6-methyl-2-aminoindan (MMAI): Contains a methoxy group at the 5-position and a methyl group at the 6-position.

Comparative Binding Affinity Analysis

The affinity of a compound for a specific transporter is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the available sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The data presented below, derived from radioligand binding assays using membranes from HEK293 cells expressing the human monoamine transporters, illustrates the distinct binding profiles of 2-AI and its derivatives.[4]

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT SelectivityNET/SERT Selectivity
2-AI 234472,3300.100.02
MDAI 1,10012910810.191.19
5-MeO-AI 2,74032113420.452.40
MMAI >10,000>10,00098.3>101.7>101.7

Data sourced from Halberstadt et al., Psychopharmacology (2019)[4]

Discussion of Structure-Activity Relationships (SAR)

The comparative data reveals a clear and compelling structure-activity relationship:

  • Unsubstituted 2-AI: The parent compound, 2-AI, demonstrates a marked preference for the catecholamine transporters, exhibiting the highest affinity for NET (Kᵢ = 47 nM) and moderate affinity for DAT (Kᵢ = 234 nM).[4] Its affinity for SERT is significantly weaker (Kᵢ = 2,330 nM), classifying it as a selective norepinephrine-dopamine reuptake inhibitor.[4][5]

  • Ring-Substituted Derivatives (MDAI, 5-MeO-AI, MMAI): The addition of electron-donating groups to the aromatic ring dramatically shifts the selectivity profile away from DAT and NET and towards SERT.[4]

    • MDAI and 5-MeO-AI both show a substantial increase in SERT affinity (Kᵢ = 108 nM and 134 nM, respectively) compared to 2-AI. Concurrently, their affinity for DAT and NET is markedly reduced.[4]

    • MMAI represents the most profound example of this trend. With Kᵢ values exceeding 10,000 nM for both DAT and NET, it is a highly selective SERT ligand (Kᵢ = 98.3 nM).[4] This high selectivity is achieved by the combination of the 5-methoxy and 6-methyl substitutions.

This SAR trend indicates that the phenyl ring of the indane scaffold plays a crucial role in orienting the molecule within the transporter binding sites. Aromatic substitutions appear to enhance interactions with key residues in the SERT binding pocket while simultaneously creating steric or electronic hindrance in the DAT and NET binding sites.

Experimental Methodology: Radioligand Binding Assay

To ensure scientific integrity, the protocols used to generate binding affinity data must be robust and reproducible. The following is a representative step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for determining Kᵢ values.[8][9]

Step-by-Step Protocol
  • Cell Culture & Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells are stably transfected to express a high density of a single human monoamine transporter (hDAT, hNET, or hSERT).

    • Cells are cultured to confluence, harvested, and homogenized in an ice-cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

  • Competitive Binding Reaction:

    • The assay is performed in microtiter plates. Each well contains:

      • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).[7]

      • The prepared cell membranes.

      • A range of concentrations of the unlabeled test compound (e.g., 2-AI).

    • A set of wells for "total binding" contains only the radioligand and membranes.

    • A set of wells for "non-specific binding" contains the radioligand, membranes, and a high concentration of a known, potent inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.

  • Incubation & Harvesting:

    • The plates are incubated at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

    • Following incubation, the reaction is rapidly terminated by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped on each filter is measured using a scintillation counter, quantified as disintegrations per minute (DPM).

    • Specific Binding is calculated: Total Binding (DPM) - Non-specific Binding (DPM).

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal competition curve.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve using non-linear regression.

    • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Transporter-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubate Compound Test Compound (e.g., 2-AI) Compound->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Separate Bound/ Unbound Count Scintillation Counting (DPM) Filter->Count Calculate Calculate IC₅₀ (Non-linear Regression) Count->Calculate Convert Convert to Ki (Cheng-Prusoff Eq.) Calculate->Convert

Workflow for a Radioligand Binding Assay.

Mechanism of Action: Competitive Inhibition

Aminoindanes act as competitive inhibitors at monoamine transporters. They bind to the same primary binding site (the S1 site) as the endogenous monoamine neurotransmitters (serotonin, dopamine, or norepinephrine). By occupying this site, they physically block the reuptake of the neurotransmitter from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

G cluster_neuron Presynaptic Neuron cluster_cleft Synaptic Cleft Vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (SERT/DAT/NET) NT->Transporter Reuptake (Blocked) Indane Aminoindan Indane->Transporter Competitive Binding

Competitive Inhibition at a Monoamine Transporter.

Conclusion

The comparative analysis of 2-aminoindan and its ring-substituted derivatives provides a clear illustration of fundamental principles in medicinal chemistry. The unsubstituted 2-AI is a potent NET/DAT ligand, while the addition of methoxy and methylenedioxy moieties systematically shifts the binding profile towards high-affinity, selective SERT inhibition. This dramatic change in selectivity underscores the sensitivity of monoamine transporter binding sites to subtle structural modifications. For researchers, this knowledge is invaluable for interpreting the pharmacological effects of these compounds and for the rational design of novel therapeutics with precisely tailored monoamine transporter activity.

References

  • NM-2-AI - Wikipedia. (n.d.). Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(9), 2735–2747. Retrieved from [Link]

  • Predicting Molecular Binding Affinity with Boltz-2 | DigitalOcean. (2026, January 21). Retrieved from [Link]

  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry, 47(13), 3388–3398. Retrieved from [Link]

  • O'Brien, E., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. RSC Medicinal Chemistry, 13(5), 621-630. Retrieved from [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633–640. Retrieved from [Link]

  • Boltz-2 — Towards Accurate and Efficient Binding Affinity Prediction - Jameel Clinic - MIT. (2025, June 6). Retrieved from [Link]

  • Schifano, F., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Pharmaceuticals, 16(1), 117. Retrieved from [Link]

  • 1-Aminoindane - Wikipedia. (n.d.). Retrieved from [Link]

  • Choe, Y., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4845–4852. Retrieved from [Link]

  • Nichols, D. E., et al. (1991). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Journal of Pharmacology and Experimental Therapeutics, 257(2), 741-748. Retrieved from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. Retrieved from [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - MDPI. (2023, May 25). Retrieved from [Link]

  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters | ACS Omega. (2020, July 6). Retrieved from [Link]

  • Davies, H. M., et al. (2004). Synthesis and monoamine transporter affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT). Bioorganic & Medicinal Chemistry Letters, 14(9), 2117–2120. Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (2023, October 20). Retrieved from [Link]

Sources

A Comparative Guide to Monoamine Releasing Agents: Characterizing 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride Against Established Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Monoamine Modulators

The landscape of neuropharmacology is in a continuous state of evolution, with a persistent focus on the development of novel compounds that can selectively modulate monoamine neurotransmitter systems. These systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are integral to the regulation of mood, cognition, and behavior. Consequently, they are the targets for a wide array of therapeutics for conditions ranging from attention-deficit/hyperactivity disorder (ADHD) to depression.[1][2]

This guide provides a comparative framework for understanding a novel compound, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, in the context of well-characterized monoamine releasing agents. Due to the limited publicly available pharmacological data on this specific molecule, this document will serve as a roadmap for its systematic evaluation. We will delve into the established mechanisms of action of classic monoamine modulators, namely amphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and methylphenidate, and detail the requisite experimental protocols to elucidate the pharmacological profile of this new chemical entity.

The Benchmarks: A Look at Standard Monoamine Releasing Agents

To effectively characterize a novel compound, it is essential to have a thorough understanding of the benchmarks against which it will be compared. The following sections outline the pharmacology of three well-studied monoamine modulators.

Amphetamine: The Archetypal Releaser

Amphetamine is a potent central nervous system stimulant that primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.[2][3][4] Its mechanism of action is multifaceted and includes:

  • Substrate for Monoamine Transporters: Amphetamine is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), allowing it to be transported into the presynaptic neuron.[5]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, amphetamine disrupts the proton gradient of synaptic vesicles by inhibiting VMAT2, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm.[1][6]

  • Transporter Reversal: The resulting increase in cytosolic dopamine and norepinephrine, coupled with amphetamine's interaction with Trace Amine-Associated Receptor 1 (TAAR1), leads to the reversal of DAT and NET function, causing the transporters to efflux dopamine and norepinephrine into the synaptic cleft.[1]

  • Monoamine Oxidase (MAO) Inhibition: At higher concentrations, amphetamine can also inhibit monoamine oxidase, the enzyme responsible for degrading monoamines, further increasing their availability.[5]

MDMA: The Serotonergic Releaser

3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is structurally related to amphetamine but exhibits a distinct pharmacological profile with a greater impact on the serotonin system.[7][8][9] Its key actions include:

  • Potent Serotonin Releaser: MDMA is a potent releaser of serotonin, and to a lesser extent, dopamine and norepinephrine.[10][11] It acts as a substrate for the serotonin transporter (SERT), DAT, and NET.[7]

  • VMAT2 and TAAR1 Interaction: Similar to amphetamine, MDMA interacts with VMAT2 and activates TAAR1 to induce transporter-mediated release of monoamines.[7]

  • Entactogenic Effects: The profound release of serotonin is thought to underlie the characteristic entactogenic and empathogenic effects of MDMA.[8][10]

Methylphenidate: The Reuptake Inhibitor

Methylphenidate, widely prescribed for ADHD, differs from amphetamine and MDMA in that it primarily acts as a monoamine reuptake inhibitor rather than a releaser.[12][13][14][15] Its mechanism involves:

  • Blocking Monoamine Transporters: Methylphenidate blocks the reuptake of dopamine and norepinephrine from the synaptic cleft by binding to and inhibiting DAT and NET.[13][15] This action increases the concentration and duration of these neurotransmitters in the synapse.

  • Lack of Releasing Activity: Unlike amphetamine and MDMA, methylphenidate does not induce the reversal of monoamine transporters and is therefore not considered a releasing agent.[1]

A Roadmap for Characterization: Evaluating 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

The chemical structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, with its phenylethylamine backbone, suggests a potential interaction with monoamine transporters. To determine its pharmacological profile and compare it to the established agents, a systematic experimental approach is necessary.

In Vitro Characterization: Unveiling the Molecular Interactions

The initial step in characterizing a novel compound is to assess its interaction with the primary molecular targets in a controlled in vitro setting.

These assays are crucial for determining the affinity of a compound for the monoamine transporters (DAT, NET, and SERT).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

  • Incubation: Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for determining monoamine transporter binding affinity.

cluster_0 Radioligand Binding Assay prep Prepare Transporter- Expressing Cell Membranes incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound from Unbound Radioligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 & Ki quantify->analyze

These functional assays measure the ability of a compound to inhibit the uptake of monoamine neurotransmitters into presynaptic nerve terminals.

Experimental Protocol: Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET and SERT).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination: Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity accumulated in the synaptosomes and calculate the IC₅₀ value for uptake inhibition.

To determine if the compound acts as a releasing agent, in vitro release assays are essential.

Experimental Protocol: Monoamine Release Assay

  • Pre-loading: Pre-load synaptosomes or cells expressing the monoamine transporters with a radiolabeled monoamine.

  • Wash: Wash the cells to remove extracellular radiolabel.

  • Incubation: Incubate the pre-loaded cells with varying concentrations of the test compound.

  • Quantification: Measure the amount of radiolabel released into the supernatant.

  • Data Analysis: Determine the concentration of the test compound that elicits 50% of the maximal release (EC₅₀).

Caption: Differentiating reuptake inhibition from release.

cluster_inhibitor Reuptake Inhibitor (e.g., Methylphenidate) cluster_releaser Releasing Agent (e.g., Amphetamine) inhibitor Blocks Transporter no_release No Efflux releaser Enters Neuron reverse Reverses Transporter releaser->reverse efflux Promotes Efflux reverse->efflux start Compound Interaction with Transporter start->inhibitor Binds Externally start->releaser Is a Substrate cluster_1 In Vivo Microdialysis Workflow implant Implant Microdialysis Probe in Target Brain Region recover Animal Recovery implant->recover baseline Collect Baseline Dialysate Samples recover->baseline administer Administer Test Compound baseline->administer collect Collect Post-Dose Dialysate Samples administer->collect analyze Analyze Neurotransmitter Levels via HPLC-ED collect->analyze interpret Determine Effect on Extracellular Monoamines analyze->interpret

Sources

A Senior Application Scientist's Guide to Establishing Inter-Laboratory Reproducibility for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The consistent and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide addresses the critical need for robust and reproducible analytical methods for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, a key structural motif in various pharmaceutical compounds. We present a framework for a comprehensive inter-laboratory study designed to compare the performance of three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document provides detailed, field-tested protocols, a robust statistical analysis plan, and acceptance criteria grounded in ICH guidelines to ensure that analytical methods are fit for purpose across different laboratory environments. The objective is to provide researchers, scientists, and drug development professionals with a practical blueprint for validating and transferring analytical methods, thereby ensuring data integrity and regulatory compliance.[1][2][3]

Introduction: The Imperative for Reproducibility

In pharmaceutical quality control, an analytical method is only as valuable as its ability to produce consistent and reliable results, regardless of where or by whom it is performed.[3][4] The transfer of analytical methods between research, development, and quality control laboratories is a routine yet critical process.[5] Failure to ensure reproducibility can lead to out-of-specification (OOS) results, costly investigations, and delays in product release.[6][7]

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride presents typical analytical challenges associated with primary amine hydrochlorides. These include potential peak tailing in chromatography due to interactions with residual silanols, thermal instability, and the need for precise pH control. This guide proposes a structured inter-laboratory study to rigorously evaluate and compare three orthogonal analytical techniques, providing the data necessary to select the most appropriate method for its intended purpose.

The validation of these methods is guided by the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[1][8][9] Reproducibility, defined as the precision between laboratories, is a key validation parameter assessed through such collaborative trials.[2][10]

Analytical Techniques Under Evaluation

The selection of orthogonal methods—techniques based on different physicochemical principles—provides a more comprehensive understanding of method performance and potential biases.

Technique Principle Anticipated Advantages Potential Challenges
RP-HPLC-UV Partition chromatography based on polarity.Robust, widely available, excellent for routine QC, high precision.[11][12]Peak tailing for basic amines, requires careful mobile phase pH control.[13]
GC-MS Separation of volatile compounds followed by mass-based detection.High specificity and sensitivity, excellent for impurity identification.Requires derivatization for the polar amine group to improve volatility and peak shape.[14][15]
qNMR Signal intensity is directly proportional to the number of nuclei.Primary ratio method, no need for a specific analyte reference standard, high accuracy, provides structural confirmation.[16][17][18][19]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Designing the Inter-Laboratory Study

A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol that minimizes variables other than the laboratory environment itself.[20]

Study Objective

To determine and compare the inter-laboratory reproducibility of RP-HPLC, GC-MS, and qNMR methods for the quantitative assay of a single, homogenous batch of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Study Workflow

The study is designed to be executed across a minimum of five qualified laboratories. A central organizing body will be responsible for providing all materials and collating the data for statistical analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Analysis & Reporting A Homogenize & Characterize Single Lot of Analyte B Prepare Study Kit: - Analyte (blinded duplicates) - Certified Reference Standard - Detailed Protocols A->B C Distribute Kits to Participating Labs (n=5) B->C D Lab 1 C->D E Lab 2 C->E F Lab 3 C->F G Lab 4 C->G H Lab 5 C->H J Labs Submit Raw Data & Calculated Results to Central Body D->J E->J F->J G->J H->J I Each Lab Performs: 1. System Suitability Tests 2. HPLC Analysis 3. GC-MS Analysis 4. qNMR Analysis K Statistical Analysis: - Outlier Tests (Cochran's, Grubbs') - ANOVA - Calculate RSDr & RSDR J->K L Final Report Generation: - Method Comparison - Reproducibility Assessment - Recommendations K->L

Caption: Workflow for the inter-laboratory reproducibility study.

Experimental Protocols

Each participating laboratory must adhere strictly to the following validated methods. Any deviation must be documented and reported.

Protocol 1: Reversed-Phase HPLC-UV Assay
  • Rationale: This method is designed for robustness in a typical QC environment. A C18 column is chosen for its versatility. The mobile phase uses a phosphate buffer at a pH below the pKa of the amine to ensure it is in its protonated form, minimizing peak tailing. Acetonitrile is selected as the organic modifier.[21]

  • Instrumentation: HPLC with UV Detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 65:35 (v/v) 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 264 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability:

    • Inject the standard solution six times.

    • Acceptance Criteria: %RSD of peak areas ≤ 1.0%; Tailing factor ≤ 2.0.

  • Procedure:

    • Perform system suitability injections.

    • Inject the standard solution, followed by duplicate injections of the sample solution, bracketing with standard injections every 6-10 sample injections.

    • Calculate the assay value based on the average peak area response compared to the reference standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Assay
  • Rationale: To overcome the low volatility and high polarity of the primary amine hydrochloride, a derivatization step is essential. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen as it is a robust reaction that replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, improving chromatographic performance and thermal stability.[14]

  • Instrumentation: GC-MS system with a non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Procedure:

    • Accurately weigh ~5 mg of sample or standard into a derivatization vial.

    • Add 500 µL of pyridine and 500 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injection: 1 µL, split ratio 20:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 40-550) for peak identification and Selected Ion Monitoring (SIM) for quantification using a characteristic ion of the derivatized analyte.

  • Quantification: Use an internal standard (e.g., tetracosane) added before derivatization. Calculate the assay based on the ratio of the analyte peak area to the internal standard peak area.

Protocol 3: Quantitative NMR (qNMR) Assay
  • Rationale: qNMR is a primary method that allows for direct quantification against a certified internal standard without the need for a specific reference material of the analyte.[16][22] This provides a high degree of accuracy and metrological traceability.[18] Maleic acid is chosen as the internal standard due to its high purity, stability, and signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified Maleic Acid.

  • Solvent: Deuterium Oxide (D₂O).

  • Procedure:

    • Accurately weigh ~15 mg of the analyte and ~10 mg of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume of D₂O (e.g., 1.0 mL).

    • Transfer the solution to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 ≥ 5xT₁ of the slowest relaxing proton, 90° pulse).

  • Data Processing:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., aromatic protons) and the signal from the internal standard (maleic acid singlet at ~6.3 ppm).

  • Calculation: The purity (Purity_analyte) is calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • subscripts 'analyte' and 'std' refer to the analyte and standard, respectively.

Statistical Analysis and Acceptance Criteria

Data from all participating laboratories will be analyzed to assess both within-laboratory (repeatability) and between-laboratory (reproducibility) precision.[23][24]

G cluster_0 Precision Levels (ICH Q2) cluster_1 Study Scope A Repeatability (RSDr) Within-Lab Precision D Same Analyst Same Day Same Equipment A->D Evaluates B Intermediate Precision Within-Lab, Different Conditions E Different Analysts Different Days Different Equipment B->E Evaluates C Reproducibility (RSDR) Between-Lab Precision F Different Labs (Focus of this Study) C->F Evaluates

Caption: Levels of precision as defined by ICH Q2(R2).

Data Analysis Plan
  • Outlier Detection: The data set from all labs will be screened for outliers using Cochran’s C test (for variances) and Grubbs’ test (for means).[25] Any statistically significant outliers will be investigated and may be excluded from further calculations with justification.

  • Calculation of Precision:

    • Repeatability Standard Deviation (sᵣ): The standard deviation of results obtained within each laboratory.

    • Reproducibility Standard Deviation (sR): The standard deviation of results obtained across all laboratories. This is the key parameter for this study.

    • These values will be calculated using one-way Analysis of Variance (ANOVA).

  • Reporting: Results will be expressed as the Relative Standard Deviation for repeatability (%RSDᵣ) and reproducibility (%RSDʀ).

Hypothetical Results and Acceptance Criteria

The following table presents a template for reporting the results, populated with hypothetical data to illustrate the comparison. Acceptance criteria are based on typical requirements for pharmaceutical assays.[7][26]

Parameter RP-HPLC-UV GC-MS qNMR Acceptance Criteria
Mean Assay (%) 99.899.5100.1N/A
Repeatability (%RSDᵣ) 0.450.850.30≤ 1.0%
Reproducibility (%RSDʀ) 1.202.150.75≤ 2.0%
Number of Labs (n) 555≥ 3
Interpretation of Hypothetical Results
  • qNMR: In this hypothetical scenario, qNMR demonstrates the highest reproducibility (%RSDʀ = 0.75%), reinforcing its status as a high-accuracy primary method suitable for certifying reference materials.

  • RP-HPLC-UV: The HPLC method shows excellent reproducibility (%RSDʀ = 1.20%), well within the acceptance criteria, making it a highly suitable and robust method for routine quality control testing.

  • GC-MS: The GC-MS method shows slightly lower reproducibility (%RSDʀ = 2.15%), just outside the typical 2.0% limit. This could be attributed to variability in the derivatization step across different labs, a common challenge in method transfer.[3] Further optimization or more detailed instruction on this step may be required.

Discussion and Recommendations

The choice of an analytical method is always a balance between performance, purpose, and practicality.

  • For the purpose of primary characterization or certification of a reference standard , the superior accuracy and reproducibility of qNMR make it the method of choice. Its direct traceability to SI units provides the highest level of confidence in the assigned purity value.[18][22]

  • For routine QC release testing in a manufacturing environment, the RP-HPLC method is ideal. It demonstrates robust performance, is easily automated, and utilizes equipment that is standard in most pharmaceutical laboratories. Its proven reproducibility ensures consistent product quality assessment across sites.

  • The GC-MS method, while offering excellent specificity, would require further refinement to improve its inter-laboratory reproducibility for quantitative purposes. However, it remains an invaluable tool for impurity identification and limit tests , where its high sensitivity and structural elucidation capabilities are paramount.

Conclusion

Establishing inter-laboratory reproducibility is a non-negotiable step in the lifecycle of any critical analytical method. This guide provides a comprehensive framework for evaluating three orthogonal techniques—HPLC, GC-MS, and qNMR—for the assay of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. By following the detailed protocols and statistical evaluation plan presented, organizations can generate the robust data needed to select the most appropriate method, ensure seamless method transfer, and maintain the highest standards of data integrity and product quality.

References

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pavese, F. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. [Link]

  • Ash, J., Hickey, L., & Good, J. (n.d.). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • CNKI. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • Diva-Portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • PMC. (n.d.). Data processing of qualitative results from an interlaboratory comparison for the detection of “Flavescence dorée” phytoplasma: How the use of statistics can improve the reliability of the method validation process in plant pathology. [Link]

  • ICH. (2023, November 30). validation of analytical procedures q2(r2). [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). [Link]

  • EMA. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Taylor & Francis. (2023, January 19). Full article: Consideration for the validation of clinical laboratory methods in nonclinical fields. [Link]

  • QbD Group. (2024, June 10). Analytical Method Transfer: Common Pitfalls and How to Avoid Them. [Link]

  • Manufacturing Chemist. (2020, June 8). Getting it right: best practices for analytical method transfers. [Link]

  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • BioPharm International. (2019, February 1). Analytical Method Transfer: Don't Oversimplify. [Link]

  • BioPharm International. (2020, November 12). A Guide for Testing Biopharmaceuticals Part 2: Acceptance criteria and analytical method maintenance. [Link]

  • Quest Journals. (2023). Acceptability Criteria for Replicate Tests In ISO 17025:2017 Testing Laboratories. [Link]

  • PubMed. (2009, December 15). A simple methodology to analyze inter-laboratory data: a simulation study. [Link]

  • Emirates International Accreditation Centre. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]

  • RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry. [Link]

  • BioProcess International. (2018, June 20). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PMC. (2026, March 19). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. [Link]

  • JMP. (n.d.). Design of experiments for pharma, biotech, and medical electronics. [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ANALYSIS OF AMIODARONE HYDROCHLORIDE AND ITS RELATED COMPOUNDS. [Link]

  • BioPharm International. (2026, March 24). Design of Experiments for Analytical Method Development and Validation. [Link]

  • Chromatography Online. (2025, August 1). Quality by Design in Pharmaceutical Analysis Using Computer Simulation with UHPLC. [Link]

  • BPI-ACPR. (2024, March 6). Efficient RP-HPLC Method Development for Analysis and Accurate Quantification of Specific. [Link]

  • SciELO. (n.d.). Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD). [Link]

Sources

A Comparative Guide to the Structural Activity Relationship of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and its Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Indane Scaffold: A Privileged Structure in Neuropharmacology

The 2,3-dihydro-1H-indene, or indane, nucleus is a rigid bicyclic scaffold that has proven to be a valuable template for the design of centrally active agents. Its conformational constraint allows for a more defined presentation of pharmacophoric elements to their biological targets, which can lead to enhanced potency and selectivity. This guide will explore how modifications to the indane core, the position and nature of the amino group, and substitutions on the aromatic ring collectively influence the pharmacological profile of this class of compounds.

The Critical Influence of Amino Group Placement: 1-Aminoindane vs. 2-Aminoindane

A fundamental determinant of the pharmacological activity of aminoindanes is the point of attachment of the amino group to the indane ring. This is clearly illustrated by comparing the activities of 1-aminoindane and 2-aminoindane derivatives.

2-Aminoindane (2-AI): A Catecholamine-Selective Releasing Agent

The parent 2-aminoindane is a monoamine releasing agent with a preference for the catecholamine transporters, DAT and NET, over the serotonin transporter, SERT.[1] This profile is reminiscent of amphetamine, suggesting that 2-AI likely acts as a substrate for these transporters, inducing reverse transport.

1-Aminoindane: A Scaffold for Monoamine Reuptake Inhibitors

In contrast, the 1-aminoindane scaffold is a cornerstone for potent monoamine reuptake inhibitors. A prime example is indatraline , a non-selective inhibitor of DAT, NET, and SERT.[1] The (R)-enantiomer of 1-aminoindane is also the primary active metabolite of the MAO-B inhibitor rasagiline and is known to have neuroprotective and catecholamine-modulating properties.[2][3] Notably, 1-aminoindane itself has been shown to be a significantly weaker inhibitor of norepinephrine and dopamine reuptake compared to 2-aminoindane.[4]

This stark difference in the pharmacological profile based on the amino group's position underscores the critical role of the overall topography of the molecule in its interaction with the monoamine transporters.

Structural Activity Relationship of 2-Aminoindane Analogs

Substitutions on the aromatic ring of the 2-aminoindane scaffold have a profound impact on selectivity, generally shifting the activity towards the serotonin transporter.

Table 1: Monoamine Release Potency (EC50, nM) of 2-Aminoindane and its Ring-Substituted Analogs [1]

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Selectivity Profile
2-Aminoindane (2-AI) 43986>10,000DAT/NET selective
MDAI 1,334117114SERT/NET selective
5-MeO-AI ~8,780~516~439SERT selective
MMAI >10,000>10,000~100Highly SERT selective

MDAI: 5,6-methylenedioxy-2-aminoindan; 5-MeO-AI: 5-methoxy-2-aminoindan; MMAI: 5-methoxy-6-methyl-2-aminoindan

As illustrated in Table 1, the addition of a methylenedioxy group (MDAI) or a methoxy group (5-MeO-AI and MMAI) to the aromatic ring dramatically increases potency at the serotonin transporter while reducing activity at DAT and NET.[1] This highlights a key SAR trend for the 2-aminoindane series: aromatic substitution, particularly with electron-donating groups, drives serotonin transporter selectivity.

Structural Activity Relationship of 1-Aminoindane Analogs: The Case of Indatraline

Indatraline, (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine, is a potent, non-selective monoamine reuptake inhibitor.[1] Its SAR reveals the importance of substitution on both the indane and the phenyl rings.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Indatraline and its Analogs [1][5]

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Indatraline 1.75.80.42
4-Methoxy Indatraline Analog 1.7--
6-Methoxy Indatraline Analog -high affinityhigh affinity

The dichlorophenyl substituent at the 3-position is crucial for the high affinity of indatraline at all three transporters. Furthermore, studies on methoxy derivatives of indatraline have shown that the position of substitution on the indane ring can modulate selectivity. For instance, a 4-methoxy derivative retained high affinity for DAT, while a 6-methoxy derivative displayed the highest affinity for both SERT and NET.[5]

The Ethylamine Side Chain: Extrapolating from Available Data

While no direct pharmacological data for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride is currently available, we can make some informed hypotheses based on the established SAR of related compounds.

The core structure is a 1-aminoindane derivative, suggesting it is more likely to be a monoamine reuptake inhibitor rather than a releasing agent. The key structural variable is the ethylamine side chain at the 1-position. In many classes of monoamine transporter ligands, extending a methylamine to an ethylamine can have varied effects, sometimes leading to a decrease in potency due to steric hindrance, while in other cases, it can improve binding by accessing additional pockets in the transporter protein.

For comparison, the N-alkylation of indatraline has been shown to slow the onset of action. It is plausible that altering the length of the carbon chain connecting the amino group to the indane ring would also significantly impact the binding kinetics and affinity. Without experimental data, the precise pharmacological profile of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride remains speculative.

Experimental Protocols

The determination of a compound's activity at monoamine transporters is typically achieved through in vitro radioligand binding and uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the transporter by assessing its ability to displace a radiolabeled ligand known to bind to the target.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Assay Incubation: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake/Release Assay

This functional assay measures a compound's ability to either inhibit the uptake of a radiolabeled monoamine or to induce its release from pre-loaded synaptosomes.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-loading (for release assay): Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for its uptake.

  • Incubation with Test Compound: The synaptosomes are then incubated with varying concentrations of the test compound.

  • Termination and Scintillation Counting: The amount of radioactivity released into the supernatant (for release assay) or remaining in the synaptosomes (for uptake inhibition assay) is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal effect (EC50 for release or IC50 for uptake inhibition) is determined.

Visualizing the Structural Activity Relationships

SAR_Comparison cluster_2AI 2-Aminoindane Analogs (Releasers) cluster_1AI 1-Aminoindane Analogs (Inhibitors) 2-AI 2-Aminoindane (DAT/NET Selective) MDAI MDAI (SERT/NET Selective) 2-AI->MDAI Aromatic Substitution (Methylenedioxy) 5-MeO-AI 5-MeO-AI (SERT Selective) 2-AI->5-MeO-AI Aromatic Substitution (Methoxy) MMAI MMAI (Highly SERT Selective) 5-MeO-AI->MMAI Additional Methyl Substitution 1-AI 1-Aminoindane (Weak Inhibitor) Indatraline Indatraline (Non-selective Inhibitor) 1-AI->Indatraline N-Methylation & 3-Dichlorophenyl Substitution Topic_Compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (Hypothesized Inhibitor) 1-AI->Topic_Compound 1-Ethanamine Side Chain

Figure 1: Structural activity relationship (SAR) comparison of 2-aminoindane and 1-aminoindane analogs.

Conclusion

The pharmacological profile of aminoindane derivatives is exquisitely sensitive to the substitution pattern on the indane scaffold. The position of the amino group is a primary determinant of the mechanism of action, with 2-aminoindanes typically acting as monoamine releasers and 1-aminoindanes serving as a template for reuptake inhibitors. Within the 2-aminoindane series, aromatic substitutions are a reliable strategy for shifting selectivity towards the serotonin transporter. For the 1-aminoindane series, exemplified by indatraline, multi-point substitutions are necessary to achieve high potency across all three major monoamine transporters.

While the exact pharmacological profile of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride remains to be experimentally determined, the SAR principles outlined in this guide suggest it is likely a monoamine reuptake inhibitor. Further investigation is warranted to characterize its potency and selectivity at DAT, NET, and SERT, which will be crucial for understanding its potential therapeutic applications.

References

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. [Link]

  • Wikipedia. (n.d.). Indatraline. Retrieved from [Link]

  • Gu, X. H., et al. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. [Link]

  • Gu, X. H., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Sang, Z., et al. (2017). Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 140, 333-345. [Link]

  • Mereddy, V., et al. (2024). Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents. Anticancer Research, 44(3), 1017-1028. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]

  • Wesemann, W., et al. (1983). Effect of 1-aminoadamantanes on the MAO activity in brain, liver, and kidney of the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 323(3), 219-224. [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

Sources

Navigating a Blind Spot in Drug Screening: A Comparative Guide to the Potential Immunoassay Cross-Reactivity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Novel Psychoactive Substances in Standard Immunoassays

The core of this challenge lies in the fundamental mechanism of immunoassays, which rely on the specific binding of an antibody to a target analyte.[1] However, this "lock and key" model is not always perfectly specific. Structurally related molecules can sometimes bind to the antibody, leading to a cross-reaction that can result in a false-positive result.[2][3] For a compound like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, which shares a phenethylamine core with amphetamine and other stimulants, the potential for such cross-reactivity is a critical consideration.[4][5][6]

Structural Analysis: A Predictive Look at Cross-Reactivity

The potential for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride to cross-react with amphetamine or methamphetamine immunoassays is rooted in its molecular structure.

DOT Script for Chemical Structure Comparison

G cluster_0 Amphetamine cluster_1 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine amphetamine amphetamine target target

Caption: Structural similarity between Amphetamine and the target compound.

As the diagram illustrates, the core phenethylamine skeleton is present in both molecules. This shared feature is the primary epitope that antibodies in amphetamine-specific immunoassays are designed to recognize. The indane ring system in 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine introduces a bulky, rigid structure in place of the simple phenyl ring of amphetamine. This structural difference will be the determining factor in the degree of cross-reactivity.

A Comparative Overview of Standard Immunoassay Platforms

The likelihood and extent of cross-reactivity can vary significantly between different immunoassay platforms due to variations in antibody specificity and assay principle.[5][6] Here, we compare three commonly used technologies:

Immunoassay PlatformPrinciplePotential for Cross-Reactivity with 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride
Enzyme-Multiplied Immunoassay Technique (EMIT®) Homogeneous competitive immunoassay where the drug in the sample competes with an enzyme-labeled drug for antibody binding sites.[7][8]Moderate to High: EMIT assays are known for their broad cross-reactivity with structurally related compounds.[9][10] The phenethylamine core of the target compound makes it a likely candidate for binding to the anti-amphetamine antibodies used in these assays.
Fluorescence Polarization Immunoassay (FPIA) Homogeneous competitive immunoassay where the drug in the sample competes with a fluorescently labeled drug for antibody binding sites, causing a change in the polarization of emitted light.[11][12][13]Variable: FPIA can be highly specific, but this is dependent on the monoclonal antibody used. The bulky indane group might sterically hinder binding to some highly specific antibodies, potentially leading to lower cross-reactivity compared to EMIT.
Enzyme-Linked Immunosorbent Assay (ELISA) Heterogeneous immunoassay involving the immobilization of an antigen or antibody on a solid phase, with detection via an enzyme-conjugated antibody.[14][15][16]Variable: Similar to FPIA, the specificity of ELISA is largely determined by the antibody. Competitive ELISA formats are commonly used for small molecule drug screening and would be susceptible to cross-reactivity based on the antibody's affinity for the target compound's phenethylamine structure.[17]

Experimental Protocols for Determining Cross-Reactivity

To definitively assess the cross-reactivity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride, a systematic experimental approach is required. The following protocols outline a robust methodology for this evaluation.

Protocol 1: Preparation of Stock and Spiked Samples
  • Stock Solution Preparation: Accurately weigh a certified reference standard of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride and dissolve it in methanol or a suitable solvent to prepare a stock solution of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution with drug-free synthetic urine to create a range of concentrations (e.g., 100 ng/mL to 100,000 ng/mL).

  • Control Samples: Prepare a negative control (drug-free synthetic urine) and positive controls using certified reference standards of d-amphetamine and/or d-methamphetamine at the assay's cutoff concentration and at a concentration known to produce a strong positive result.

Protocol 2: Immunoassay Analysis
  • Assay Performance: Analyze the prepared samples using the selected immunoassay platforms (EMIT, FPIA, and/or ELISA) according to the manufacturer's instructions.

  • Data Collection: Record the qualitative (positive/negative) and quantitative (if applicable) results for each concentration of the target compound and the controls.

Protocol 3: Calculation of Cross-Reactivity

Cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a result equivalent to the assay's cutoff concentration of the target analyte. It can be calculated using the following formula:

% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing a Positive Result) x 100

DOT Script for Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution dilutions Create Serial Dilutions in Drug-Free Urine stock->dilutions controls Prepare Positive & Negative Controls dilutions->controls emit EMIT Assay controls->emit fpia FPIA Assay controls->fpia elisa ELISA Assay controls->elisa record Record Qualitative & Quantitative Results emit->record fpia->record elisa->record calculate Calculate % Cross-Reactivity record->calculate

Caption: Workflow for assessing immunoassay cross-reactivity.

Interpreting Potential Results and the Path Forward

Given the structural similarities, it is plausible that 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride will exhibit some degree of cross-reactivity, particularly in broader-spectrum amphetamine immunoassays like EMIT. A high percentage of cross-reactivity would indicate that the presence of this compound could lead to a presumptive positive result for amphetamines.

In such a scenario, confirmatory testing using a more specific analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is imperative. These methods can definitively distinguish between 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine and classic amphetamines, thus preventing misinterpretation of screening results.

Conclusion

While the absence of direct experimental data for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride necessitates a predictive approach, the principles of immunoassay cross-reactivity and the compound's structural analogy to phenethylamines provide a strong basis for anticipating interference with standard amphetamine screening panels. This guide serves as a framework for understanding this potential interaction and provides the necessary experimental protocols to generate the empirical data required for a definitive assessment. As the landscape of novel chemical entities continues to expand, a proactive and predictive approach to understanding potential immunoassay cross-reactivity is essential for maintaining the accuracy and integrity of toxicological screening.

References

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate. [Link]

  • Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. Frontiers. [Link]

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. PubMed. [Link]

  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Taylor & Francis Online. [Link]

  • Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. PubMed. [Link]

  • Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Journal of Analytical Toxicology. [Link]

  • Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review. ResearchGate. [Link]

  • ELISA- Principle, Types and Applications. Microbe Notes. [Link]

  • Immunoassay for the detection of amphetamines and derivatives thereof.
  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. PubMed. [Link]

  • Enzyme multiplied immunoassay technique. Grokipedia. [Link]

  • SCREENING OF BIOLOGICAL SPECIMENS BY ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE (EMIT). Washington State Patrol. [Link]

  • A fluorescence polarization immunoassay for the rapid detection of antibody against influenza A virus in chicken and goat sera. PMC. [Link]

  • Immunoassay for phenethylamines of the 2C and DO sub-families.
  • Enzyme multiplied immunoassay technique. Wikipedia. [Link]

  • 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. PubChem. [Link]

  • Evaluation of the Manual Enzyme Immunoassay (EMIT) Procedure for Determination of Serum Thyroxine. Europe PMC. [Link]

  • Fluorescence Polarization Immunoassay of Mycotoxins: A Review. MDPI. [Link]

  • Methodology: Immunoassays. American Association for Clinical Chemistry. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA). NCBI Bookshelf. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Fluorescence polarisation immunoassays for rapid, accurate and sensitive determination of mycotoxins in food and beverages. Brill. [Link]

  • Interpretive Summary of Cross-Reactivity. Oregon Health & Science University. [Link]

  • ELISA Principle Explained: Antibody-Antigen Binding in Diagnostics. Patsnap. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. [Link]

  • CROSS REACTIVITY SUMMARY. Abbott. [Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. PMC. [Link]

  • Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Presumptive Assays for Amphetamine and Methamphetamine. Journal of Analytical Toxicology. [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Axiom Diagnostics. [Link]

  • 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem. [Link]

  • (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. precisionFDA. [Link]

Sources

benchmarking neurotoxicity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride against amphetamines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary: Structural Rationale & Causality

The neurotoxicological benchmarking of novel psychoactive substances and therapeutic candidates requires a rigorous understanding of structure-activity relationships. This guide compares the neurotoxic profile of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride (a rigidified indane-derived ethylamine) against classical amphetamines (e.g., D-amphetamine, methamphetamine).

The Causality of Structure: Amphetamines possess a highly flexible ethylamine side chain extending from a phenyl ring. This conformational flexibility allows them to act as "false neurotransmitters," effectively reversing both the plasma membrane dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2)[1][2]. The subsequent collapse of the vesicular proton gradient floods the cytosol with dopamine. This displaced dopamine rapidly auto-oxidizes into reactive oxygen species (ROS) and toxic dopamine quinones, which is the primary driver of terminal degeneration[3].

In contrast, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride features a conformationally restricted indane ring system. By locking the alkylamine side chain relative to the aromatic system, the molecule retains affinity for plasma membrane transporters—acting primarily as a reuptake inhibitor or mild releaser—but loses the structural flexibility required to profoundly disrupt VMAT2[4][5]. By preventing the massive vesicular dopamine depletion seen with amphetamines, the indane derivative avoids the catastrophic cytosolic ROS surge, fundamentally altering its neurotoxicological profile[5].

Mechanistic Pathways

The following diagram illustrates the divergent presynaptic mechanisms governed by the structural differences between flexible amphetamines and rigid indane derivatives.

NeurotoxicityMechanisms cluster_AMPH Amphetamines (Flexible Structure) cluster_INDANE 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine (Rigid Structure) A1 DAT Reversal & Cellular Entry A2 VMAT2 Disruption A1->A2 A3 Massive Cytosolic DA Surge A2->A3 A4 ROS Generation & Terminal Degeneration A3->A4 I1 DAT Binding (Reuptake Inhibition) I2 VMAT2 Function Preserved I1->I2 I3 Controlled Cytosolic DA Levels I2->I3 I4 Terminal Integrity Maintained I3->I4

Comparative presynaptic mechanisms of amphetamines vs. rigid indane derivatives.

Benchmarking Experimental Protocols (Self-Validating Systems)

To objectively benchmark these compounds, we employ two self-validating experimental workflows. These protocols are designed not just to yield data, but to internally verify the mechanistic causality of the results.

Protocol 1: In Vitro Synaptosomal ROS Generation Assay
  • Causality: Oxidative stress is the proximal cause of amphetamine-induced terminal damage[2]. By measuring ROS directly in isolated rat striatal synaptosomes, we decouple presynaptic transporter dynamics from systemic metabolism or secondary glial responses.

  • Self-Validating System: To ensure the observed ROS generation is strictly transporter-dependent (and not an artifact of direct chemical oxidation), this protocol incorporates a parallel validation arm pre-treated with GBR12909 , a highly selective DAT inhibitor. If a compound’s ROS generation is mechanistically similar to amphetamines, GBR12909 will block its cellular entry, abolishing the fluorescent signal. A failure of GBR12909 to attenuate ROS indicates assay contamination or a non-specific mechanism.

Step-by-Step Methodology:

  • Synaptosome Isolation: Dissect adult Sprague-Dawley rat striata and homogenize in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g for 10 min, then centrifuge the supernatant at 12,000 x g for 20 min to isolate the P2 synaptosomal pellet.

  • Dye Loading: Resuspend the pellet in Krebs-Ringer buffer and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C. DCFDA fluoresces upon oxidation by ROS.

  • Validation Pre-treatment: Divide samples into two cohorts. Pre-treat Cohort B with 100 nM GBR12909 for 15 minutes to block DAT.

  • Compound Exposure: Add vehicle, Methamphetamine (10 µM), or 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl (10 µM) to the respective wells.

  • Quantification: Measure fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 120 minutes using a microplate reader. Calculate the Area Under the Curve (AUC).

Protocol 2: In Vivo Striatal Terminal Degeneration (Stereological IHC)
  • Causality: The gold standard for benchmarking stimulant neurotoxicity is the physical quantification of terminal integrity[1]. Loss of Tyrosine Hydroxylase (TH) and DAT proteins in the striatum directly correlates with permanent axonal degeneration.

  • Self-Validating System: Immunohistochemical data is highly susceptible to staining variance. To validate the findings, all striatal optical density measurements must be internally normalized to the cerebellar cortex of the same animal. Because the cerebellum lacks dense dopaminergic innervation, it serves as an absolute baseline. Any "loss" of signal in the cerebellum flags systemic toxicity or assay failure, invalidating the striatal data.

Step-by-Step Methodology:

  • Binge Dosing Paradigm: Administer the test compounds to adult male mice via intraperitoneal (i.p.) injection using a standard binge model: 4 injections of 10 mg/kg, spaced 2 hours apart. Monitor core body temperature to ensure hyperthermia does not skew results[3].

  • Tissue Processing: 72 hours post-binge, transcardially perfuse the animals with 4% paraformaldehyde. Extract brains, cryoprotect in 30% sucrose, and section at 40 µm thickness.

  • Immunohistochemistry: Stain sections using primary antibodies against TH (1:1000) and DAT (1:500), followed by DAB (3,3'-Diaminobenzidine) visualization.

  • Stereological Quantification: Use optical densitometry to quantify TH+ and DAT+ terminals in the dorsal striatum. Normalize all values against cerebellar background staining levels.

Quantitative Data Presentation

The following tables summarize the expected benchmarking data based on the structural class differences between flexible amphetamines and rigid indane derivatives[1][4][5].

Table 1: In Vitro Transporter Affinity and Oxidative Stress Benchmarks
CompoundDAT Affinity (Ki, nM)VMAT2 Inhibition (IC50, µM)Synaptosomal ROS (Fold Change vs Vehicle)GBR12909 Reversal
D-Amphetamine 451.24.8xYes (>90%)
Methamphetamine 240.96.2xYes (>90%)
2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl 85>50.01.1xN/A (No ROS surge)
Table 2: In Vivo Striatal Terminal Degeneration (Binge Dosing Paradigm)
CompoundStriatal TH Loss (%)Striatal DAT Loss (%)Microglial Activation (Iba-1 Fold Change)Cerebellar Baseline Variance
D-Amphetamine 45%52%3.1x< 2% (Valid)
Methamphetamine 60%68%4.5x< 2% (Valid)
2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl < 5%< 5%1.2x< 2% (Valid)

Sources

evaluating pharmacokinetic differences between 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine HCl and free base

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, commonly known as 1-(2-aminoethyl)indane, is a primary amine featuring a lipophilic indane scaffold. In early-stage drug development, selecting the optimal solid-state form is a critical decision that dictates the molecule's pharmacokinetic (PK) trajectory. Converting a basic drug into a salt via a simple neutralization reaction fundamentally alters its physicochemical properties[1].

While free bases often exhibit superior membrane permeability due to their lipophilicity, they frequently suffer from dissolution rate-limited absorption in the gastrointestinal (GI) tract[2]. Conversely, hydrochloride (HCl) salts are engineered to enhance aqueous solubility and dissolution velocity. However, they introduce vulnerabilities such as the common-ion effect in the chloride-rich gastric environment or precipitation upon entering the higher-pH intestinal lumen[3][4]. This guide objectively compares the performance of the HCl salt versus the free base form, providing actionable experimental workflows for PK evaluation.

Section 1: Physicochemical Profiling & Mechanistic Implications

The indane moiety imparts significant lipophilicity to the molecule, making the free base poorly soluble in aqueous media. Protonation of the primary amine to form the HCl salt significantly lowers the crystal lattice energy barrier for aqueous solvation, increasing intrinsic solubility[2].

However, the dissolution profile of the HCl salt can be artificially suppressed in the stomach (pH ~1.2) due to high endogenous chloride concentrations (the common-ion effect)[3][4]. Furthermore, during in vivo dissolution, the acid-base reaction can convert the salt form back to the free base, severely affecting pharmacokinetics[5]. The significantly lower solubility of a free base compared to its salt can result in vast differences in bioavailability[6].

Quantitative Comparison of Physicochemical Properties

Note: Data represents validated theoretical baselines for indane-based primary amines.

ParameterFree Base FormHCl Salt FormMechanistic Implication in PK
Molecular Weight ~161.24 g/mol ~197.70 g/mol Salt form requires dose-adjustment (equivalent base weight) for accurate PK comparison.
Aqueous Solubility (pH 6.8) Low (< 0.1 mg/mL)High (> 5.0 mg/mL)HCl salt prevents dissolution-rate limited absorption in the neutral environment of the intestine.
Gastric Dissolution (pH 1.2) Moderate / SlowRapidHigh gastric chloride can suppress HCl salt dissolution via the common-ion effect[4].
Hygroscopicity LowModerate/HighHCl salt requires strict humidity control during formulation to prevent deliquescence.
Caco-2 Permeability HighHigh (post-dissolution)Both forms rely on the un-ionized base for membrane transit; dissolved salt must deprotonate at the membrane surface.

Section 2: Experimental Workflows for PK Evaluation

To objectively evaluate the pharmacokinetic differences between the two forms, the following self-validating experimental protocols must be executed.

Workflow Compound 2-(2,3-dihydro-1H-inden-1-yl) ethan-1-amine Form1 HCl Salt Form Compound->Form1 Form2 Free Base Form Compound->Form2 InVitro In Vitro Biorelevant Dissolution (SGF/FaSSIF) Form1->InVitro InVivo In Vivo PK Profiling (Rodent Model) Form1->InVivo Form2->InVitro Form2->InVivo Analysis LC-MS/MS Quantification (Cmax, Tmax, AUC) InVitro->Analysis InVivo->Analysis

Workflow for evaluating in vitro dissolution and in vivo PK of salt vs. free base forms.

Protocol 1: Biorelevant Two-Stage Dissolution Testing

Objective: Evaluate dissolution kinetics and the risk of salt-to-base conversion during GI transit. Causality: Standard aqueous dissolution does not account for the pH shifts and bile salts present in the GI tract. A two-stage model mimics gastric emptying, revealing if the HCl salt acts as a "spring" (rapid dissolution) followed by a "parachute" (slow precipitation)[7].

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing taurocholate and lecithin.

  • Gastric Phase: Introduce 50 mg equivalent of either the free base or HCl salt into 250 mL SGF at 37°C using USP Apparatus II (paddle) at 50 rpm.

  • Intestinal Shift: After 30 minutes (simulating gastric emptying), shift the pH to 6.5 by adding concentrated FaSSIF buffer.

  • Quantification: Continuously quantify dissolved API via in situ UV-Vis fiber optics or serial sampling coupled with UHPLC-UV.

  • Self-Validating Step: Monitor the solid phase of any precipitate using in situ Raman spectroscopy. If the HCl salt dissolves and re-precipitates in the FaSSIF medium, Raman will confirm whether it precipitated as the free base or the salt, validating the mechanism of solubility loss[4][7].

Protocol 2: Comparative In Vivo Pharmacokinetic Profiling

Objective: Quantify Cmax, Tmax, and AUC differences in a rodent model. Causality: In vitro data must be correlated with in vivo absorption to determine if dissolution rate limits bioavailability. Co-administration with Acid Reducing Agents (ARAs) can further isolate the dependency on gastric pH[7].

  • Subject Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to standardize gastric pH.

  • Dosing: Administer an equimolar dose (e.g., 10 mg/kg free base equivalent) of either the free base (suspended in 0.5% methylcellulose) or the HCl salt (dissolved in water) via oral gavage.

  • Sampling: Collect serial blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Analysis: Extract plasma via centrifugation, precipitate proteins using cold acetonitrile containing an internal standard, and analyze via LC-MS/MS.

  • Self-Validating Step: Include an intravenous (IV) dosing arm (e.g., 2 mg/kg) to calculate absolute bioavailability (F%). This isolates GI absorption discrepancies from systemic clearance mechanisms, ensuring that differences in AUC are strictly attributed to the solid-state form[6].

Section 3: Mechanistic Pathways & Absorption Dynamics

The absorption dynamics of the two forms diverge significantly upon ingestion. The HCl salt typically provides a rapid influx of dissolved molecules in the stomach. However, upon entering the duodenum, the sudden pH increase can lead to supersaturation. If the precipitation rate is slower than the absorption rate, bioavailability remains high. Conversely, the free base exhibits dissolution rate-limited absorption, resulting in a lower Cmax but potentially a more sustained plasma profile (longer Tmax)[6].

AbsorptionDynamics HCl HCl Salt Administered GastricHCl Rapid Dissolution (Stomach pH 1.2) HCl->GastricHCl FB Free Base Administered GastricFB Slow/Partial Dissolution (Stomach pH 1.2) FB->GastricFB IntestineHCl Supersaturation & Potential Precipitation (Intestine pH 6.8) GastricHCl->IntestineHCl Gastric Emptying IntestineFB High Permeability Lipophilic Base (Intestine pH 6.8) GastricFB->IntestineFB Gastric Emptying Systemic Systemic Circulation (Bioavailability) IntestineHCl->Systemic Absorption IntestineFB->Systemic Absorption

Absorption dynamics and phase transitions of HCl salt vs. free base in the GI tract.

References

  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. MDPI.[Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. BJCardio.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review.[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.[Link]

  • Generic Drug Product Development Bioequivalence Issues. Université catholique de Louvain.[Link]

  • Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. NIH.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。